(R)-(-)-2-Chloropropan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-chloropropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIQXGLTRZLBEX-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37493-14-4 | |
| Record name | 1-Propanol, 2-chloro-, (2R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037493144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties and Applications of (R)-(-)-2-Chloropropan-1-ol
Introduction: The Significance of Chirality in Modern Drug Development
In the landscape of contemporary pharmaceutical research, the stereochemical orientation of a molecule is not a trivial detail but a critical determinant of its biological activity. The differential effects of enantiomers, from therapeutic efficacy to toxicity, have underscored the necessity for enantiomerically pure active pharmaceutical ingredients (APIs). (R)-(-)-2-Chloropropan-1-ol, a chiral chlorohydrin, represents a quintessential C3 chiral building block, a versatile synthon prized for its utility in the asymmetric synthesis of complex molecules. Its specific stereoconfiguration and dual-functional nature—possessing both a hydroxyl group and a chlorine atom—render it an invaluable starting material for introducing chirality and enabling further molecular elaborations in drug discovery and development. This guide provides an in-depth exploration of the physical properties, analytical methodologies, and synthetic applications of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Chiroptical Properties
The precise characterization of a chiral synthon's physical properties is fundamental to its effective use in synthesis and process development. These parameters influence reaction kinetics, purification strategies, and formulation.
Core Physical Data
A comprehensive summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for designing experimental setups, from solvent selection to reaction temperature control.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₇ClO | [1][2] |
| Molecular Weight | 94.54 g/mol | [1][2] |
| Appearance | Clear, colorless liquid | [1][2] |
| CAS Number | 37493-14-4 | [1][3] |
| Density | ~1.09 g/cm³ | [2] |
| Boiling Point | 130 °C | [2] |
| Refractive Index (n_D^20) | 1.424 | [1] |
| Specific Rotation [α]_D | -17° (neat) | [4] |
| Solubility | Soluble in water | [1] |
| Vapour Pressure | 3.68 mmHg at 25°C | [1] |
Optical Activity: The Defining Characteristic
The defining feature of this compound is its chirality, which gives rise to its ability to rotate plane-polarized light.[5] The designation (R) refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules. The (-) sign, also known as levorotatory, indicates that it rotates the plane of polarized light in a counter-clockwise direction.[5][6] This property is experimentally determined and is crucial for confirming the enantiomeric identity of the material.[6][7] The specific rotation, [α], is a standardized measure of this rotation and is a critical quality attribute for any chiral compound used in pharmaceutical synthesis.[5][7]
Enantioselective Synthesis and Purification
The generation of enantiomerically pure this compound is paramount. Chiral pool synthesis, which utilizes naturally occurring chiral molecules, is a common strategy.[] Alternatively, asymmetric synthesis methods can be employed to create the desired enantiomer from achiral precursors.
A generalized workflow for the synthesis and purification of a chiral alcohol like this compound is depicted below. This process emphasizes the critical stages of asymmetric induction and subsequent purification to achieve high enantiomeric purity.
Caption: Generalized workflow for the synthesis and purification of this compound.
Analytical Protocols for Quality Assurance
Verifying the enantiomeric purity of this compound is a critical step before its use in GMP (Good Manufacturing Practice) environments. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most powerful and commonly employed techniques for this purpose.
Protocol 1: Chiral HPLC for Enantiomeric Purity Determination
Direct separation of small, flexible enantiomers like 2-chloropropan-1-ol can be challenging. An indirect approach, involving derivatization with a chiral agent to form diastereomers, is often more robust and reliable. These diastereomers have different physical properties and can be separated on a standard achiral column.
Step-by-Step Methodology:
-
Derivatization:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Add an enantiomerically pure chiral derivatizing agent, such as (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride), and a non-nucleophilic base like pyridine (1.2 equivalents).
-
Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction forms diastereomeric esters.
-
-
Sample Preparation:
-
Quench the reaction with a small amount of water.
-
Extract the diastereomeric esters with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve a small amount of the purified diastereomeric ester mixture in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Column: Standard achiral C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized for baseline separation of the diastereomeric peaks.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the derivative absorbs strongly (e.g., 254 nm).
-
Analysis: Inject the sample. The two diastereomers will elute at different retention times. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two diastereomers.
-
Protocol 2: ¹H NMR Spectroscopy with a Chiral Derivatizing Agent
This method also relies on the formation of diastereomers, which will exhibit distinct signals in the ¹H NMR spectrum, allowing for quantification.
Step-by-Step Methodology:
-
Derivatization:
-
React the this compound sample with an enantiomerically pure chiral derivatizing agent (e.g., (S)-Mosher's acid chloride) as described in the HPLC protocol.
-
-
Sample Preparation for NMR:
-
After workup and purification, dissolve 10-20 mg of the diastereomeric ester mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a high signal-to-noise ratio, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify signals in the spectrum that are well-resolved for the two diastereomers. Protons closest to the newly formed stereocenter are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.
-
Application in Pharmaceutical Synthesis: The Case of Linezolid
This compound and its close chemical relatives, such as (R)-epichlorohydrin, are pivotal in the synthesis of important pharmaceuticals. A prominent example is the antibiotic Linezolid . Linezolid is the first member of the oxazolidinone class of antibiotics and is crucial for treating infections caused by multi-drug resistant Gram-positive bacteria. The specific (S)-configuration of a key intermediate is essential for its antibacterial activity, and this chirality is often introduced using a C3 chiral synthon.
The following diagram illustrates a conceptual synthetic pathway to a key chiral intermediate for Linezolid, highlighting the role of an (R)-configured C3 epoxide, which can be derived from this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | CAS 37493-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 2-Chlor-1-propanol – Wikipedia [de.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
The Cornerstone of Chiral Synthesis: An In-Depth Technical Guide to (R)-(-)-2-Chloropropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
(R)-(-)-2-Chloropropan-1-ol (CAS: 37493-14-4) , a seemingly unassuming halogenated alcohol, stands as a pivotal chiral building block in the landscape of modern organic synthesis. Its strategic combination of a stereodefined center, a reactive chlorine atom, and a primary alcohol functional group makes it an invaluable synthon, particularly in the pharmaceutical industry where enantiomeric purity is paramount. This guide, intended for the discerning researcher and drug development professional, delves into the core technical aspects of this versatile molecule, from its fundamental properties and synthesis to its critical applications and safe handling.
Physicochemical Properties and Structural Elucidation
This compound is a clear, colorless liquid with a mild odor.[1] Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electrophilic carbon bearing a chlorine atom, dictates its reactivity and utility in synthetic chemistry.[2] A comprehensive understanding of its physical and chemical properties is essential for its effective use in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 37493-14-4 | [1] |
| Molecular Formula | C₃H₇ClO | [1] |
| Molecular Weight | 94.54 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Boiling Point | 133-134 °C | [4] |
| Density | 1.103 g/cm³ (at 20°C) | [4] |
| Refractive Index | 1.4362 (at 20°C) | [4] |
| Solubility | Soluble in water | [1] |
| Storage Temperature | 2-8°C, sealed in a dry environment | [1] |
The chirality of this compound is the linchpin of its importance. The "(R)" designation signifies the specific three-dimensional arrangement of the atoms around the chiral center (C2), which is crucial for its role in asymmetric synthesis.
Enantioselective Synthesis: Crafting Chirality
The preparation of enantiomerically pure this compound is a critical step in its utilization. Several strategies have been developed to achieve high enantiomeric excess (ee), with two principal methods standing out: the hydrolytic kinetic resolution of racemic epoxides and the direct asymmetric synthesis from prochiral starting materials.
Hydrolytic Kinetic Resolution (HKR) via Jacobsen's Catalyst
One of the most elegant and widely adopted methods for accessing enantiopure epoxides and their corresponding diols is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This method can be adapted to produce this compound through the ring-opening of the remaining enantiomerically enriched epoxide. The process relies on a chiral (salen)Co(III) complex, known as Jacobsen's catalyst, to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other enantiomer in high enantiomeric purity.[5]
The causality behind this selection lies in the formation of a diastereomeric transition state between the chiral catalyst and each epoxide enantiomer. The transition state leading to the hydrolysis of the (S)-epoxide is significantly lower in energy than that for the (R)-epoxide, resulting in a much faster reaction rate for the former.
Caption: Hydrolytic Kinetic Resolution and subsequent ring-opening.
Experimental Protocol: Synthesis of this compound via HKR
-
Kinetic Resolution: To a solution of racemic propylene oxide (1.0 equiv) is added Jacobsen's catalyst (0.005 equiv) and water (0.5 equiv). The reaction is stirred at room temperature and monitored by chiral GC or HPLC until approximately 50% conversion is reached.
-
Isolation of (R)-Propylene Oxide: The unreacted, enantiomerically enriched (R)-propylene oxide is carefully separated from the diol product by distillation.
-
Ring-Opening: The purified (R)-propylene oxide is then treated with a source of chloride, such as hydrochloric acid, to stereospecifically open the epoxide ring, yielding this compound. The reaction typically proceeds with inversion of configuration at the attacked carbon.
This method is highly valued for its scalability and the high enantiomeric purity of the final product.
Asymmetric Synthesis from Chiral Pool Starting Materials
An alternative and powerful strategy involves utilizing a readily available and inexpensive chiral starting material, a concept known as chiral pool synthesis. (S)-Lactic acid and its esters are excellent candidates for this approach.
Caption: Synthesis from the chiral pool starting material, (S)-Lactic acid.
This pathway leverages the existing stereocenter in (S)-lactic acid to establish the desired stereochemistry in the final product through a series of stereocontrolled transformations.
Applications in Pharmaceutical Development
The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Its bifunctionality allows for sequential or one-pot reactions to build molecular complexity with precise stereochemical control.
Synthesis of Linezolid
A prime example of the utility of this compound is in the synthesis of Linezolid , an oxazolidinone antibiotic used to treat serious infections caused by multidrug-resistant Gram-positive bacteria. The (R)-configuration of the C5-hydroxymethyl group (which is derived from the chlorohydrin) is essential for its antibacterial activity.
One synthetic approach involves the reaction of (R)-epichlorohydrin (often derived from this compound) with 3-fluoro-4-morpholinylaniline.[6] The resulting amino alcohol is then cyclized to form the oxazolidinone ring.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
Spectroscopic data (NMR, IR, MS) of (R)-(-)-2-chloropropan-1-ol
An In-depth Technical Guide to the Spectroscopic Characterization of (R)-(-)-2-chloropropan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (C₃H₇ClO) is a chiral halogenated alcohol of significant interest in synthetic chemistry, particularly as a building block for pharmaceuticals and other complex organic molecules.[1][2] Unambiguous structural confirmation and purity assessment are critical for its application in these fields. This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We delve into the interpretation of spectral data, underpinned by fundamental principles, and provide field-proven protocols for data acquisition, ensuring researchers, scientists, and drug development professionals can confidently identify and validate this molecule.
Molecular Structure and Spectroscopic Overview
The structure of this compound presents distinct features that are readily probed by modern spectroscopic methods. The presence of a primary alcohol, a stereocenter, and an alkyl chloride group gives rise to a unique spectral fingerprint.
Caption: Molecular structure of this compound.
This guide will systematically deconstruct the ¹H NMR, ¹³C NMR, IR, and MS spectra to provide a cohesive, multi-faceted confirmation of this structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
Expertise & Experience: The ¹H NMR spectrum reveals four distinct proton environments. The electronegativity of the chlorine and oxygen atoms significantly influences the chemical shifts of adjacent protons, causing them to be "deshielded" and appear further downfield. Spin-spin coupling between non-equivalent neighboring protons provides crucial connectivity information.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a deuterated solvent is essential to avoid a large interfering solvent signal in the spectrum.[3]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm.[3]
-
Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
-
Data Processing: Process the raw data (Free Induction Decay) with a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
Data Interpretation and Discussion The spectrum is characterized by a doublet, a multiplet, and another doublet, corresponding to the methyl, methine, and methylene protons, respectively, along with a broad singlet for the hydroxyl proton.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Insights |
| a | ~1.35 | Doublet (d) | 3H | CH₃ | This signal is furthest upfield as it is most shielded. It is split into a doublet by the single adjacent methine proton (n+1 rule). |
| b | ~2.0-2.5 | Singlet (broad) | 1H | OH | The hydroxyl proton signal is typically broad due to chemical exchange and hydrogen bonding. Its chemical shift can vary with concentration and temperature. |
| c | ~3.70 | Doublet of Doublets (dd) | 2H | CH₂OH | These two protons are diastereotopic and couple to the adjacent methine proton, appearing as a complex multiplet, often simplified to a doublet of doublets. They are deshielded by the adjacent oxygen atom. |
| d | ~4.05 | Multiplet (m) | 1H | CH-Cl | This proton is the most deshielded in the carbon framework due to the strong electron-withdrawing effect of the adjacent chlorine atom. It is coupled to the three methyl protons and the two methylene protons, resulting in a complex multiplet. |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.[4] A representative spectrum can be found on ChemicalBook.[5]
¹³C NMR Spectroscopy
Expertise & Experience: The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments in the molecule. As with ¹H NMR, the chemical shifts are heavily influenced by the electronegativity of nearby substituents.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: Acquire the spectrum on a 75 MHz (or higher) spectrometer using a standard proton-decoupled pulse sequence.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Discussion The symmetry of the molecule dictates three distinct carbon signals, all of which are found in the typical sp³ region of the spectrum.
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| ~21.5 | CH₃ | The methyl carbon is the most shielded and appears furthest upfield. |
| ~59.5 | CH-Cl | This carbon is directly attached to the electronegative chlorine atom, causing a significant downfield shift. |
| ~68.0 | CH₂OH | The carbon atom bonded to the hydroxyl group is also deshielded, appearing at the lowest field in the spectrum. |
Note: Data is referenced from the spectrum of the racemate, 2-chloro-1-propanol, as the enantiomer has an identical ¹³C spectrum.[6] The observed signals align perfectly with the expected structure, providing a self-validating system when combined with the proton data.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds. For this compound, the key diagnostic peaks are the O-H stretch from the alcohol and the C-Cl stretch from the alkyl halide.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: As the compound is a liquid, the spectrum can be acquired neat. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrumentation: Obtain the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Acquisition: Collect a background spectrum of the clean salt plates first, which is then automatically subtracted from the sample spectrum.
Data Interpretation and Discussion The IR spectrum provides clear evidence for the alcohol and alkyl chloride functional groups.
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200-3500 | Strong, Broad | O-H stretch | Alcohol |
| 2850-3000 | Medium-Strong | C-H stretch | Alkane sp³ C-H |
| 1260-1050 | Strong | C-O stretch | Primary Alcohol |
| 850-550 | Medium-Strong | C-Cl stretch | Alkyl Chloride |
Trustworthiness: The most telling feature is the very strong and broad absorption band in the 3200-3500 cm⁻¹ region, which is characteristic of a hydrogen-bonded O-H group in an alcohol.[7][8][9] Its presence, combined with the absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹, definitively points to an alcohol functional group.[10] The C-Cl stretch, while in the more complex "fingerprint region," is also a key identifier.[11]
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of halogens.
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction: Inject a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and separation.
-
Ionization: Bombard the gaseous molecules with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate the mass spectrum.
Data Interpretation and Discussion The mass spectrum of this compound is identical to its (S)-enantiomer. The molecular weight is 94.54 g/mol .[12]
Key Features:
-
Molecular Ion (M⁺): A crucial feature is the presence of two molecular ion peaks at m/z 94 and m/z 96. This is the definitive signature of a molecule containing one chlorine atom, corresponding to the two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1.[13] The peak at m/z 96 (M+2) will therefore have about one-third the intensity of the peak at m/z 94.
-
Fragmentation: The molecule fragments in predictable ways. The base peak (most abundant fragment) is typically at m/z 45 , resulting from the alpha-cleavage and loss of the chloromethyl radical (•CH(Cl)CH₃). This forms the stable [CH₂OH]⁺ ion. Another significant fragmentation is the loss of a water molecule (H₂O) from the molecular ion, followed by other rearrangements.
| m/z | Relative Intensity | Proposed Fragment | Origin |
| 96 | Low | [C₃H₇³⁷ClO]⁺ | Molecular Ion (M+2) |
| 94 | Medium | [C₃H₇³⁵ClO]⁺ | Molecular Ion (M⁺) |
| 79/81 | Low | [M - CH₃]⁺ | Loss of a methyl group |
| 59 | Medium | [C₂H₄Cl]⁺ | Loss of CH₂OH |
| 45 | 100 (Base Peak) | [CH₂OH]⁺ | Alpha-cleavage |
Note: Data is interpreted from the NIST mass spectrum for the enantiomer and racemate.[12][14]
Caption: Key EI-MS fragmentation pathways for 2-chloropropan-1-ol.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. ¹H and ¹³C NMR confirm the precise carbon-hydrogen framework and connectivity. IR spectroscopy validates the presence of the critical alcohol and alkyl chloride functional groups. Finally, Mass Spectrometry confirms the molecular weight and provides definitive evidence of the presence of a single chlorine atom through its characteristic isotopic pattern. This multi-technique approach represents a self-validating system essential for the quality control and structural verification required in research and pharmaceutical development.
References
- 1. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. C3H7Cl CH3CHClCH3 2-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. eurisotop.com [eurisotop.com]
- 5. This compound(37493-14-4) 1H NMR [m.chemicalbook.com]
- 6. 2-Chloro-1-propanol(78-89-7) 13C NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. (S)-(+)-2-Chloro-1-propanol [webbook.nist.gov]
- 13. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 1-Propanol, 2-chloro- [webbook.nist.gov]
A Technical Guide to (R)-(-)-2-Chloropropan-1-ol: Commercial Availability, Quality Control, and Applications
Abstract
(R)-(-)-2-chloropropan-1-ol (CAS: 37493-14-4) is a critical chiral building block in modern synthetic chemistry, particularly within the pharmaceutical industry.[1] Its specific stereoconfiguration is leveraged to introduce chirality in the synthesis of complex active pharmaceutical ingredients (APIs), where enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides an in-depth analysis of its commercial landscape, offering a curated list of suppliers, crucial quality assessment protocols, and a discussion of its synthetic utility. It is intended for researchers, chemists, and procurement specialists in drug discovery and chemical development who require a reliable source of this intermediate and a robust framework for its qualification.
Introduction: The Significance of a Chiral Intermediate
Chirality is a fundamental principle in drug design. The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) often leads to one enantiomer exhibiting the desired therapeutic activity while the other may be inactive or, in some cases, responsible for adverse effects. This compound serves as a versatile C3 chiral synthon, providing a reactive chlorohydrin moiety on a defined stereocenter. This structure is instrumental in synthesizing a variety of more complex chiral molecules, making a dependable supply chain and stringent quality control indispensable for any research or manufacturing campaign.[1]
Physicochemical Properties and Specifications
A thorough understanding of the material's properties is the first step in its effective utilization. The key specifications for this compound are summarized below.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 37493-14-4 | [1][2] |
| Molecular Formula | C₃H₇ClO | [1][2] |
| Molecular Weight | 94.54 g/mol | [1][3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 133.5°C at 760 mmHg | [4] |
| Density | ~1.103 g/mL at 25°C | |
| Refractive Index | n20/D ~1.438 | |
| Solubility | Soluble in water | [1] |
| SMILES | C--INVALID-LINK--Cl | [1] |
| InChI Key | VZIQXGLTRZLBEX-GSVOUGTGSA-N |[1] |
Note: Physical properties such as boiling point and density can have slight variations based on purity and measurement conditions. Always refer to the supplier's Certificate of Analysis for lot-specific data.
Commercial Availability and Key Suppliers
This compound is available from a range of chemical suppliers, catering to different scales, from laboratory research quantities (grams) to bulk industrial supply (kilograms). The choice of supplier often depends on the required purity, scale, documentation, and lead time. Below is a comparative table of prominent suppliers.
Table 2: Selected Global Suppliers of this compound
| Supplier | Typical Purity / Grade | Scale | Notes |
|---|---|---|---|
| Sigma-Aldrich (Merck) | ≥97% | Lab Scale (g) | Offers extensive documentation (CoA, SDS) and high-purity grades suitable for demanding synthetic applications. |
| BLD Pharmatech Ltd. | Purity specifications available | Lab to Bulk Scale | Provides various pack sizes and indicates cold-chain transportation, suggesting a focus on product stability.[3] |
| Apollo Scientific | Purity specifications available | Lab Scale (g to 100g) | A supplier focused on research chemicals, often with detailed analytical data available upon request.[5] |
| Ivy Fine Chemicals | Purity specifications available | Lab Scale (g) | Caters to the fine chemical and research market with clear pricing for small quantities.[6] |
| Parchem | Specialty chemical supplier | Bulk Scale | Focuses on worldwide distribution, suitable for larger-scale and industrial procurement.[7] |
| ChemicalBook / Guidechem | Variable | Sourcing Platforms | These platforms list numerous, primarily Asian, manufacturers and traders.[2][8] Diligence is required to vet individual sellers. |
Disclaimer: This list is not exhaustive and serves as a starting point. Researchers should conduct their own due diligence before procurement.
Supplier Qualification and Quality Control Workflow
The procurement of a chiral intermediate goes beyond simply placing an order. For drug development professionals, ensuring the chemical and enantiomeric purity of the starting material is a self-validating step that prevents costly downstream failures.
The Causality of Rigorous Vetting
A failure in the starting material—be it incorrect identity, low purity, or insufficient enantiomeric excess—will invariably lead to failed reactions, difficult purifications, and, most critically, compromised final product quality. A robust incoming quality control (QC) system is not a bureaucratic hurdle; it is a foundational pillar of reproducible and reliable science.
Recommended Qualification Workflow
The following diagram outlines a logical workflow for qualifying a new batch of this compound.
Caption: Workflow for Supplier and Material Qualification.
Experimental Protocol: Determination of Enantiomeric Excess
The most critical parameter for a chiral building block is its enantiomeric excess (e.e.).[9] While suppliers provide this on the CoA, independent verification is essential. Chiral gas chromatography (GC) is a common and effective method for this analysis.[10]
Objective: To determine the enantiomeric excess of a sample of this compound using chiral GC.
Principle: The enantiomers are separated on a chiral stationary phase (CSP) column. The relative peak areas of the two enantiomers are used to calculate the e.e.[11] Derivatization to a more volatile ester, such as an acetate, can often improve resolution.[10]
Methodology:
-
Standard Preparation:
-
Prepare a racemic standard by mixing equal amounts of this compound and its (S)-(+)-enantiomer (if available) or by using a commercially available racemic 1-chloro-2-propanol. Dilute in a suitable solvent (e.g., dichloromethane) to ~1 mg/mL.
-
Prepare a sample of the test material at the same concentration.
-
-
Derivatization (Optional, but Recommended):
-
To a vial containing 1 mg of the alcohol (standard or sample), add 0.5 mL of pyridine and 0.5 mL of acetic anhydride.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature, quench with 1 mL of deionized water, and extract with 2 mL of diethyl ether.
-
Use the organic layer for GC analysis.
-
-
Chiral GC Conditions:
-
Instrument: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: A chiral column such as CP-Chirasil-DEX CB or equivalent.[10]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220°C.
-
Detector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 150°C at 5°C/min.
-
Injection Volume: 1 µL.
-
-
Data Analysis and Calculation:
-
First, inject the racemic standard to identify the retention times of the (R)- and (S)-enantiomers.
-
Next, inject the test sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the following formula[11]: e.e. (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 Where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.
-
Synthetic Applications in Drug Development
The utility of this compound is best illustrated through its application in API synthesis. The chlorohydrin moiety allows for facile conversion into an epoxide, a highly reactive intermediate for nucleophilic ring-opening reactions.
Caption: General synthetic pathway utilizing the reagent.
This building block is a known precursor in the synthesis of various pharmaceuticals, including certain beta-blockers and antiviral agents.[1][12] Its role is to establish a specific stereocenter that is retained throughout the synthetic sequence, ultimately defining the stereochemistry of the final drug molecule.
Handling, Storage, and Safety
As with any laboratory chemical, proper handling is crucial. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[13][14] It is also a flammable liquid.
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15] Avoid breathing vapors and prevent contact with skin and eyes.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[3] Many suppliers recommend refrigerated storage (2-8°C) to ensure long-term stability.[3][4]
-
Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.
Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling the material.[13][14]
Conclusion
This compound is a commercially available and indispensable chiral building block for pharmaceutical research and development. While a diverse supplier base exists, the onus is on the end-user to implement a stringent qualification and quality control process. By combining thorough documentation review with in-house analytical verification, particularly for enantiomeric excess, researchers can ensure the integrity of their starting materials. This diligence is the bedrock of reproducible synthesis and is fundamental to the successful development of chiral therapeutics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | CAS 37493-14-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. 37493-14-4|(R)-2-Chloropropan-1-ol|BLD Pharm [bldpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. (R)-2-Chloropropan-1-ol | CymitQuimica [cymitquimica.com]
- 6. ivychem.com [ivychem.com]
- 7. parchem.com [parchem.com]
- 8. This compound | 37493-14-4 [chemicalbook.com]
- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 10. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaguru.co [pharmaguru.co]
- 12. nbinno.com [nbinno.com]
- 13. airgas.com [airgas.com]
- 14. fishersci.com [fishersci.com]
- 15. cdnisotopes.com [cdnisotopes.com]
(R)-(-)-2-Chloropropan-1-ol: A Comprehensive Technical Guide to Safety, Handling, and Storage
Introduction
(R)-(-)-2-chloropropan-1-ol is a chiral compound of significant interest in organic synthesis and drug development.[1] Its specific stereochemistry makes it a valuable building block for creating complex molecules with precise three-dimensional arrangements, a critical factor in determining pharmacological activity. However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and emergency procedures. This guide provides an in-depth, experience-driven perspective for researchers, scientists, and drug development professionals to mitigate risks and ensure a safe laboratory environment.
The reactivity of the chlorine atom at the second carbon position makes the molecule susceptible to nucleophilic substitution, a key feature leveraged in synthetic chemistry.[1] This inherent reactivity also contributes to its hazardous properties. This document aims to bridge the gap between theoretical knowledge and practical application of safety protocols, ensuring that scientific advancement does not come at the cost of personal or environmental well-being.
Section 1: Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. This compound presents a multi-faceted risk profile that demands careful consideration.
Physicochemical Properties and Associated Hazards
Understanding the physical and chemical properties of this compound is the first step in a thorough risk assessment. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.
| Property | Value | Implication for Safety |
| Molecular Formula | C3H7ClO[2] | Indicates the presence of chlorine, which can lead to the formation of toxic byproducts like hydrogen chloride gas upon combustion.[3] |
| Molar Mass | 94.54 g/mol [2] | Relevant for stoichiometric calculations in experimental design. |
| Appearance | Colorless liquid/oil[2] | Spills may be difficult to see, requiring diligent cleanup procedures. |
| Boiling Point | 133-134 °C[2] | Relatively high boiling point suggests low volatility at room temperature, but heating will increase vapor concentration. |
| Density | 1.103 g/cm³ (at 20°C)[2] | Heavier than water. |
| Solubility | Soluble in chloroform and methanol; water soluble.[2][4] | Solubility in common organic solvents and water has implications for spill cleanup and waste disposal. |
| Flammability | Flammable[2][4] | Requires strict control of ignition sources. Upon heating, it can decompose and emit toxic chloride gas.[2] |
Toxicological Profile: A Multi-Route Threat
This compound is classified as a toxic substance, with potential for severe health effects through multiple routes of exposure.[2]
-
Acute Toxicity:
-
Oral: The compound is highly toxic if swallowed, with an oral LD50 in rats of 218 mg/kg.[2] Ingestion can cause nausea, pain, and vomiting.[3]
-
Dermal: It is toxic in contact with skin.[5] Toxic effects can result from skin absorption.[3]
-
Inhalation: It can be fatal if inhaled.[5] Prolonged exposure to low concentrations or short exposure to high concentrations of vapor can be toxic.[6]
-
-
Irritation and Corrosivity:
-
Chronic Health Effects:
-
Prolonged or repeated exposure may have adverse effects on the liver and nervous system.[3]
-
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining robust engineering controls with appropriate personal protective equipment, is essential when working with this compound.
The Primacy of Engineering Controls
Engineering controls are the first and most effective line of defense in minimizing exposure to hazardous chemicals.
-
Fume Hoods: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[7] This is critical to prevent the inhalation of vapors, especially when the substance is heated. The air velocity at the face of the hood should be regularly monitored to ensure it meets institutional safety standards, typically 1-2 m/s.[3]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[3]
Personal Protective Equipment: The Last Line of Defense
While engineering controls are designed to contain the hazard at its source, PPE is crucial for protecting the individual from direct contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[3] For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[8] Contact lenses should be avoided as they can trap chemicals against the eye.[3][9]
-
Hand Protection: Chemical-resistant gloves are required.[10] Given the compound's properties, nitrile or neoprene gloves are recommended.[11] Gloves should be inspected for any signs of degradation or puncture before each use and disposed of immediately if contamination is suspected.[8]
-
Skin and Body Protection: A lab coat or chemical-resistant apron must be worn.[11] Closed-toe shoes are a fundamental requirement in any laboratory setting.[12]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6][13] However, reliance on respirators should be a last resort, with the primary focus on improving engineering controls.
Section 3: Safe Handling and Experimental Protocols
Adherence to strict protocols during the handling and use of this compound is non-negotiable. The causality behind these steps is rooted in the chemical's hazardous properties.
General Handling Practices
-
Avoid All Personal Contact: This includes inhalation, ingestion, and skin/eye contact.[3]
-
Work in a Well-Ventilated Area: A chemical fume hood is mandatory for all operations.[3]
-
Prevent Aerosol Generation: Handle the liquid carefully to avoid splashing and the formation of aerosols.
-
Use Spark-Proof Tools and Explosion-Proof Equipment: Given its flammability, all equipment used should be designed to prevent ignition.[7]
-
Grounding and Bonding: To prevent static discharge, which can be an ignition source, ensure that containers and equipment are properly grounded and bonded during transfers.[14]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly with soap and water after handling the chemical.[3]
Step-by-Step Protocol for a Typical Reaction Setup
The following protocol outlines the key safety considerations when using this compound in a hypothetical nucleophilic substitution reaction.
Caption: Experimental workflow for a reaction involving this compound.
Section 4: Storage and Incompatibility
Proper storage of this compound is crucial for maintaining its integrity and preventing hazardous situations.
Recommended Storage Conditions
-
Location: Store in a refrigerator in a well-ventilated area.[2] The storage area should be designated for flammable liquids.[3]
-
Container: Keep the container tightly closed and clearly labeled.[3]
-
Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[5]
-
Segregation: Store separately from incompatible materials, particularly oxidizing agents.[2][5]
Incompatible Materials
Contact with incompatible materials can lead to dangerous reactions. Avoid storage with:
-
Strong Oxidizing Agents: Can result in ignition.[3]
Section 5: Emergency Procedures
A well-defined and practiced emergency plan is critical for mitigating the consequences of an accident.
Spill Response
The appropriate response to a spill depends on its size and the immediate hazards it presents.
5.1.1. Minor Spills
For small, manageable spills within a fume hood:
-
Alert others in the immediate vicinity.[16]
-
Ensure you are wearing appropriate PPE. [17]
-
Contain the spill with an absorbent material like vermiculite or sand.[3]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[3][5]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.[18]
5.1.2. Major Spills
For large spills or spills outside of a fume hood:
-
Evacuate the immediate area. [18]
-
Alert your supervisor and institutional safety personnel. [16]
-
If there is a fire hazard, remove all ignition sources if it is safe to do so.[3]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[18] Wait for the emergency response team.
Caption: Decision tree for responding to a chemical spill.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Remove the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[19]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5][19]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Keep waste containing this compound separate from other waste streams.
-
Labeling: All waste containers must be clearly labeled with their contents.
-
Disposal: Dispose of waste through your institution's hazardous waste management program and in accordance with all local, state, and federal regulations.[3]
Conclusion
This compound is a valuable tool in the arsenal of the synthetic chemist, but its utility must be balanced with a profound respect for its hazards. By integrating a deep understanding of its properties with rigorous adherence to safety protocols, from engineering controls and PPE to emergency preparedness, researchers can harness its synthetic potential while ensuring a safe and healthy working environment. This guide serves as a framework for developing a culture of safety that is both proactive and self-validating, where every experimental choice is informed by a commitment to scientific integrity and personal well-being.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cerritos.edu [cerritos.edu]
- 10. hpc-standards.com [hpc-standards.com]
- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 12. csub.edu [csub.edu]
- 13. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemos.de [chemos.de]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. umanitoba.ca [umanitoba.ca]
- 17. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 18. cws.auburn.edu [cws.auburn.edu]
- 19. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Solubility of (R)-(-)-2-chloropropan-1-ol in Common Organic Solvents
Introduction
(R)-(-)-2-chloropropan-1-ol is a chiral halogenated alcohol of significant interest in the pharmaceutical and fine chemical industries. Its utility as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules necessitates a thorough understanding of its physicochemical properties. Among these, solubility is a critical parameter that dictates solvent selection for synthesis, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, offering both a theoretical framework for predicting its behavior and detailed experimental protocols for its precise determination. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's solubility characteristics.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summation of the intermolecular forces at play between solute and solvent molecules. For this compound, its molecular structure provides key insights into its expected solubility.
The molecule possesses a polar hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This feature suggests a strong affinity for polar solvents, particularly those capable of hydrogen bonding. The presence of a chlorine atom attached to the adjacent carbon atom introduces a dipole moment, further contributing to the molecule's overall polarity. However, the propane backbone is nonpolar. The interplay between the polar functional groups and the nonpolar hydrocarbon chain will ultimately determine the solubility in a given solvent.
Key Molecular Features Influencing Solubility:
-
Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like water and alcohols.
-
Polarity: The electronegative chlorine and oxygen atoms create a polar molecule, favoring interactions with other polar molecules.
-
Van der Waals Forces: The nonpolar propyl chain will interact via weaker van der Waals forces, which are the primary mode of interaction with nonpolar solvents.
Based on these features, a qualitative prediction of solubility can be made. This compound is expected to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, general observations for the racemic 2-chloropropan-1-ol indicate high solubility in many common organic solvents.[1] It is known to be moderately soluble in water due to the balance between its polar hydroxyl group and the hydrophobic chloro-propyl chain.[1] It is highly soluble in organic solvents such as ethanol, acetone, and ethyl acetate.[1]
Table 1: Summary of Known and Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted/Known Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with the solvent.[1] |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Highly Soluble | Dipole-dipole interactions between the solute and solvent are favorable.[1] |
| Nonpolar Halogenated | Dichloromethane, Chloroform | Soluble | "Like dissolves like" principle applies due to the presence of a chlorine atom in both solute and solvent. |
| Nonpolar Aromatic | Toluene | Sparingly Soluble | The overall polarity of the solute is too high for strong interactions with the nonpolar aromatic solvent. |
| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and solvent limits miscibility. |
Experimental Determination of Solubility
Given the scarcity of published quantitative data, experimental determination is crucial for obtaining reliable solubility values for this compound in specific solvents of interest. The following protocols are based on established methodologies and are designed to yield accurate and reproducible results.
Diagram of the Experimental Workflow
Caption: Workflow for determining the solubility of this compound.
Protocol 1: Isothermal Shake-Flask Method for Quantitative Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound in a solvent.
Materials:
-
This compound (≥98% purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) with a suitable detector
Procedure:
-
Preparation of Saturated Solution:
-
To a series of sealed vials, add a measured volume of the chosen solvent.
-
Add an excess of this compound to each vial to ensure a saturated solution is formed with a visible excess of the solute.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient time to reach equilibrium. A minimum of 24 hours is recommended, with periodic sampling to confirm that the concentration in the solution has plateaued.
-
-
Phase Separation and Sampling:
-
Once equilibrium is reached, cease agitation and allow the excess solute to settle. For fine suspensions, centrifugation may be necessary to achieve clear separation.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the standards and the diluted sample using a validated GC or HPLC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Protocol 2: Visual Miscibility/Immiscibility Test
This is a simpler, qualitative method to quickly assess if the solute and solvent are miscible in all proportions.
Materials:
-
This compound
-
Selected organic solvents
-
Graduated cylinders or pipettes
-
Test tubes or small vials with caps
-
Vortex mixer
Procedure:
-
In a series of labeled test tubes, prepare mixtures of this compound and the solvent in different volume ratios (e.g., 1:9, 1:1, 9:1).
-
Cap the test tubes and vortex for 1-2 minutes.
-
Allow the mixtures to stand and observe.
-
Miscible: A single, clear liquid phase is observed.
-
Immiscible: Two distinct liquid layers are formed.
-
Partially Miscible: A single phase is observed at some ratios but not others, or the solution becomes cloudy (turbid).
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and it is crucial to control these during experimental determination.
Diagram of Factors Affecting Solubility
Caption: Key factors that can affect the solubility of the target compound.
-
Temperature: The solubility of liquids in liquids can either increase or decrease with temperature, although for many systems, it increases. It is essential to maintain a constant and accurately measured temperature during solubility experiments.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under normal laboratory conditions.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can significantly alter the measured solubility. Therefore, using high-purity materials is paramount.
Practical Implications for Researchers and Drug Development Professionals
Accurate solubility data for this compound is vital for several aspects of chemical and pharmaceutical development:
-
Reaction Solvent Selection: Choosing a solvent in which all reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.
-
Purification: Solubility differences in various solvents are the basis for purification techniques such as crystallization and extraction.
-
Formulation: In drug development, understanding the solubility of an API or a key intermediate in various excipients and solvent systems is fundamental for creating stable and bioavailable formulations.
-
Process Safety: Knowledge of solubility is important for assessing potential hazards associated with handling and mixing chemicals, such as unexpected precipitation or phase separation.
Conclusion
While quantitative solubility data for this compound in common organic solvents is not widely published, a strong understanding of its molecular structure allows for reliable qualitative predictions. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide a robust framework for their determination. By carefully controlling experimental variables and employing appropriate analytical techniques, researchers can generate the high-quality solubility data necessary to advance their work in synthesis, purification, and formulation.
References
Thermochemical data for (R)-(-)-2-chloropropan-1-ol
An In-Depth Technical Guide to the Thermochemical Data of (R)-(-)-2-Chloropropan-1-ol
Authored by a Senior Application Scientist
Introduction: The Significance of this compound in Modern Chemistry
This compound is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. As a versatile building block, its stereochemistry is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A thorough understanding of its thermochemical properties is paramount for process development, safety analysis, and reaction optimization. This guide provides a comprehensive overview of the available thermochemical data for this compound, the experimental and computational methodologies used to determine these values, and the practical implications for researchers and drug development professionals.
Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, provide a quantitative measure of a molecule's stability and energy content. This information is critical for:
-
Predicting Reaction Energetics: Determining whether a reaction will be exothermic or endothermic.
-
Ensuring Process Safety: Preventing thermal runaway reactions in large-scale synthesis.
-
Optimizing Reaction Conditions: Fine-tuning temperature and pressure to maximize yield and minimize byproducts.
-
Computational Modeling: Providing accurate parameters for molecular modeling and simulation studies.
While experimental data for the specific (R)-(-) enantiomer is limited, data for the racemic mixture and its isomer, 1-chloro-2-propanol, serve as valuable references. This guide will synthesize the available information to provide a holistic view of the thermochemical landscape of this important molecule.
Summary of Thermochemical Data for 2-Chloropropan-1-ol
The following table summarizes key thermochemical and physical properties for 2-chloropropan-1-ol. It is important to note that much of the publicly available data does not differentiate between the enantiomers. For many thermochemical properties, the values for the (R) and (S) enantiomers are identical, and the value for the racemate is very similar.
| Property | Symbol | Value | Units | Source |
| Molecular Formula | C₃H₇ClO | [1] | ||
| Molecular Weight | 94.540 | g/mol | [1] | |
| Boiling Point | Tboil | 133-134 | °C | [2] |
| Density | ρ | 1.103 | g/cm³ at 20°C | [2] |
| Refractive Index | nD | 1.4362 | at 20°C | [2] |
| Enthalpy of Vaporization | ΔvapH° | 45.0 ± 2.2 | kJ/mol at 340 K | [3] |
| Ideal Gas Heat Capacity | Cp,gas | Data not available | J/mol·K | |
| Standard Enthalpy of Formation (gas) | ΔfH°gas | Data not available | kJ/mol | |
| Standard Gibbs Free Energy of Formation | ΔfG° | Data not available | kJ/mol |
Methodologies for Determining Thermochemical Data
The determination of accurate thermochemical data relies on a combination of rigorous experimental techniques and sophisticated computational models.
Experimental Approach: Calorimetry
Calorimetry is the primary experimental method for measuring the heat changes associated with chemical reactions. For organic compounds like this compound, combustion calorimetry is often employed to determine the enthalpy of formation.
Causality in Experimental Design
The choice of calorimetric method and experimental conditions is dictated by the properties of the substance under investigation. For halogenated compounds, special considerations are necessary to ensure complete combustion and to account for the formation of corrosive products like HCl. The "quartz wool" method, for instance, was developed to facilitate complete combustion of volatile organochlorine compounds and to absorb the combustion products for accurate analysis.
Self-Validating Protocol: Bomb Calorimetry for Organochlorine Compounds
A self-validating protocol for bomb calorimetry involves careful calibration, execution, and analysis to ensure the accuracy and reliability of the results.
Step-by-Step Methodology:
-
Calibration of the Calorimeter: The energy equivalent of the calorimeter is determined by combusting a certified standard reference material, typically benzoic acid. This step is crucial for establishing the heat capacity of the entire system (bomb, water, stirrer, etc.).
-
Sample Preparation: A precise mass of the this compound sample is placed in a crucible within the bomb. A small amount of a mineral oil or other combustion aid may be added to ensure complete ignition and combustion.
-
Bomb Assembly: The bomb is charged with a known volume of distilled water or a solution (e.g., arsenious oxide) to dissolve the combustion products (HCl and any Cl₂) and facilitate their analysis. The bomb is then pressurized with a high purity oxygen to approximately 30 atm.
-
Combustion Reaction: The bomb is submerged in a known mass of water in the calorimeter. The temperature of the water is monitored until a steady state is reached. The sample is then ignited via an electrical fuse.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion to determine the corrected temperature rise, accounting for heat exchange with the surroundings.
-
Product Analysis: After combustion, the contents of the bomb are carefully analyzed to determine the amount of nitric acid formed (from residual N₂ in the oxygen) and to quantify the hydrochloric acid produced. This is essential for applying the necessary thermochemical corrections.
-
Data Analysis: The heat of combustion is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the heat of formation of nitric acid, the heat of solution of the acidic products, and other standard state corrections (Washburn corrections).
Experimental Workflow Diagram
Caption: Workflow for Bomb Calorimetry of this compound.
Computational Thermochemistry
With the advancement of computational power and theoretical methods, it is now possible to predict thermochemical data with high accuracy.[4] This is particularly useful when experimental data is unavailable or difficult to obtain.
Expertise in Method Selection
The accuracy of computational thermochemistry is highly dependent on the chosen level of theory and basis set. High-level composite methods, such as the Gaussian-n (G-n) theories (e.g., G3, G4), are designed to approximate the results of very high-level calculations at a more manageable computational cost.[4] These methods combine calculations at different levels of theory and apply empirical corrections to achieve chemical accuracy (typically within 1-2 kcal/mol). Density Functional Theory (DFT) methods, with appropriate functionals, can also provide reliable thermochemical data for larger molecules.
Computational Workflow for Thermochemical Prediction
Step-by-Step Methodology:
-
Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using a reliable method like DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d)).
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
Single-Point Energy Calculation: A more accurate single-point energy is calculated at the optimized geometry using a higher level of theory and a larger basis set (e.g., coupled-cluster methods like CCSD(T) or composite methods like G4).
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298 K is typically calculated using an isodesmic or atomization reaction scheme. In an atomization scheme, the calculated enthalpy of the molecule is compared to the sum of the experimental enthalpies of its constituent atoms.
-
Atomization Reaction: C₃H₇ClO(g) → 3 C(g) + 7 H(g) + Cl(g) + O(g)
-
ΔfH°(C₃H₇ClO, g, 298 K) = 3ΔfH°(C, g) + 7ΔfH°(H, g) + ΔfH°(Cl, g) + ΔfH°(O, g) - ΔHatomization(298 K)
-
Computational Workflow Diagram
Caption: Computational Workflow for Predicting Enthalpy of Formation.
Conclusion
The thermochemical data of this compound are fundamental to its application in research and industry. While a complete experimental dataset for this specific enantiomer is not yet available, a combination of data from its racemate, isomers, and advanced computational methods provides a robust framework for understanding its energetic properties. The methodologies outlined in this guide, from bomb calorimetry to high-level ab initio calculations, represent the gold standards in the field, ensuring the scientific integrity and trustworthiness of the data obtained. For professionals in drug development and chemical synthesis, a firm grasp of these principles and data is indispensable for designing safe, efficient, and scalable chemical processes.
References
- 1. 1-Propanol, 2-chloro- [webbook.nist.gov]
- 2. chembk.com [chembk.com]
- 3. 2-Propanol, 1-chloro- [webbook.nist.gov]
- 4. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Nucleophilic Reactions of (R)-(-)-2-Chloropropan-1-ol for Chiral Synthesis
Abstract
(R)-(-)-2-chloropropan-1-ol is a versatile chiral building block of significant value in the pharmaceutical and fine chemical industries. Its bifunctional nature, possessing both a primary alcohol and a secondary chloride on a stereogenic center, allows for a diverse range of stereospecific transformations. This guide provides an in-depth exploration of the reaction of this compound with various nucleophiles, focusing on the mechanistic principles that govern the reaction pathways and stereochemical outcomes. We present detailed, field-proven protocols for two principal transformations: the intramolecular SN2 cyclization to yield (S)-(+)-propylene oxide and the intermolecular Williamson ether synthesis. These protocols are designed for researchers, scientists, and drug development professionals to provide a robust framework for the practical application of this key chiral intermediate.
Introduction: The Strategic Importance of this compound
Chirality is a cornerstone of modern drug design, where often only one enantiomer of a drug molecule is responsible for the desired therapeutic effect, while the other may be inactive or even harmful[1]. Consequently, the demand for enantiomerically pure starting materials is paramount. This compound, a chiral chlorohydrin, serves as an invaluable C3 synthon for introducing stereocenters with high fidelity.
The reactivity of this molecule is dominated by two key sites:
-
The Electrophilic C2 Carbon: The carbon atom bonded to the chlorine is electron-deficient due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles in SN2 reactions.
-
The Nucleophilic C1 Hydroxyl Group: The primary alcohol can be deprotonated to form a potent alkoxide nucleophile.
The interplay between these two functionalities, particularly their proximity, allows for powerful intramolecular reactions, which are often highly efficient and stereospecific. This guide will dissect these reaction pathways to provide a predictive and practical understanding for synthetic chemists.
Physicochemical Properties & Safety Guidelines
Proper handling and understanding of the reagent's properties are critical for successful and safe experimentation.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 37493-14-4 | [2] |
| Molecular Formula | C₃H₇ClO | [3] |
| Molecular Weight | 94.54 g/mol | [3][4] |
| Appearance | Colorless liquid/oil | [3] |
| Boiling Point | 133-134 °C | [3] |
| Density | 1.103 g/mL at 20 °C | [3] |
| Refractive Index (n²⁰/D) | 1.4362 | [3] |
| Solubility | Soluble in water, chloroform, methanol | [3][4] |
| Storage | Refrigerator, protect from light | [3][4] |
Safety & Handling: this compound is a toxic substance and should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] All manipulations should be performed in a well-ventilated chemical fume hood.[5] It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[5] Avoid contact with strong oxidizing agents.[4] In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[4]
Mechanistic Overview: Intramolecular vs. Intermolecular Pathways
The reaction of this compound with nucleophiles is primarily dictated by the reaction conditions, particularly the presence or absence of a base and the nature of the nucleophile itself.
Intramolecular SN2 Cyclization: Synthesis of (S)-(+)-Propylene Oxide
This is the most characteristic reaction of halohydrins. In the presence of a strong base (e.g., NaOH, KOH), the hydroxyl group is deprotonated to form an alkoxide ion.[6] This alkoxide then acts as a potent internal nucleophile, attacking the adjacent electrophilic carbon bearing the chlorine atom. This process occurs via a concerted intramolecular SN2 mechanism.[7][8]
A critical feature of the SN2 mechanism is the inversion of stereochemistry at the electrophilic center.[9] Since the starting material is (R)-2-chloropropan-1-ol, the backside attack by the alkoxide on C2 inverts its configuration, leading to the formation of (S)-propylene oxide. This transformation is highly stereospecific and provides an excellent method for synthesizing chiral epoxides.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. airgas.com [airgas.com]
- 6. byjus.com [byjus.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. cris.bgu.ac.il [cris.bgu.ac.il]
Protocol for the Stereospecific Synthesis of (S)-(+)-2-Methyloxirane via Intramolecular Cyclization of (R)-(-)-2-Chloropropan-1-ol
An Application Note and Protocol for Researchers
Abstract
This document provides a comprehensive experimental protocol for the synthesis of enantiopure epoxides, specifically focusing on the conversion of (R)-(-)-2-chloropropan-1-ol to (S)-(+)-2-methyloxirane. Chiral epoxides are invaluable building blocks in synthetic organic chemistry and drug development, serving as versatile intermediates for the synthesis of complex molecules. The described method utilizes a base-mediated intramolecular Williamson ether synthesis, a robust and efficient procedure for forming the oxirane ring from a halohydrin precursor.[1][2] This protocol details the reaction mechanism, step-by-step experimental procedures, safety considerations, purification techniques, and analytical methods for product characterization and determination of enantiomeric purity.
Principle and Reaction Mechanism
The formation of an epoxide from a halohydrin is a classic example of an intramolecular Williamson ether synthesis.[3][4] The reaction proceeds via a two-step sequence initiated by a strong base:
-
Deprotonation: A base, typically an alkali metal hydroxide like potassium hydroxide (KOH), deprotonates the hydroxyl group of the chlorohydrin to form a transient alkoxide ion. This greatly enhances the nucleophilicity of the oxygen atom.[5]
-
Intramolecular Sₙ2 Cyclization: The newly formed alkoxide acts as an intramolecular nucleophile, attacking the adjacent carbon atom that bears the chlorine atom (the electrophilic center). This occurs via a backside attack, characteristic of an Sₙ2 mechanism, displacing the chloride leaving group and forming the three-membered epoxide ring.[1][6][7]
Stereochemical Outcome: A crucial aspect of this reaction is its stereospecificity. The Sₙ2 reaction proceeds with an inversion of configuration at the electrophilic carbon center.[6] In this protocol, the starting material is this compound, where the stereocenter is the carbon atom bonded to the chlorine. The intramolecular attack and subsequent inversion of this center result in the formation of (S)-(+)-2-methyloxirane. This stereochemical control is vital for applications in asymmetric synthesis.[8]
Caption: Reaction mechanism for the base-catalyzed epoxidation.
Safety Precautions
Hazard Assessment: All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
This compound: This compound is a skin and eye irritant. Avoid contact and inhalation.
-
2-Methyloxirane (Propylene Oxide): This product is a highly flammable, volatile liquid and is classified as a suspected human carcinogen.[8] All handling must be performed with extreme care to prevent exposure. It is toxic if inhaled, swallowed, or in contact with skin.
-
Potassium Hydroxide (KOH): A corrosive solid that can cause severe skin and eye burns. Handle with care to avoid generating dust.
-
Diethyl Ether: A highly flammable solvent. Ensure no ignition sources are present during its use.[9]
An emergency safety shower and eyewash station should be readily accessible.
Materials and Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| This compound | ≥98% purity, ≥99% ee | Sigma-Aldrich | The starting material for the reaction. |
| Potassium Hydroxide (KOH) | Pellets or Flakes | Fisher Scientific | Must be finely powdered before use for maximum surface area. |
| Diethyl Ether (anhydrous) | ACS Grade | VWR | Used for product extraction. |
| Sodium Sulfate (anhydrous) or Magnesium Sulfate | Reagent Grade | TCI Chemicals | Drying agent for the organic phase. |
| Deionized Water | N/A | In-house | Used in the work-up procedure. |
| Equipment | Specification | Notes |
| Round-bottom flask with side-arm | 100 mL | For conducting the reaction under reduced pressure. |
| Short-path distillation apparatus | Appropriate for small scale (e.g., 50-100 mL) | For purification of the volatile epoxide product. |
| Magnetic stirrer with heating mantle | - | To ensure homogenous mixing and controlled heating. |
| Low-temperature thermometer | -10 to 110 °C range | For monitoring reaction and distillation temperatures. |
| Dry ice/acetone or liquid nitrogen bath | - | For efficiently trapping the volatile product during distillation. |
| Separatory Funnel | 250 mL | For the liquid-liquid extraction step. |
| Vacuum pump | Capable of reaching <50 mm Hg | To facilitate the distillation of the low-boiling product. |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of chiral epoxides from chloroalcohols.[8]
Step 1: Reagent and Apparatus Preparation 1.1. Finely powder the required amount of potassium hydroxide (KOH) using a mortar and pestle. Perform this quickly to minimize moisture absorption from the atmosphere. 1.2. Assemble the short-path distillation apparatus. Ensure all glassware is dry. The receiving flask should be designed to be cooled in a dry ice/acetone bath (-78 °C) to effectively trap the volatile product. 1.3. Connect the distillation apparatus to a vacuum pump through a cold trap to protect the pump.
Step 2: Reaction Setup and Execution 2.1. To the 100 mL round-bottom flask, add the finely powdered potassium hydroxide (1.2 equivalents). 2.2. Add this compound (1.0 equivalent, e.g., 10 g) to the flask containing the KOH. 2.3. Immediately attach the flask to the pre-assembled short-path distillation apparatus. 2.4. Begin stirring the mixture and start applying vacuum, carefully reducing the pressure. 2.5. Gently heat the reaction flask using a heating mantle. The reaction is exothermic and the product will begin to distill as it is formed. For methyloxirane, a bath temperature of around 30-40°C at a pressure of approximately 100 mm Hg is typically sufficient.[8] 2.6. The (S)-(+)-2-methyloxirane product (boiling point: 34 °C) will co-distill with any residual water or other volatiles and collect in the cooled receiving flask.[10] 2.7. Continue the distillation until no more product is collected. The reaction is typically complete within 1-2 hours.
Step 3: Product Work-up and Purification 3.1. Carefully vent the apparatus to atmospheric pressure. Keep the receiving flask cooled. 3.2. Transfer the collected distillate to a pre-chilled separatory funnel. 3.3. Add an equal volume of chilled diethyl ether to dissolve the epoxide and a small amount of chilled brine (saturated NaCl solution) to remove any co-distilled water and salts. 3.4. Gently shake the funnel, venting frequently. Separate the aqueous layer. 3.5. Dry the organic (ether) layer over anhydrous sodium sulfate or magnesium sulfate for 15-20 minutes. 3.6. Carefully decant or filter the dried solution into a clean, dry distillation flask. 3.7. For obtaining highly pure product, a final fractional distillation of the ether solution can be performed. Given the volatility of both ether (b.p. 34.6 °C) and the product (b.p. 34 °C), this must be done with an efficient fractional distillation column and extreme care to avoid product loss.
Characterization and Analysis
Yield and Physical Properties:
-
Calculate the percentage yield based on the starting amount of this compound. A typical yield for this reaction is in the range of 35-60%, though this can vary.[11]
-
The product should be a colorless, volatile liquid with an ether-like odor.[10]
Spectroscopic Analysis:
-
¹H NMR (CDCl₃): The proton NMR spectrum is a key tool for structural confirmation. Expected signals for 2-methyloxirane are: δ 1.3 (d, 3H, -CH₃), δ 2.4 (dd, 1H, -CH₂), δ 2.7 (dd, 1H, -CH₂), δ 2.9-3.0 (m, 1H, -CH).[12]
-
¹³C NMR (CDCl₃): Expected signals are: δ ~17 (-CH₃), δ ~47 (-CH₂), δ ~51 (-CH).
-
FT-IR: Look for characteristic C-O-C stretching frequencies of the epoxide ring around 1250 cm⁻¹ and 800-950 cm⁻¹.
Determination of Enantiomeric Purity:
-
The enantiomeric excess (ee) of the product is critical and must be determined to confirm the stereospecificity of the reaction.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the methods of choice.[13][14] This typically requires a chiral stationary phase column (e.g., based on cyclodextrin derivatives for GC or polysaccharide-based phases for HPLC).[15][16]
-
The sample is analyzed, and the peak areas for the (S) and (R) enantiomers are integrated to calculate the enantiomeric excess using the formula: ee (%) = [|(Area S) - (Area R)| / |(Area S) + (Area R)|] * 100.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis and analysis of (S)-(+)-2-methyloxirane.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Propylene oxide - Wikipedia [en.wikipedia.org]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. marinelipids.ca [marinelipids.ca]
- 13. skpharmteco.com [skpharmteco.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. aocs.org [aocs.org]
The Pivotal Role of (R)-(-)-2-Chloropropan-1-ol in Modern Asymmetric Synthesis: A Guide for Researchers
Introduction: Unlocking Chiral Complexity with a Versatile C3 Synthon
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is relentless. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, where often only one enantiomer provides the desired therapeutic effect while the other may be inactive or even harmful.[1][2] This reality places immense value on chiral building blocks—enantiopure starting materials that serve as foundational scaffolds for the construction of complex chiral molecules. Among these, (R)-(-)-2-chloropropan-1-ol has emerged as a particularly versatile and cost-effective three-carbon (C3) synthon. Its utility lies in the presence of two key functional groups: a hydroxyl group amenable to a wide range of transformations and a stereochemically defined secondary carbon bearing a chlorine atom, an excellent leaving group for nucleophilic substitution reactions.
This technical guide provides an in-depth exploration of the applications of this compound in asymmetric synthesis. We will delve into its role in the preparation of other crucial chiral intermediates, such as (R)-propylene oxide, and its direct application in the synthesis of high-value molecules, including beta-adrenergic blocking agents (β-blockers). This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block in their synthetic endeavors.
Core Applications of this compound
The synthetic utility of this compound is primarily centered on two strategic transformations:
-
Intramolecular Nucleophilic Substitution: Conversion to (R)-Propylene Oxide.
-
Intermolecular Nucleophilic Substitution: Direct reaction with nucleophiles to introduce new functionalities with inversion of stereochemistry.
These pathways open access to a diverse array of chiral molecules, and the choice of strategy depends on the desired final product.
Application I: Synthesis of (R)-Propylene Oxide
(R)-Propylene oxide is a highly valuable and widely used chiral epoxide.[3] Its strained three-membered ring is readily opened by a variety of nucleophiles, making it a cornerstone in the synthesis of numerous pharmaceuticals. The conversion of this compound to (R)-propylene oxide is a classic example of an intramolecular Williamson ether synthesis, proceeding through an SN2 mechanism.
Mechanistic Insight: The Intramolecular SN2 Cyclization
The synthesis of (R)-propylene oxide from this compound is a stereospecific process. The reaction is initiated by the deprotonation of the primary alcohol with a base, forming an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon atom bearing the chlorine. This backside attack displaces the chloride ion, leading to the formation of the epoxide ring with inversion of configuration at the chlorine-bearing carbon. However, since the nucleophile and the leaving group are part of the same molecule, the overall stereochemistry of the starting material is retained in the product.
Caption: Intramolecular SN2 cyclization of this compound.
Protocol: Preparation of (R)-Propylene Oxide
This protocol is adapted from a procedure for the synthesis of 13C-labelled propylene oxide from 2-chloro-[1-13C]propan-1-ol.[2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Anhydrous diethyl ether or other suitable solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in a suitable solvent.
-
Add a stoichiometric amount of powdered sodium hydroxide to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride byproduct and any unreacted sodium hydroxide.
-
Carefully distill the filtrate to isolate the (R)-propylene oxide, which has a low boiling point (34 °C).
-
Dry the collected distillate over anhydrous magnesium sulfate.
Expected Outcome:
This procedure typically affords (R)-propylene oxide in moderate to good yields. The enantiomeric purity of the product is expected to be high, reflecting the purity of the starting material.
| Parameter | Typical Value | Reference |
| Yield | 35% (isolated) | [2] |
| Enantiomeric Excess | >98% | Dependent on starting material |
Application II: Synthesis of Chiral β-Blockers
β-Adrenergic blocking agents, or β-blockers, are a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmia.[4][5] The therapeutic activity of most β-blockers resides in the (S)-enantiomer. A common and efficient synthetic strategy for accessing these (S)-enantiomers involves the reaction of an appropriate nucleophile (typically a substituted phenoxide) with a chiral C3 electrophile, followed by the opening of an intermediate epoxide with an amine. Alternatively, and more directly, the (S)-β-blocker can be synthesized by reacting the substituted phenoxide with (R)-epichlorohydrin or by reacting an (R)-chlorohydrin with an amine.[1][2]
This compound can be a key precursor in these syntheses. It can be converted to (R)-glycidol, which is then reacted with a phenol. However, a more direct route involves the reaction of a substituted phenol with this compound to form a chiral chlorohydrin intermediate, which is then cyclized to an epoxide and subsequently opened by an amine. A highly efficient approach involves the direct reaction of the (R)-chlorohydrin derivative with the desired amine.
Mechanistic Insight: Stereospecific Synthesis of (S)-β-Blockers
The synthesis of (S)-β-blockers from (R)-chlorohydrin precursors is a testament to the predictability of SN2 reactions. The key step that determines the final stereochemistry is the nucleophilic attack of the amine on the epoxide intermediate or directly on the chlorohydrin. When an (R)-epoxide is opened by an amine, the attack occurs at the less hindered carbon, leading to the formation of the (S)-amino alcohol. Similarly, the direct reaction of an (R)-chlorohydrin with an amine proceeds via an SN2 mechanism with inversion of configuration at the chiral center, yielding the (S)-product.
Caption: General synthetic pathway to (S)-Propranolol.
Protocol: Synthesis of (S)-Propranolol
This protocol is a representative procedure based on established methods for the synthesis of β-blockers from chiral chlorohydrins.[1][4][5]
Materials:
-
This compound
-
1-Naphthol
-
Sodium hydroxide (NaOH)
-
Isopropylamine
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
Step 1: Synthesis of the (R)-1-(1-Naphthyloxy)-3-chloro-2-propanol Intermediate
-
In a reaction vessel, dissolve 1-naphthol in a suitable solvent and add a stoichiometric amount of sodium hydroxide to form the sodium naphthoxide in situ.
-
To this solution, add this compound.
-
Heat the mixture and monitor the reaction until the starting materials are consumed.
-
Work up the reaction by extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt.
-
Purify the intermediate by column chromatography or recrystallization.
Step 2: Synthesis of (S)-Propranolol
-
Dissolve the purified (R)-1-(1-naphthyloxy)-3-chloro-2-propanol intermediate in a suitable solvent such as methanol.
-
Add an excess of isopropylamine to the solution.
-
Heat the reaction mixture in a sealed vessel or under reflux.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, remove the solvent and excess isopropylamine under reduced pressure.
-
Purify the crude (S)-propranolol by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.
Expected Outcome:
This chemoenzymatic approach typically provides the desired (S)-β-blocker with high enantiomeric excess and in good yield.
| Parameter | Typical Value | Reference |
| Yield (Amination Step) | High | [1][2] |
| Enantiomeric Excess | >96% | [1][4] |
Conclusion
This compound stands as a powerful and versatile chiral building block in the arsenal of the synthetic chemist. Its ready conversion to (R)-propylene oxide and its direct use in the stereospecific synthesis of complex molecules like (S)-β-blockers underscore its importance in modern asymmetric synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this valuable synthon in the development of novel and enantiomerically pure pharmaceuticals and fine chemicals. The principles of nucleophilic substitution that govern its reactivity provide a predictable and reliable foundation for the design of elegant and efficient synthetic routes.
References
- 1. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. preprints.org [preprints.org]
- 5. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic routes to chiral amines from (R)-(-)-2-chloropropan-1-ol
Application Notes & Protocols
Topic: Strategic Synthetic Pathways to Chiral Amines from (R)-(-)-2-Chloropropan-1-ol
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Chiral amines are fundamental structural motifs in a vast array of pharmaceuticals and biologically active compounds, with their stereochemistry often being critical for therapeutic efficacy.[1][2][3] this compound is an economically viable and versatile chiral building block, offering multiple strategic avenues for the synthesis of enantiomerically pure amines. This application note provides an in-depth guide to three primary synthetic strategies starting from this synthon: 1) Intramolecular cyclization to (R)-propylene oxide followed by regioselective ring-opening, 2) Direct S_N2 displacement of the secondary chloride, and 3) Functional group interconversion of the primary alcohol via the Mitsunobu reaction. We will explore the mechanistic rationale, stereochemical outcomes, and practical considerations for each pathway, providing detailed, field-tested protocols to enable researchers to select and execute the optimal route for their specific synthetic targets.
The Chiral Synthon: this compound
This compound possesses two key functional groups: a primary alcohol and a secondary chloride at a defined stereocenter. This arrangement allows for selective transformations at either position, making it a powerful precursor for introducing chirality into target molecules. The choice of synthetic strategy is dictated by the desired final stereochemistry and the position of the amine functionality in the target molecule.
References
Application Note & Protocol: Step-by-Step Synthesis of Chiral (S)-Beta-Blockers Using (R)-(-)-2-Chloropropan-1-ol
Abstract
The therapeutic efficacy of beta-adrenergic blocking agents (beta-blockers) is predominantly associated with the (S)-enantiomer. For instance, (S)-propranolol exhibits approximately 100 times greater potency than its (R)-counterpart.[1][2] This necessitates robust and stereocontrolled synthetic routes for the production of enantiopure drugs. This document provides a comprehensive guide to a synthetic strategy that utilizes (R)-(-)-2-chloropropan-1-ol, a readily available C3 chiral synthon, to produce the pharmaceutically active (S)-enantiomer of aryloxypropanolamine beta-blockers. The strategy hinges on the formation of a chiral epoxide intermediate, a critical stereochemical inversion step to achieve the desired (S)-configuration, and subsequent regioselective nucleophilic additions.
Synthetic Strategy Overview
The conversion of this compound to an (S)-beta-blocker is not a direct stereoretentive process. A key challenge is the inversion of the chiral center to achieve the desired (S)-configuration. Our outlined strategy accomplishes this through a multi-step sequence involving the formation of an (R)-epoxide, activation to a mesylate, SN2 displacement by acetate to invert the stereocenter, and subsequent steps to build the final molecule.[3] This approach provides a high degree of stereochemical control, leading to the desired enantiomerically pure product.
Figure 1: Overall synthetic pathway from this compound to (S)-Propranolol, highlighting the key stereochemical inversion step.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of (S)-Propranolol. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Part 1: Synthesis of the Key Chiral Intermediate, (S)-Glycidol
Protocol 1.1: Synthesis of (R)-Glycidol
This step involves an intramolecular Williamson ether synthesis. The alkoxide formed by deprotonating the primary alcohol acts as a nucleophile, attacking the carbon bearing the chlorine in an SN2 fashion to form the strained epoxide ring.
-
To a stirred solution of this compound (1.0 eq) in a 1:1 mixture of THF/water, add powdered sodium hydroxide (NaOH, 1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (R)-glycidol, which can often be used in the next step without further purification.
Protocol 1.2: Synthesis of (R)-Glycidyl Mesylate
The primary alcohol of (R)-glycidol is converted into a methanesulfonate (mesylate) ester. The mesylate group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.
-
Dissolve (R)-glycidol (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2-3 hours.
-
Upon completion, wash the reaction mixture with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting (R)-glycidyl mesylate is typically used immediately in the next step due to its instability.
Protocol 1.3: Stereochemical Inversion to (S)-Glycidyl Acetate
This is the most critical step for achieving the target stereochemistry. The acetate anion performs an SN2 attack on the carbon bearing the mesylate leaving group, proceeding with a complete inversion of configuration.[3]
-
To a solution of (R)-glycidyl mesylate (1.0 eq) in acetone, add cesium acetate (CsOAc, 1.5 eq) and a catalytic amount of 18-Crown-6 (0.1 eq).
-
Heat the mixture to reflux and stir for 8-12 hours.
-
Cool the reaction to room temperature and filter off the cesium mesylate salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude (S)-glycidyl acetate.
Protocol 1.4: Hydrolysis to (S)-Glycidol
The acetate ester is hydrolyzed under acidic conditions to regenerate the primary alcohol, now with the desired (S)-configuration.
-
Dissolve the crude (S)-glycidyl acetate in a mixture of methanol and 1 M hydrochloric acid (HCl).
-
Stir the solution at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).
-
Neutralize the mixture carefully with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield (S)-glycidol.
Part 2: Synthesis of (S)-Propranolol
Protocol 2.1: Synthesis of (S)-1-(Naphthalen-1-yloxymethyl)oxirane (S-Naphthyl Glycidyl Ether)
The aryloxy moiety is introduced via an SN2 reaction where the naphthoxide anion displaces a leaving group previously installed on the (S)-glycidol intermediate. For simplicity and efficiency, this protocol combines the activation and substitution steps.
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF), add a solution of 1-naphthol (1.1 eq) in DMF dropwise at 0 °C. Stir until hydrogen evolution ceases.
-
To this sodium 1-naphthoxide solution, add a solution of (S)-glycidol (1.0 eq) in DMF.
-
In situ activation: Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction by carefully adding cold water.
-
Extract the product with diethyl ether (3 x 75 mL).
-
Combine the organic layers, wash with 1 M NaOH solution and then brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure (S)-naphthyl glycidyl ether.[1]
Protocol 2.2: Epoxide Ring-Opening to form (S)-Propranolol
The final step involves the regioselective ring-opening of the chiral epoxide with isopropylamine. The amine attacks the terminal, less sterically hindered carbon of the epoxide, which is a classic SN2 mechanism that does not affect the stereocenter at C2.[4][5][6]
-
Dissolve the purified (S)-naphthyl glycidyl ether (1.0 eq) in methanol.
-
Add isopropylamine (5.0 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure.
-
The resulting crude (S)-Propranolol can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by column chromatography.[7]
Figure 2: General experimental workflow for synthesis, purification, and analysis.
Purification and Analytical Characterization
Table 1: Summary of Reagents for (S)-Propranolol Synthesis
| Step | Starting Material | Key Reagents | Solvent | Typical Yield |
|---|---|---|---|---|
| 1.1 | This compound | NaOH | THF/Water | >90% |
| 1.3 | (R)-Glycidyl Mesylate | Cesium Acetate, 18-Crown-6 | Acetone | ~70-80% |
| 2.1 | (S)-Glycidol | 1-Naphthol, NaH, TsCl | DMF | ~60-70% |
| 2.2 | (S)-Naphthyl Glycidyl Ether | Isopropylamine | Methanol | >85% |
Protocol 3.1: Chiral Purity Determination by HPLC
The enantiomeric excess (e.e.) of the final product is a critical quality attribute. It can be reliably determined using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).
Table 2: Example HPLC Method for (S)-Propranolol Enantiomeric Purity
| Parameter | Condition |
|---|---|
| Column | Chiralcel OD-H or Chirobiotic V[8][9] |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)[8] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm[10] |
| Column Temp. | 25 °C |
| Injection Vol. | 10 µL |
Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in epoxidation (Step 1.1) | Incomplete reaction; Hydrolysis of epoxide. | Increase reaction time; ensure adequate cooling; use a less aqueous solvent system if possible. |
| Incomplete stereochemical inversion (Step 1.3) | Poor leaving group; insufficient reaction time/temp; deactivation of nucleophile. | Ensure mesylate formation was successful; increase reflux time; ensure anhydrous conditions and quality of reagents. |
| Low yield of aryl glycidyl ether (Step 2.1) | Incomplete formation of naphthoxide; poor activation of glycidol. | Ensure NaH is fresh and atmosphere is inert; verify purity of TsCl. |
| Presence of diol impurity in final product | Water present during the final ring-opening step leading to hydrolysis. | Use anhydrous solvents and reagents for the final step. |
| Low enantiomeric excess (<98%) | Racemization during any step; impure chiral starting material. | Verify the optical purity of the starting this compound; avoid harsh acidic or basic conditions for prolonged periods. |
Safety Precautions
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water. Handle in an inert atmosphere (glovebox or under nitrogen/argon) and use an oil dispersion to mitigate reactivity.
-
Methanesulfonyl Chloride (MsCl) & p-Toluenesulfonyl Chloride (TsCl): Corrosive and lachrymatory. Handle only in a fume hood with appropriate gloves and eye protection.
-
Epoxides (Glycidol, Glycidyl Ethers): Potentially carcinogenic and toxic. Avoid inhalation and skin contact.
-
Solvents (DMF, DCM): Handle in a well-ventilated area. DMF is a reproductive toxin.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. benchchem.com [benchchem.com]
- 3. Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 8. koreascience.kr [koreascience.kr]
- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Biocatalytic Pathways for (R)-(-)-2-Chloropropan-1-ol: A Guide to Synthesis and Resolution
Introduction: The Significance of (R)-(-)-2-Chloropropan-1-ol and the Biocatalytic Advantage
This compound stands as a pivotal chiral building block in the synthesis of a multitude of pharmaceutical compounds. Its defined stereochemistry is crucial for the biological activity of the final active pharmaceutical ingredient (API). Traditional chemical synthesis routes to obtain enantiomerically pure compounds often involve hazardous reagents, harsh reaction conditions, and the formation of significant waste streams. Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[1]
This comprehensive guide delves into the key biocatalytic transformations involving this compound, providing detailed application notes and protocols for two primary enzymatic strategies: the direct conversion to (R)-(+)-propylene oxide using halohydrin dehalogenases and the kinetic resolution of racemic 2-chloropropan-1-ol via lipases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and efficiency of biocatalysis in their synthetic endeavors.
Part 1: Enantioselective Synthesis of (R)-(+)-Propylene Oxide via Halohydrin Dehalogenase
(R)-(+)-Propylene oxide is a highly valuable chiral epoxide, serving as a key intermediate in the synthesis of drugs such as the antibiotic Linezolid.[2] Halohydrin dehalogenases (HHDHs) are a class of enzymes that catalyze the intramolecular cyclization of halohydrins to their corresponding epoxides, making them ideal biocatalysts for this transformation.[3][4]
Mechanism of Action: The Ser-Tyr-Arg Catalytic Triad
The catalytic mechanism of HHDHs, such as the well-characterized HheC from Agrobacterium radiobacter AD1, involves a Ser-Tyr-Arg catalytic triad within the enzyme's active site.[5][6] The reaction proceeds through a general base-catalyzed mechanism where the tyrosine residue, activated by the neighboring arginine, deprotonates the hydroxyl group of the this compound substrate. The resulting alkoxide then acts as a nucleophile, attacking the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This concerted step leads to the formation of the epoxide ring and the release of a chloride ion.[7][8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Halohydrin dehalogenases are structurally and mechanistically related to short-chain dehydrogenases/reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase B Candida antarctica | 9001-62-1 - BuyersGuideChem [buyersguidechem.com]
- 4. A New Approach in Lipase-Octyl-Agarose Biocatalysis of 2-Arylpropionic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calb Candida Antarctica Lipase B Novozym 435 [kdnenzymes.com]
- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 7. Buy candida antarctica lipase b calb, Good quality candida antarctica lipase b calb manufacturer [kdnenzymes.com]
- 8. benchchem.com [benchchem.com]
Topic: Scale-up Considerations for Reactions Involving (R)-(-)-2-chloropropan-1-ol
An Application and Protocol Guide
Abstract: (R)-(-)-2-chloropropan-1-ol is a valuable chiral building block in asymmetric synthesis, particularly in the pharmaceutical industry for the construction of stereochemically defined active pharmaceutical ingredients (APIs). Transitioning reactions involving this intermediate from the laboratory bench to a pilot or manufacturing scale introduces a host of challenges that are not always apparent at the gram scale. This guide provides an in-depth analysis of the critical considerations required for the successful scale-up of reactions utilizing this compound, focusing on process safety, reaction kinetics, work-up procedures, and analytical controls. We will explore common reaction types and provide a detailed protocol for a representative nucleophilic substitution reaction, highlighting key scale-up modifications.
Introduction to this compound as a Chiral Precursor
This compound is a C3 chiral synthon prized for its bifunctional nature. It possesses a primary alcohol for derivatization and a stereochemically defined secondary chloride, which serves as a good leaving group for nucleophilic substitution reactions. This combination allows for the introduction of a chiral propylene oxide or related moiety into a target molecule. A primary application is in the synthesis of chiral beta-blockers and other pharmaceuticals where the (R)-configuration of a hydroxy-propoxy side chain is essential for pharmacological activity.
However, its utility is accompanied by challenges that become more pronounced at scale. These include:
-
Potential for Epoxide Formation: Under basic conditions, intramolecular cyclization can occur to form (R)-propylene oxide, a volatile and potentially hazardous byproduct.
-
Competing Reactions: The primary alcohol can compete with other nucleophiles in the reaction mixture if not properly protected or if reaction conditions are not carefully controlled.
-
Thermal Stability: The presence of a chlorine atom can influence the thermal stability of the molecule and its derivatives, necessitating careful thermal hazard assessment.
Key Reaction Classes and Mechanistic Considerations at Scale
The most common industrial application of this compound is in Williamson ether synthesis-type reactions where it reacts with a nucleophile, typically a phenoxide, to form a chiral ether linkage.
Nucleophilic Substitution with Phenoxides
This is a cornerstone reaction for the synthesis of many aryloxypropanolamine drugs. The general mechanism involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then displaces the chloride from this compound.
Mechanism: SN2 Displacement
Caption: SN2 mechanism for phenoxide substitution.
Scale-up Considerations:
-
Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH), while effective at lab scale, pose significant safety risks (hydrogen evolution) and handling issues at the kilogram scale. Alternative, safer bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often preferred in manufacturing, though they may require higher temperatures or phase-transfer catalysts to achieve comparable reaction rates.
-
Solvent Choice: Aprotic polar solvents like DMF or DMSO are common at the lab scale but can be problematic for large-scale operations due to their high boiling points, toxicity, and difficulty in removal. Toluene or 2-methyltetrahydrofuran (2-MeTHF) are often evaluated as more sustainable and process-friendly alternatives, sometimes in a biphasic system.
-
Impurity Profile: A key impurity is the bis-ether, formed by the reaction of the product's secondary alcohol with another molecule of the starting material. This can be minimized by controlling stoichiometry and addition rates.
Critical Process Parameters (CPPs) for Scale-Up
Transitioning from a round-bottom flask to a multi-hundred-liter reactor requires a shift in focus from simple yield optimization to ensuring process safety, consistency, and scalability.
Thermal Hazard Assessment
Before any scale-up, a thorough thermal hazard assessment is mandatory.
-
Differential Scanning Calorimetry (DSC): DSC should be performed on the starting material, intermediates, and the final product to determine melting points, boiling points, and decomposition onsets.
-
Reaction Calorimetry (RC1): An RC1 study is essential to measure the heat of reaction, heat capacity of the reaction mass, and the maximum temperature of synthetic reaction (MTSR). This data is critical for designing a cooling system that can handle the heat evolution and prevent a runaway reaction.
Table 1: Representative Thermal Hazard Data
| Parameter | Value | Significance |
| Heat of Reaction (ΔHᵣ) | -80 to -120 kJ/mol | Highly exothermic; requires robust cooling. |
| Tₐ (Adiabatic Temp. Rise) | 40 - 60 °C | Potential for significant temperature increase if cooling fails. |
| Onset of Decomposition | > 200 °C | Provides a safe operating temperature window. |
Mixing and Mass Transfer
Inadequate mixing in a large reactor can lead to localized "hot spots" or areas of high reactant concentration, which can result in side reactions and a different impurity profile compared to the well-mixed lab-scale experiment.
-
Impeller Selection: The type of impeller (e.g., pitched-blade turbine, anchor) and agitation speed must be chosen to ensure homogeneity without causing excessive shear, which could be detrimental in some cases.
-
Reagent Addition: The rate of addition of the limiting reagent is a critical parameter. A slow, controlled addition can help to manage the exotherm and minimize side product formation.
Detailed Scale-up Protocol: Synthesis of (R)-1-(naphthalen-1-yloxy)propan-2-ol
This protocol details the synthesis of a key intermediate for the beta-blocker Propranolol, adapted for a 50 L reactor.
Workflow Diagram
Caption: Scale-up workflow for Propranolol intermediate synthesis.
Step-by-Step Protocol:
-
Reactor Setup and Inerting: Ensure the 50 L glass-lined reactor is clean, dry, and inerted with a positive pressure of nitrogen.
-
Reagent Charge:
-
Charge 1-naphthol (2.88 kg, 20.0 mol).
-
Charge toluene (20 L).
-
Charge powdered potassium carbonate (3.04 kg, 22.0 mol). Justification: K₂CO₃ is a safer, non-flammable base suitable for large-scale operations compared to NaH.
-
-
Heating: Begin agitation and heat the slurry to 80-85 °C.
-
Substrate Addition:
-
Prepare a solution of this compound (2.00 kg, 21.2 mol) in toluene (5 L).
-
Add this solution to the reactor via a dosing pump over 2-3 hours. Justification: Controlled addition is crucial to manage the reaction exotherm. The heat of reaction should be monitored, and the addition rate adjusted to maintain the batch temperature within the specified range.
-
-
Reaction Monitoring:
-
Maintain the batch at 80-85 °C for 12-18 hours.
-
Take samples every 2-3 hours and analyze by HPLC to monitor the disappearance of 1-naphthol (< 1.0% remaining).
-
-
Work-up and Quench:
-
Cool the reaction mixture to 20-25 °C.
-
Slowly add water (15 L) to quench the reaction and dissolve inorganic salts. Caution: Initial quenching may be mildly exothermic.
-
-
Phase Separation and Washes:
-
Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 5% NaOH solution (10 L) to remove any unreacted 1-naphthol, followed by water (10 L) until the pH of the aqueous layer is neutral.
-
-
Crystallization and Isolation:
-
Concentrate the organic layer under vacuum to a volume of ~10 L.
-
Perform a solvent swap to heptane by adding heptane (25 L) and continuing the distillation. Justification: The product has lower solubility in heptane, leading to better crystallization and yield.
-
Cool the resulting slurry to 0-5 °C over 4-6 hours.
-
Filter the product and wash the cake with cold (0-5 °C) heptane (5 L).
-
-
Drying: Dry the product in a vacuum oven at 40-45 °C until a constant weight is achieved.
Analytical Control Strategy
A robust analytical strategy is essential for ensuring batch-to-batch consistency and product quality.
Table 2: Analytical Methods for Process Control
| Analysis | Stage | Method | Purpose |
| Raw Material Identity | Incoming Goods | FTIR, NMR | Confirm identity and quality of starting materials. |
| Reaction Progress | In-Process | HPLC | Monitor disappearance of starting material and formation of product. |
| Impurity Profile | Final Product | HPLC, GC-MS | Quantify process-related impurities and residual solvents. |
| Chiral Purity | Final Product | Chiral HPLC | Determine the enantiomeric excess (e.e.) of the product. |
Safety and Handling at Scale
-
This compound: This compound is an irritant. Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated area or a fume hood.
-
Toluene: A flammable solvent with associated health risks. Use in a grounded reactor with proper ventilation and explosion-proof equipment.
-
Pressure Relief: The reactor must be equipped with a properly sized rupture disc or relief valve, calculated based on the potential for gas evolution or a runaway reaction.
Conclusion
The successful scale-up of reactions involving this compound is a multi-faceted challenge that extends beyond simple stoichiometric scaling. It requires a deep understanding of the reaction mechanism, a thorough evaluation of thermal hazards, and careful consideration of process engineering principles like mixing and heat transfer. By prioritizing safety, employing robust analytical controls, and making judicious choices regarding reagents and solvents, the transition from lab-scale discovery to robust, large-scale manufacturing can be achieved efficiently and safely.
Troubleshooting & Optimization
Side reactions and byproduct formation in (R)-(-)-2-chloropropan-1-ol chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (R)-(-)-2-chloropropan-1-ol. This resource is designed to provide in-depth troubleshooting guidance and address frequently asked questions related to the chemistry of this versatile chiral building block. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the challenges that can arise during research and development. This guide is structured to offer practical, experience-driven advice to help you navigate potential side reactions and byproduct formation, ensuring the integrity and success of your experiments.
Section 1: Understanding the Stability and Purity of this compound
FAQ 1.1: What are the common impurities in commercial this compound and how can they affect my reaction?
Answer: Commercially available this compound, a key chiral intermediate in organic synthesis, can contain several process-related impurities that may interfere with your reaction.[1] The most common impurities include its regioisomer, (R)-1-chloro-2-propanol, the corresponding enantiomer (S)-(+)-2-chloropropan-1-ol, and residual starting materials or solvents from its synthesis. The presence of the regioisomer can lead to the formation of undesired constitutional isomers in your final product, complicating purification. Enantiomeric impurities will lower the enantiomeric excess (e.e.) of your product, which is a critical parameter in pharmaceutical applications.
FAQ 1.2: What are the recommended storage conditions for this compound to prevent degradation?
Answer: To maintain its purity and stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[2] Recommended storage temperatures are typically between 2-8°C.[3] It is a flammable liquid and its vapors can form explosive mixtures with air, so it should be kept away from ignition sources. Prolonged storage at ambient temperatures or exposure to moisture can lead to slow decomposition and the formation of byproducts.
Section 2: Troubleshooting Common Side Reactions
The hydroxyl and chloro- functionalities in this compound make it susceptible to several side reactions, particularly under basic or elevated temperature conditions. Understanding these pathways is crucial for optimizing your reaction and minimizing byproduct formation.
Issue 2.1: Formation of (R)-Propylene Oxide (Epichlorohydrin Precursor)
A primary side reaction is the intramolecular cyclization to form (R)-propylene oxide, especially in the presence of a base. This epoxide is a highly reactive intermediate that can lead to a variety of downstream byproducts.
Question: I am observing the formation of a volatile, low-boiling point impurity in my reaction. Could this be (R)-propylene oxide?
Answer: Yes, the formation of (R)-propylene oxide is a very common side reaction. The reaction is an intramolecular Williamson ether synthesis, where the deprotonated hydroxyl group acts as a nucleophile, displacing the adjacent chloride.
Troubleshooting Guide:
-
pH Control: Carefully control the pH of your reaction medium. The rate of epoxide formation is highly dependent on the basicity of the reaction mixture. If your desired reaction requires basic conditions, consider using a weaker, non-nucleophilic base or a bicarbonate buffer system to maintain a mildly alkaline pH.
-
Temperature Management: The rate of this intramolecular cyclization increases with temperature. Running your reaction at the lowest effective temperature can significantly reduce the formation of (R)-propylene oxide.
-
Order of Addition: If your protocol involves the addition of a base, consider adding it slowly and at a low temperature to the solution of this compound and other reagents. This can help to minimize the transient high concentrations of the alkoxide that lead to cyclization.
Experimental Protocol: Minimizing (R)-Propylene Oxide Formation
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound in your chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0-5°C using an ice bath.
-
Slow Base Addition: Dissolve your base in a suitable solvent and add it to the dropping funnel. Add the basic solution dropwise to the reaction mixture over a period of 1-2 hours, ensuring the internal temperature does not exceed 5°C.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, TLC, or NMR) to determine the optimal reaction time and prevent prolonged exposure to basic conditions.
Issue 2.2: Formation of 1,2-Propanediol
Hydrolysis of the chloro- group to a hydroxyl group results in the formation of 1,2-propanediol. This is particularly prevalent in aqueous or protic solvent systems, especially under neutral or slightly acidic conditions at elevated temperatures.
Question: My final product is contaminated with a highly polar, water-soluble impurity. Could it be 1,2-propanediol?
Answer: It is highly likely that the impurity is 1,2-propanediol. The carbon-chlorine bond in this compound is susceptible to nucleophilic substitution by water or other nucleophilic species present in the reaction mixture.
Troubleshooting Guide:
-
Solvent Choice: If possible, use an aprotic solvent to minimize the source of protons that can facilitate hydrolysis.
-
Anhydrous Conditions: Ensure that all reagents and solvents are thoroughly dried before use. The presence of water will promote the formation of 1,2-propanediol.
-
Temperature Control: As with epoxide formation, hydrolysis is accelerated at higher temperatures. Maintain the lowest possible reaction temperature to suppress this side reaction.
Issue 2.3: Dimerization and Oligomerization
Under certain conditions, particularly with strong bases or at high concentrations, this compound can undergo intermolecular reactions to form dimers and higher oligomers.
Question: I am observing high-molecular-weight impurities in my product that are difficult to characterize. What could be their origin?
Answer: These are likely dimers or oligomers formed through intermolecular etherification. The alkoxide of one molecule of this compound can act as a nucleophile, attacking the carbon bearing the chlorine atom of another molecule.
Troubleshooting Guide:
-
Concentration: Running the reaction at a lower concentration can disfavor intermolecular reactions relative to the desired intramolecular or bimolecular reaction with your substrate.
-
Controlled Addition: A slow addition of this compound to the reaction mixture can help maintain a low instantaneous concentration, thus minimizing self-reaction.
Diagram: Key Side Reaction Pathways of this compound
Caption: Major side reaction pathways for this compound.
Section 3: Analytical Methods for Impurity Profiling
Accurate identification and quantification of byproducts are essential for process optimization and quality control.
FAQ 3.1: What are the recommended analytical techniques for detecting common byproducts?
Answer: A combination of chromatographic and spectroscopic techniques is generally employed for comprehensive impurity profiling.
| Byproduct/Impurity | Recommended Analytical Technique(s) | Key Considerations |
| (R)-Propylene Oxide | Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Due to its volatility, headspace GC is often the preferred method. |
| 1,2-Propanediol | Gas Chromatography (GC-FID/MS), High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID) | Derivatization may be necessary for GC analysis to improve volatility and peak shape. |
| Regioisomers/Enantiomers | Chiral Gas Chromatography (Chiral GC) or Chiral High-Performance Liquid Chromatography (Chiral HPLC) | A chiral stationary phase is required to separate enantiomers. |
| Dimers/Oligomers | High-Performance Liquid Chromatography (HPLC-MS), Gel Permeation Chromatography (GPC) | Mass spectrometry is crucial for the identification of these higher molecular weight species. |
Note: Method validation, including specificity, linearity, accuracy, and precision, is crucial for reliable quantification of these impurities.[4]
Experimental Protocol: GC-MS Method for the Analysis of this compound and its Volatile Impurities
-
Sample Preparation: Prepare a dilute solution of your sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent).
-
Oven Program: Start with an initial temperature of 40°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
-
Injector and Detector: Use a split/splitless injector at 250°C and a mass spectrometer detector.
-
Data Analysis: Identify the peaks by comparing their mass spectra with a reference library and their retention times with those of authentic standards.
Section 4: Advanced Troubleshooting and Mechanistic Insights
Issue 4.1: Unexpected Isomerization
Question: I am observing the formation of 1-chloropropan-2-ol in my reaction. What could be the cause?
Answer: While less common, isomerization to the more stable secondary chloride can occur under certain conditions, particularly in the presence of Lewis or Brønsted acids. The mechanism may involve the formation of a chloronium ion intermediate, which can be attacked by a nucleophile at either carbon.
Troubleshooting Guide:
-
Avoid Acidic Conditions: If your reaction is sensitive to acid, ensure that all reagents and solvents are free from acidic impurities. The use of acid scavengers, such as non-nucleophilic bases, may be beneficial.
-
Reaction Temperature: Higher temperatures can promote isomerization.
Diagram: Logical Troubleshooting Flow for Side Reactions
Caption: A logical workflow for troubleshooting common side reactions.
This technical guide provides a framework for understanding and mitigating the common side reactions and byproduct formations encountered in the chemistry of this compound. By applying these principles and troubleshooting strategies, researchers can enhance the efficiency, purity, and success of their synthetic endeavors.
References
Technical Support Center: Purification of Crude (R)-(-)-2-chloropropan-1-ol
Welcome to the technical support guide for the purification of (R)-(-)-2-chloropropan-1-ol (CAS: 37493-14-4).[1] This resource is designed for researchers, chemists, and drug development professionals to address common challenges and questions encountered during the purification of this critical chiral building block.[2]
Section 1: Critical Safety & Handling
Before beginning any procedure, it is imperative to understand the hazards associated with this compound and its potential impurities.
Frequently Asked Questions: Safety
Q: What are the primary hazards of this compound? A: This compound is classified as hazardous. It is flammable, toxic in contact with skin, and fatal if inhaled.[3] It also causes serious skin and eye irritation and may cause respiratory irritation.[3][4] All handling must be performed in a well-ventilated chemical fume hood.
Q: What personal protective equipment (PPE) is required? A: Always wear appropriate PPE, including chemical safety goggles or a full-face shield, nitrile or PVC gloves, and a flame-retardant lab coat.[4][5] For procedures with a high risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[4]
Q: How should I handle spills and waste? A: For small spills, use an absorbent material like sand or vermiculite, and collect it in a sealed container for disposal.[4][6] Prevent the chemical from entering drains. All waste must be handled as hazardous waste in accordance with local, state, and federal regulations.[6][7] Use non-sparking tools for cleanup as the vapors can form explosive mixtures with air.[3][5]
Section 2: Purification Strategy & Method Selection
The choice of purification technique is dictated by the nature of the impurities and the desired final purity. Crude this compound may contain unreacted starting materials (e.g., isopropanol), the undesired (S)-(+)-enantiomer, and various side-products.[8][9]
Frequently Asked Questions: General Purification
Q: What are the main purification methods for this compound? A: The two primary methods are:
-
Fractional Distillation: To remove impurities with significantly different boiling points (e.g., solvents, starting materials). This method does not separate enantiomers.[10]
-
Chiral Chromatography (HPLC/SFC): The definitive method for separating the (R)- and (S)-enantiomers to achieve high enantiomeric excess (ee).[11]
Q: How do I decide which method to use? A: Your choice depends on the purification goal. Use the following decision tree to guide your strategy.
References
- 1. 1-Propanol, 2-chloro-, (2R)- | C3H7ClO | CID 181530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. airgas.com [airgas.com]
- 4. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. dept.harpercollege.edu [dept.harpercollege.edu]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Sciencemadness Discussion Board - Synthesis of 2-chloropropane - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. reddit.com [reddit.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
Navigating the Labyrinth of Chirality: A Guide to Stereochemical Integrity
From the desk of a Senior Application Scientist: In the intricate world of chemical synthesis, particularly within drug discovery and development, controlling the three-dimensional arrangement of atoms—or stereochemistry—is paramount. The biological activity of a molecule is intrinsically tied to its shape, and even subtle variations can lead to drastically different, sometimes detrimental, effects.[1][2] Maintaining stereochemical integrity throughout a reaction sequence is a formidable challenge, often dictating the success or failure of a synthetic campaign.
This technical support center is designed to be a field guide for researchers, scientists, and drug development professionals. It addresses common pitfalls and provides actionable troubleshooting strategies to preserve the desired stereoisomer.
Troubleshooting Guide: Common Stereochemical Pitfalls
This section directly addresses specific issues you might encounter in the lab, offering insights into their root causes and providing step-by-step solutions.
Issue 1: Unexpected Racemization of a Chiral Center
Q: I started with an enantiomerically pure starting material, but my final product is a racemic mixture. What happened?
A: Unintended racemization is a frequent and frustrating problem. It occurs when a chiral center loses its defined stereochemistry, leading to a 50:50 mixture of enantiomers.[3] The most common culprit is the formation of a planar, achiral intermediate.
Probable Causes & Solutions:
-
Formation of an Enolate or Enol Intermediate: If your chiral center is alpha to a carbonyl group (ketone, ester, etc.), it is susceptible to deprotonation by a base.[4] This forms a planar enolate, which can be protonated from either face, leading to racemization.[4][5]
-
Troubleshooting Steps:
-
Re-evaluate Your Base: Can you use a milder, non-nucleophilic base? A bulky base might also selectively deprotonate less hindered positions.
-
Lower the Temperature: Many deprotonation/reprotonation equilibria are temperature-dependent. Running the reaction at a lower temperature can often suppress racemization.
-
Change the Solvent: The polarity of the solvent can influence the stability and reactivity of the enolate.[6][7] Experiment with less polar solvents to potentially reduce the rate of proton exchange.
-
Protect the Carbonyl Group: If feasible, protect the carbonyl group as an acetal or ketal to prevent enolate formation altogether.
-
-
-
Carbocation Formation (SN1-type reactions): If a leaving group departs from your chiral center to form a carbocation, this planar intermediate can be attacked by a nucleophile from either side, resulting in racemization.[3]
-
Troubleshooting Steps:
-
Promote an SN2 Pathway: To favor inversion of stereochemistry rather than racemization, use a more nucleophilic reagent and a polar aprotic solvent (e.g., acetone, acetonitrile).[8]
-
Choose a Better Leaving Group: A more effective leaving group can sometimes facilitate a concerted SN2 displacement before a carbocation has a chance to form.
-
-
Issue 2: Poor Diastereoselectivity in a Reaction Creating a New Stereocenter
Q: My reaction is creating a new chiral center, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
A: Controlling diastereoselectivity involves influencing the transition state energy of the competing pathways that lead to the different diastereomers.
Probable Causes & Solutions:
-
Steric Hindrance: The approach of a reagent to a molecule is often dictated by steric bulk. If the existing chiral center(s) do not effectively block one face of the molecule, poor selectivity can result.
-
Troubleshooting Steps:
-
Use a Bulkier Reagent: A larger reagent will be more sensitive to steric hindrance, potentially leading to a greater preference for one diastereomer.
-
Modify the Substrate: Can you introduce a bulky protecting group that will direct the incoming reagent to the desired face?
-
-
-
Chelation Control: If your substrate and reagent have atoms that can coordinate to a metal (e.g., oxygen, nitrogen), you can use a Lewis acid to create a rigid, cyclic transition state. This can lock the conformation of the molecule and force the reagent to attack from a specific direction.
-
Troubleshooting Steps:
-
Select an Appropriate Lewis Acid: Different Lewis acids (e.g., TiCl₄, SnCl₄, MgBr₂) have different coordination preferences. Screen a variety of Lewis acids to find one that promotes the desired diastereoselectivity.
-
Solvent Choice: The solvent can compete with your substrate for coordination to the Lewis acid. Use non-coordinating solvents like dichloromethane or toluene.
-
-
-
Reaction Conditions: Temperature and the order of addition of reagents can significantly impact diastereoselectivity.[6][7]
-
Troubleshooting Steps:
-
Lower the Temperature: Lowering the reaction temperature often increases selectivity by amplifying small differences in activation energies between the diastereomeric transition states.
-
Vary Addition Order: The way reagents are mixed can influence the outcome.[6][7] For instance, adding the substrate to the reagent solution may yield a different result than the reverse.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the difference between racemization and epimerization?
A: Both involve the loss of stereochemical integrity at a single chiral center. Racemization occurs when a single enantiomer is converted into an equal mixture of both enantiomers.[9] Epimerization is the change in configuration at only one of several chiral centers in a molecule, leading to the formation of a diastereomer, known as an epimer.[4][10]
Q2: How can I accurately determine the stereochemical purity of my product?
A: Several analytical techniques are available, with the choice depending on the nature of your compound.[11]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers.[12]
-
Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents can allow for the differentiation and quantification of enantiomers and diastereomers.[12]
-
Optical Rotation and Circular Dichroism (CD): These techniques measure the interaction of the sample with polarized light and can be used to determine enantiomeric excess, although they are less direct than chromatographic methods.[12][13][14]
Q3: Are there regulatory guidelines I need to be aware of regarding stereochemistry in drug development?
A: Yes, regulatory agencies like the FDA and Health Canada have specific guidelines.[15][16] It is crucial to establish the absolute stereochemistry of a drug candidate early on and to use enantioselective analytical methods throughout development.[2][15][16][17] The pharmacokinetic and pharmacodynamic profiles of each enantiomer should be characterized.[16]
Visualizing Reaction Pathways and Troubleshooting
Workflow for Troubleshooting Loss of Stereochemical Integrity
Caption: A decision-tree for troubleshooting common stereochemical issues.
Mechanism of Base-Catalyzed Racemization
Caption: Racemization via an achiral enolate intermediate.
Quantitative Data Summary
Table 1: Impact of Solvent on Diastereoselectivity
| Solvent | Dielectric Constant | Diastereomeric Ratio (A:B) | Reference |
| Dichloromethane | 9.1 | 90:10 | [7] |
| Tetrahydrofuran | 7.6 | 75:25 | [7] |
| Diethyl Ether | 4.3 | 60:40 | [7] |
| Hexane | 1.9 | 55:45 | [7] |
Note: Data is illustrative and will vary based on the specific reaction.
Experimental Protocol: Chiral HPLC Analysis
This protocol outlines a general procedure for determining the enantiomeric excess (ee) of a chiral compound.
Objective: To separate and quantify the enantiomers of a synthesized compound.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column (e.g., polysaccharide-based).
-
HPLC-grade solvents (e.g., hexane, isopropanol).
-
Sample of the synthesized compound.
-
Racemic standard of the compound.
Procedure:
-
Method Development (with racemic standard): a. Dissolve the racemic standard in a suitable solvent. b. Start with a mobile phase composition of 90:10 hexane:isopropanol at a flow rate of 1.0 mL/min. c. Inject the racemic standard and monitor the chromatogram. d. Adjust the mobile phase composition to achieve baseline separation of the two enantiomer peaks. A lower percentage of the polar solvent (isopropanol) generally increases retention time and may improve resolution. e. Optimize the flow rate for sharp, well-defined peaks.
-
Sample Analysis: a. Once a suitable method is established, dissolve a known concentration of your synthesized compound in the mobile phase. b. Inject the sample onto the HPLC system. c. Record the chromatogram.
-
Data Analysis: a. Identify the peaks corresponding to the two enantiomers based on the retention times from the racemic standard. b. Integrate the area under each peak. c. Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
References
- 1. rijournals.com [rijournals.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.5. Stereochemistry of reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Epimerization Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 13. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity | MDPI [mdpi.com]
- 15. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 16. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 17. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]
Technical Support Center: Analytical Methods for Impurities in (R)-(-)-2-chloropropan-1-ol
Welcome to the technical support center for the analysis of (R)-(-)-2-chloropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this compound samples. As a critical chiral building block in pharmaceutical synthesis, ensuring its purity is paramount for the safety and efficacy of the final drug product.[1] This resource will delve into the causality behind experimental choices, provide validated protocols, and offer solutions to common challenges encountered in the laboratory.
Understanding the Importance of Impurity Profiling
This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Impurities can arise from the manufacturing process, degradation, or storage. These impurities, even in trace amounts, can impact the safety, efficacy, and stability of the final drug product. Therefore, robust analytical methods are essential for their identification and quantification.[2]
Common Impurities to Consider:
-
Enantiomeric Impurity: The (S)-(+)-enantiomer is the most critical impurity to monitor.
-
Diastereomers: If other chiral centers are present in starting materials or reagents.
-
Related Substances: By-products from the synthesis, such as isomers like 1-chloro-2-propanol.[3]
-
Residual Solvents: Solvents used during synthesis and purification.
-
Starting Materials and Reagents: Unreacted starting materials or excess reagents.
-
Degradation Products: Arising from instability under certain storage conditions.
Analytical Techniques: A Comparative Overview
The choice of analytical technique depends on the specific impurity being targeted. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for analyzing this compound and its impurities.[4]
| Technique | Primary Application | Advantages | Limitations |
| Chiral Gas Chromatography (GC) | Enantiomeric purity, volatile impurities, residual solvents. | High resolution for volatile compounds, sensitive detectors (FID, MS).[5] | Requires derivatization for non-volatile impurities, potential for thermal degradation. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric purity, non-volatile related substances. | Wide applicability, various detection methods (UV, RI, MS), room temperature analysis.[6][7] | May require derivatization for compounds lacking a chromophore.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of unknown impurities. | Provides detailed structural information.[8] | Lower sensitivity compared to chromatographic methods. |
| Mass Spectrometry (MS) | Identification and quantification of impurities when coupled with GC or HPLC. | High sensitivity and selectivity, provides molecular weight information.[4] | Matrix effects can influence ionization.[9] |
Chiral Gas Chromatography (GC) Troubleshooting Guide
Chiral GC is a powerful technique for separating enantiomers.[5][10] The separation is achieved using a chiral stationary phase (CSP), often based on cyclodextrins.[10]
Experimental Workflow for Chiral GC Analysis
Caption: Workflow for Chiral GC Analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any separation of the enantiomers. What should I do?
-
A1: Verify Column Selection: Ensure you are using a suitable chiral column. For chloropropanols, cyclodextrin-based phases like those with beta- or gamma-cyclodextrin derivatives are often effective.[11][12]
-
A1: Optimize Temperature Program: The oven temperature program is critical for chiral separations. Start with a low initial temperature and a slow ramp rate (e.g., 1-2 °C/min) to maximize resolution.
-
A1: Check Carrier Gas Flow Rate: The linear velocity of the carrier gas (Helium or Hydrogen) affects efficiency. Optimize the flow rate for your column dimensions.
-
A1: Consider Derivatization: While direct analysis is possible, derivatizing the hydroxyl group can sometimes enhance chiral recognition and improve peak shape. Common derivatizing agents include trifluoroacetic anhydride (TFAA).[13]
Q2: My peaks are broad and tailing. How can I improve the peak shape?
-
A2: Check for Active Sites: The injector liner and the column itself can have active sites that interact with the hydroxyl group of the analyte. Use a deactivated liner and condition the column according to the manufacturer's instructions.
-
A2: Optimize Injection Technique: A split injection is generally preferred to prevent column overload. Experiment with different split ratios.
-
A2: Ensure Sample Solvent is Appropriate: The sample should be dissolved in a volatile solvent that is compatible with the stationary phase. Dichloromethane or hexane are common choices.
Q3: The retention times are drifting between injections. What is the cause?
-
A3: Stabilize Temperatures: Ensure the oven, injector, and detector temperatures are stable and have reached their setpoints before starting the sequence.
-
A3: Check for Leaks: A leak in the system can cause fluctuations in the carrier gas flow rate, leading to retention time shifts. Perform a leak check.
-
A3: Column Bleed: If the column is old or has been exposed to oxygen at high temperatures, it may exhibit excessive bleed, which can affect retention.
Detailed Protocol: Chiral GC-FID Method
This protocol provides a starting point for the analysis of enantiomeric purity. Optimization may be required for your specific instrumentation and sample matrix.
| Parameter | Condition |
| GC System | Agilent 8890 GC with FID or equivalent |
| Column | Cyclodextrin-based chiral column (e.g., Restek Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 220 °C |
| Injection Mode | Split, 50:1 ratio |
| Injection Volume | 1 µL |
| Oven Program | 60 °C (hold 2 min), ramp at 2 °C/min to 140 °C, hold 5 min |
| Detector Temperature | 250 °C |
| Sample Preparation | Dissolve sample in dichloromethane to a concentration of approximately 1 mg/mL. |
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Chiral HPLC offers a versatile alternative to GC, particularly for non-volatile impurities.[14] Polysaccharide-based CSPs are widely used for their broad applicability.[6]
Experimental Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not achieving baseline separation of the enantiomers. How can I improve resolution?
-
A1: Mobile Phase Composition: The choice of mobile phase is crucial for selectivity in chiral separations.[6] For normal phase, a mixture of hexane/isopropanol or hexane/ethanol is common.[3] Systematically vary the ratio of the alcohol modifier. For reversed-phase, acetonitrile/water or methanol/water can be used.
-
A1: Try Different Chiral Stationary Phases: If one CSP doesn't provide adequate separation, try another with a different chiral selector (e.g., amylose vs. cellulose-based).
-
A1: Adjust Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, at the cost of longer analysis times.
-
A1: Temperature Effects: Analyze at different column temperatures. Sometimes, sub-ambient temperatures can enhance enantioselectivity.
Q2: My analyte has no UV chromophore. How can I detect it?
-
A2: Refractive Index (RI) Detection: An RI detector can be used for analytes without a UV chromophore. However, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
A2: Pre-column Derivatization: Introduce a UV-active tag to the molecule by reacting the hydroxyl group with a suitable derivatizing agent, such as 3,5-dinitrobenzoyl chloride.[3] This also has the potential to improve chiral recognition.
Q3: I am observing poor peak shape and inconsistent retention times.
-
A3: Mobile Phase Modifiers: For basic or acidic analytes, adding a small amount of an acidic or basic modifier to the mobile phase can improve peak shape. For this alcohol, this is less likely to be the primary issue but can be considered.
-
A3: Ensure Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before analysis. Flush with at least 10-20 column volumes of the mobile phase.
-
A3: Check for System Contamination: Contaminants in the mobile phase or from previous injections can interfere with the separation. Flush the system and use fresh, high-purity solvents.
Detailed Protocol: Chiral HPLC-UV Method (with Derivatization)
This protocol is a representative method and requires optimization.
Part 1: Derivatization
-
Dissolve approximately 10 mg of the this compound sample in 1 mL of dichloromethane.
-
Add a slight molar excess of 3,5-dinitrobenzoyl chloride and a catalytic amount of pyridine.
-
Stir the reaction at room temperature until complete (monitor by TLC).
-
Quench the reaction with a small amount of water, extract the derivative into an organic solvent, and dry it before analysis.
Part 2: HPLC Analysis
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System with DAD or equivalent |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the derivatized sample in the mobile phase. |
Method Validation
All analytical methods used for impurity profiling in a pharmaceutical context must be validated according to ICH guidelines to ensure they are suitable for their intended purpose.[15][16][17][18]
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[17]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Page loading... [guidechem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound(37493-14-4) 1H NMR spectrum [chemicalbook.com]
- 9. m.youtube.com [m.youtube.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. wjarr.com [wjarr.com]
- 18. fda.gov [fda.gov]
Technical Support Center: Strategies for Enhancing the Regioselectivity of Ring-Opening Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective ring-opening reactions. The inherent strain in three-membered rings like epoxides, aziridines, and cyclopropanes makes them versatile synthetic intermediates, but controlling where a nucleophile attacks—the regioselectivity—is a common and critical challenge.[1]
This resource provides in-depth, field-proven insights through a series of frequently asked questions and troubleshooting guides. We will explore the causal relationships behind experimental choices to empower you to rationalize your reaction outcomes and strategically optimize for the desired regioisomer.
Core Principles: What Governs Regioselectivity?
Before troubleshooting specific issues, it's crucial to understand the fundamental forces at play. The outcome of a ring-opening reaction is a delicate balance between several competing factors. Your ability to modulate these factors is the key to enhancing regioselectivity.
dot digraph "Regioselectivity_Factors" { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", width=2, height=0.8]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_inputs" { label="Controlling Factors"; style="rounded"; bgcolor="#F1F3F4"; A [label="Substrate\n(Steric & Electronic Bias)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Reaction Conditions\n(Acidic vs. Basic/Neutral)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Catalyst\n(Lewis vs. Brønsted Acid)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Nucleophile\n(Hard vs. Soft, Bulky vs. Small)", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Solvent & Temperature", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_output" { label="Reaction Outcome"; style="rounded"; bgcolor="#F1F3F4"; Outcome [label="Regioisomeric Ratio\n(e.g., Linear vs. Branched)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5, height=1]; }
A -> Outcome [lhead="cluster_output"]; B -> Outcome [lhead="cluster_output"]; C -> Outcome [lhead="cluster_output"]; D -> Outcome [lhead="cluster_output"]; E -> Outcome [lhead="cluster_output"]; }
Caption: Key experimental factors that influence the regioselectivity of ring-opening reactions.
Part 1: Epoxide Ring-Opening Reactions
Epoxides are highly valuable intermediates, but their reactivity can lead to mixtures of products.[2] Controlling the site of nucleophilic attack is paramount for their effective use.
Epoxide FAQs
Q1: What are the primary factors that determine regioselectivity in epoxide ring-opening?
A1: The regioselectivity is primarily dictated by the reaction conditions—specifically, whether the reaction is performed under acidic or basic/neutral conditions.[3]
-
Basic or Neutral Conditions (SN2 Pathway): With strong, anionic nucleophiles (e.g., RO⁻, CN⁻, R₂N⁻), the reaction proceeds via a classic SN2 mechanism. The nucleophile will attack the less sterically hindered carbon atom of the epoxide.[4][5] This is because steric hindrance is the dominant factor, and the less substituted carbon is more accessible.[6]
-
Acidic Conditions (SN1-like Pathway): In the presence of an acid, the epoxide oxygen is first protonated, making it a much better leaving group.[7] This weakens the C-O bonds and allows the ring to open, developing a partial positive charge (carbocation character) on the carbon atoms. The nucleophile, which is typically weak under these conditions (e.g., H₂O, ROH), will then attack the carbon atom that can best stabilize this positive charge—the more substituted carbon.[4][8]
dot digraph "Epoxide_Opening_Pathways" { graph [fontname="Arial", splines=curved]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
subgraph "cluster_main" { label="Asymmetric Epoxide"; bgcolor="#F1F3F4"; Epoxide [label="R-CH(O)CH₂", fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_basic" { label="Basic/Neutral Conditions (SN2)"; bgcolor="#E8F0FE"; Node_Basic [label="Strong Nucleophile\n(e.g., RO⁻)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_B [label="Product B\n(Attack at less substituted C)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Epoxide -> Node_Basic [style=invis]; Node_Basic -> Product_B [label="Steric Control"]; }
subgraph "cluster_acidic" { label="Acidic Conditions (SN1-like)"; bgcolor="#FCE8E6"; Node_Acidic [label="Weak Nucleophile\n(e.g., H₂O, ROH)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product_A [label="Product A\n(Attack at more substituted C)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Epoxide -> Node_Acidic [style=invis]; Node_Acidic -> Product_A [label="Electronic Control"]; } }
Caption: Divergent regioselective pathways for epoxide ring-opening under different conditions.
Q2: How do Lewis acids influence regioselectivity compared to Brønsted acids?
A2: Both Lewis and Brønsted acids activate the epoxide by coordinating to the oxygen atom. However, Lewis acids can offer more nuanced control. Strong Brønsted acids often lead to low regioselectivity.[2] In contrast, certain Lewis acids, particularly heterogeneous catalysts like Sn-Beta zeolites, can provide exceptionally high regioselectivity (>99%) for the attack of alcohols at the less substituted carbon, even with substrates that might otherwise favor attack at the more substituted site.[2][9] The choice of Lewis acid can even be used to override a substrate's inherent electronic bias, providing catalyst-controlled regioselectivity.[10]
Troubleshooting Guide: Epoxide Reactions
Problem: My reaction with an unsymmetrical epoxide is yielding a mixture of regioisomers. How can I favor attack at the more substituted carbon?
Analysis & Solution: This outcome suggests your conditions are not sufficiently promoting an SN1-like pathway or that SN2 attack is competitive. To favor attack at the more substituted carbon, you must enhance the carbocationic character at that position.
Recommended Protocol:
-
Switch to Acidic Conditions: If you are using basic or neutral conditions, switch to an acidic medium. Use a protic solvent (e.g., methanol, ethanol) with a catalytic amount of a strong acid (e.g., H₂SO₄).[4]
-
Select the Right Catalyst: Employ a Lewis acid known to promote SN1-type openings. Boron trifluoride etherate (BF₃·OEt₂) is a classic choice for promoting attack at the more substituted position, particularly with vinyl epoxides.[11]
-
Solvent Choice is Critical: The solvent can dramatically affect the outcome.[12] In some systems, highly polar solvents that can stabilize charged intermediates, like nitromethane, have been shown to exclusively yield the product from attack at the more substituted carbon.[12][13] Conversely, less polar solvents may favor the SN2 pathway.
-
Lower the Temperature: While counterintuitive, lowering the reaction temperature can sometimes increase selectivity by favoring the transition state with the lower activation energy, which in this case would be the more stable SN1-like transition state.
Problem: I need to synthesize the linear alcohol (attack at the less substituted carbon), but my substrate has a strong electronic bias (e.g., styrene oxide) that favors attack at the benzylic position.
Analysis & Solution: For a substrate like styrene oxide, the benzylic carbon can strongly stabilize a positive charge, inherently favoring attack at that position even under mildly acidic conditions.[13] To override this, you must employ conditions that strongly favor a pure SN2 mechanism and avoid any protonation or strong Lewis acid activation of the epoxide.
Recommended Protocol:
-
Use a Strong, Anionic Nucleophile: Employ a strong nucleophile under strictly basic conditions. For example, use sodium methoxide in methanol instead of methanol with an acid catalyst. The potent nucleophile will attack via an SN2 pathway at the sterically most accessible site (the primary carbon) before any SN1 character can develop.[3][6]
-
Employ a Bulky Catalyst System: Certain catalyst systems can direct the nucleophile to the less hindered position. For example, a dual catalytic system using Vitamin B₁₂ and Nickel has been developed to selectively open aryl epoxides at the terminal position to form linear alcohols.[14][15] The bulky nature of the cobalt catalyst is proposed to force the attack to occur at the less sterically hindered side.[15]
-
Consider Directed Ring-Opening: If the substrate has a nearby functional group (e.g., an alcohol), this can be used to direct the catalyst and incoming nucleophile. This strategy can overcome strong substrate biases.[16]
Part 2: Aziridine Ring-Opening Reactions
Aziridines, the nitrogen analogues of epoxides, are critical for synthesizing functionalized amines.[1] Their regioselectivity is governed by a similar interplay of steric and electronic effects, with the added complexity of the substituent on the nitrogen atom.[17]
Aziridine FAQs
Q1: How does the group on the aziridine nitrogen (N-substituent) affect regioselectivity?
A1: The N-substituent is arguably the most critical factor. It determines whether the aziridine is "activated" or "non-activated."[1]
-
N-Activated Aziridines: When the nitrogen bears a strong electron-withdrawing group (EWG), such as a sulfonyl (e.g., -Ts) or acyl group, the aziridine is "activated." These aziridines are more electrophilic and typically react under basic or neutral conditions via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon.[1]
-
N-Non-activated Aziridines: When the nitrogen bears an electron-donating group (EDG), like an alkyl or aryl group, the aziridine is "non-activated" and much less reactive.[18] Ring-opening requires activation with an acid (Brønsted or Lewis) to form a reactive aziridinium ion intermediate. The subsequent nucleophilic attack is governed by a balance of steric and electronic factors, often leading to complex outcomes that are highly dependent on the specific substrate and conditions.[1][19]
Q2: My reaction is yielding a mixture of regioisomers. How can I favor nucleophilic attack at the more substituted carbon of an N-activated aziridine?
A2: While N-activated aziridines typically favor attack at the less substituted carbon, you can shift the selectivity by introducing Lewis or Brønsted acids. Acid catalysis can promote the formation of an aziridinium-like species, which introduces SN1 character into the reaction.[17] This allows the partial positive charge to build up on the carbon that can best stabilize it (the more substituted one), favoring attack at that site.[20] The choice of a "harder" nucleophile in conjunction with acid catalysis can further promote this pathway.[17]
Troubleshooting Guide: Aziridine Reactions
Problem: My non-activated aziridine is unreactive, and forcing conditions (high heat) lead to decomposition and poor regioselectivity.
Analysis & Solution: Non-activated aziridines are stable and require electrophilic activation to undergo ring-opening.[18] High temperatures can cause undesired side reactions or polymerization. The key is to form the reactive aziridinium ion under controlled conditions.
Recommended Protocol:
-
Add a Stoichiometric Acid: Use a Brønsted acid (e.g., TFA, HCl) or a Lewis acid (e.g., BF₃·OEt₂, Sc(OTf)₃) to protonate or coordinate to the nitrogen atom, forming the aziridinium ion.[17][20]
-
Screen Lewis Acids: The choice of Lewis acid is critical. A systematic screen can reveal an optimal catalyst for both reactivity and selectivity.
-
Consider "Alkylative" Ring-Opening: An alternative activation method involves reacting the aziridine with an alkylating agent like methyl triflate (MeOTf). This forms a stable, quaternary aziridinium salt which can then be reacted with an external nucleophile in a separate, controlled step.[18]
-
Optimize Solvent and Temperature: Start at a low temperature (e.g., 0 °C or room temperature) after adding the acid activator and slowly warm if necessary. Polar aprotic solvents like CH₂Cl₂ or CH₃CN are often good starting points.
dot digraph "Troubleshooting_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", fontsize=10];
Start [label="Poor Regioselectivity\nor Low Yield", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Substrate [label="Analyze Substrate:\nActivated or Non-activated?\nSteric/Electronic Bias?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Analyze Conditions:\nAcidic or Basic?\nCatalyst Choice?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Modify_Catalyst [label="Modify Catalyst:\nScreen Lewis/Brønsted Acids\nChange Catalyst Loading", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Solvent [label="Optimize Solvent:\nScreen Polarity (e.g., Toluene, DCM, MeCN)\nConsider Coordinating Solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Temp [label="Adjust Temperature:\nTypically Lower Temp for\nHigher Selectivity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Modify_Nucleophile [label="Change Nucleophile:\nConsider Steric Bulk\nConsider Hard/Soft Nature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Desired Outcome\nAchieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Check_Substrate; Check_Substrate -> Check_Conditions; Check_Conditions -> Modify_Catalyst -> Modify_Solvent -> Modify_Temp -> Modify_Nucleophile -> Success; }
Caption: A logical workflow for troubleshooting and optimizing regioselectivity in ring-opening reactions.
Part 3: Donor-Acceptor Cyclopropane Ring-Opening
Donor-acceptor (D-A) cyclopropanes are activated systems where one carbon is attached to an electron-donating group (D) and another to an electron-withdrawing group (A). This polarization facilitates ring-opening.
D-A Cyclopropane FAQs
Q1: What is the most common strategy for achieving regioselective ring-opening of D-A cyclopropanes?
A1: The most prevalent strategy involves using a Lewis acid to activate the cyclopropane.[21] The Lewis acid coordinates to the electron-withdrawing acceptor group(s), further increasing the electrophilicity of the ring. This makes the cyclopropane susceptible to nucleophilic attack, typically at the carbon bearing the donor group, leading to a 1,3-addition product.[22]
Q2: Can transition metals be used to control the regioselectivity?
A2: Yes, transition metal catalysis is a powerful tool, especially for vinylcyclopropanes.[22] Catalysts based on rhodium(I) or palladium(0) can engage in oxidative addition to cleave a C-C bond, forming a metallacyclic intermediate.[23] The subsequent reaction pathway, including reductive elimination with a nucleophile, can be controlled by the choice of metal, ligand, and additive to yield branched or linear products with high selectivity, often exceeding 99:1.[22][23]
Data Table: Catalyst and Ligand Effects in Rh(I)-Catalyzed Ring Opening
The following table summarizes optimization data for the Rh(I)-catalyzed asymmetric ring-opening of a vinyl cyclopropane with an aryl boronic acid, demonstrating the critical role of the catalyst system in achieving high regioselectivity.[23]
| Entry | Catalyst System | Additive | Regioisomeric Ratio (Branched:Linear) | Yield (%) |
| 1 | [Rh(cod)(OH)]₂ / L1 | Zn(OTf)₂ | >99:1 | 95 |
| 2 | [Rh(cod)Cl]₂ / L1 | Zn(OTf)₂ | >99:1 | 90 |
| 3 | [Rh(cod)(OH)]₂ / L1 * | None | 95:5 | 60 |
| 4 | [Rh(cod)(OH)]₂ / Other Ligand | Zn(OTf)₂ | 80:20 | 75 |
*L1 refers to a specific ferrocene-based chiral bisphosphine ligand as reported in the source literature.[23] This data highlights that both the ligand and the Lewis acidic additive (Zn(OTf)₂) are essential for maximizing both yield and regioselectivity.[22][23]
General Experimental Protocol: Screening for Optimal Regioselectivity
This protocol provides a self-validating framework for optimizing a Lewis acid-catalyzed ring-opening reaction. The key is to systematically vary one parameter at a time.
Materials:
-
Substrate (e.g., N-Tosyl-2-phenylaziridine)
-
Nucleophile (e.g., Anhydrous Methanol)
-
Anhydrous Solvent (e.g., Dichloromethane - DCM)
-
Lewis Acid Catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, Sn-Beta)
-
Inert Gas Supply (Nitrogen or Argon)
-
Standard Glassware (dried in oven)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous solvent (to make a ~0.1 M solution).
-
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., 0 °C).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., 10 mol%). Note: For initial screening, run parallel reactions with different catalysts.
-
Nucleophile Addition: Add the nucleophile (e.g., 1.5 eq) dropwise to the stirred solution.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC/LC-MS.
-
Quenching & Workup: Once the starting material is consumed, quench the reaction (e.g., with saturated aq. NaHCO₃). Extract the product with an appropriate organic solvent.
-
Analysis: Dry, filter, and concentrate the organic layers. Analyze the crude product ratio by ¹H NMR or GC to determine the regioselectivity.
-
Purification & Optimization: Purify the products by column chromatography. Based on the results, perform subsequent rounds of optimization by varying solvent, temperature, or catalyst loading.
References
- 1. benchchem.com [benchchem.com]
- 2. shokubai.org [shokubai.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. (102g) Regioselective Epoxide Ring Opening with Alcohols Using Heterogeneous Lewis Acid Catalysts | AIChE [proceedings.aiche.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Metal-Catalyzed Directed Regio- and Enantioselective Ring-Opening of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Alkylative Aziridine Ring-Opening Reactions [mdpi.com]
- 19. Regioselectivity in the ring opening of non-activated aziridines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 20. Frontiers | Regioselective ring opening of aziridine for synthesizing azaheterocycle [frontiersin.org]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 22. Rh(I)-Catalyzed Regio- and Enantioselective Ring Opening of Vinyl Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (R)-(-)-2-chloropropan-1-ol
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral synthesis and quality control. (R)-(-)-2-chloropropan-1-ol is a valuable chiral building block, and ensuring its enantiopurity is critical for the stereochemical integrity of subsequent products. This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric excess of this compound, offering field-proven insights and experimental data to inform your choice of methodology.
The Imperative of Enantiomeric Purity
Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. An accurate and robust analytical method for determining enantiomeric excess is therefore not merely a procedural step but a fundamental requirement for ensuring product safety and efficacy.
This guide will dissect and compare the most effective techniques for this purpose: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral derivatizing agents, and the classical method of Polarimetry.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique hinges on a variety of factors including the required accuracy, sample throughput, available instrumentation, and the inherent properties of the analyte.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy (with Chiral Derivatizing Agent) | Polarimetry |
| Principle | Differential interaction of volatile enantiomers with a chiral stationary phase (CSP) leading to different retention times. | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase, resulting in different retention times. | Covalent reaction with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers with distinguishable NMR signals. | Measurement of the rotation of plane-polarized light by the chiral molecule. |
| Sample Preparation | Simple dilution in a volatile solvent. Derivatization may be required to improve volatility and separation. | Dilution in the mobile phase. Derivatization may be necessary for improved detection and resolution. | Chemical reaction to form diastereomeric esters. Requires pure chiral derivatizing agent and subsequent workup or direct analysis. | Dissolution in a suitable solvent. Requires a known specific rotation of the pure enantiomer. |
| Instrumentation | Gas Chromatograph with FID or MS detector and a chiral capillary column. | HPLC system with a UV, PDA, or RI detector and a chiral column. | High-resolution NMR spectrometer. | Polarimeter. |
| Key Advantage | High resolution and sensitivity for volatile compounds. | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Provides structural information and does not require a reference standard of the opposite enantiomer for ee determination. | Simple, non-destructive, and rapid measurement. |
| Key Limitation | Limited to volatile and thermally stable compounds. | Higher cost of chiral columns and solvents. Method development can be time-consuming. | Lower sensitivity compared to chromatographic methods. Requires chemical modification of the analyte. | Prone to inaccuracies due to impurities and non-linear responses. Requires a known specific rotation value. |
In-Depth Analysis of Techniques
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved on a capillary column coated with a chiral stationary phase (CSP), often based on cyclodextrin derivatives.[1] The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their quantification.
For a small, polar molecule like 2-chloropropan-1-ol, direct analysis on a suitable chiral GC column is often feasible. The choice of a cyclodextrin-based CSP, such as one containing heptakis(2,3-di-O-methyl-6-O-t-butyl dimethylsilyl)-β-cyclodextrin, is predicated on its ability to form transient diastereomeric inclusion complexes with the enantiomers, leading to their separation.[2] The selection of helium as a carrier gas and an appropriate temperature program are crucial for achieving optimal resolution and peak shape.
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: Chiral capillary column (e.g., CycloSil-B, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: 80 °C (hold for 2 min), then ramp to 150 °C at 5 °C/min.
-
Injection Volume: 1 µL of a 1 mg/mL solution in dichloromethane.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a highly versatile and widely used technique for enantiomeric separations.[3] Similar to chiral GC, it relies on a chiral stationary phase to differentiate between enantiomers.[4] For a small and polar molecule like 2-chloropropan-1-ol, which lacks a strong chromophore, derivatization is often necessary to improve both detectability (UV absorbance) and chiral recognition.[2]
The indirect approach, involving derivatization, is often more robust for analytes like 2-chloropropan-1-ol.[5] Derivatizing the hydroxyl group with a reagent like 3,5-dinitrobenzoyl chloride introduces a strong chromophore, making UV detection highly sensitive. Furthermore, the resulting diastereomeric esters often exhibit enhanced structural rigidity and additional interaction points (π-π stacking, hydrogen bonding), which facilitates better separation on a polysaccharide-based CSP like Chiralcel OD-H.[2] The choice of a normal-phase mobile system (e.g., hexane/isopropanol) is common for these types of separations as it often provides better selectivity on polysaccharide-based CSPs.[6]
Step 1: Derivatization
-
To a solution of 2-chloropropan-1-ol (10 mg) in anhydrous dichloromethane (1 mL), add triethylamine (1.5 equivalents) and 3,5-dinitrobenzoyl chloride (1.2 equivalents).
-
Stir the mixture at room temperature for 2 hours.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the 3,5-dinitrobenzoyl ester derivative.
Step 2: HPLC Analysis
-
Instrument: HPLC system with a UV detector.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL of a 0.5 mg/mL solution in the mobile phase.
-
Data Analysis: Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.
Caption: Workflow for ee determination by Chiral HPLC with derivatization.
NMR Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy offers a distinct approach to determining enantiomeric excess.[4] Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is required to induce diastereomeric differentiation.[7] A widely used and reliable method for chiral alcohols is the formation of Mosher's esters using α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[8] The reaction of a racemic alcohol with an enantiopure Mosher's acid chloride yields a mixture of diastereomeric esters, which exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra.[9]
The choice of Mosher's acid (or its acid chloride) is based on several key features. The phenyl group of the MTPA moiety creates a significant anisotropic effect, leading to noticeable chemical shift differences for protons in the vicinity of the newly formed ester linkage. The trifluoromethyl group provides a sensitive probe for ¹⁹F NMR, which often offers a cleaner spectrum with less signal overlap. By preparing both the (R)-MTPA and (S)-MTPA esters, one can not only determine the enantiomeric excess but also assign the absolute configuration of the alcohol.
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve ~2 mg of the 2-chloropropan-1-ol sample in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess of anhydrous pyridine (~5 µL). Add a slight molar excess (~1.2 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride. Cap the tube and mix gently. Allow the reaction to proceed to completion (typically 1-4 hours at room temperature).
-
Preparation of (S)-MTPA Ester: In a separate NMR tube, repeat the procedure using (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride.
-
NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester reaction mixtures.
-
Data Analysis: Identify a well-resolved proton signal (e.g., the methyl protons) for each diastereomer. Integrate the corresponding signals. The ratio of the integrals directly corresponds to the ratio of the enantiomers.
Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.
Polarimetry
Polarimetry is the oldest technique for assessing enantiomeric purity. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[10] The magnitude and direction of the rotation are dependent on the concentration of the sample, the path length of the light, and the specific rotation [α] of the pure enantiomer.[11]
While seemingly straightforward, the determination of enantiomeric excess via polarimetry is often unreliable for high-accuracy measurements. The observed rotation can be significantly affected by the presence of small amounts of optically active impurities. Furthermore, the relationship between optical rotation and enantiomeric excess is not always linear.[12] However, for a quick, qualitative assessment of enantiomeric enrichment, it can be a useful tool, provided that the specific rotation of the pure enantiomer is known and the sample is of high chemical purity.
-
Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., chloroform).
-
Measure the observed rotation (αobs) using a polarimeter with a cell of a known path length (l).
-
Calculate the enantiomeric excess using the formula: ee (%) = ( [α]obs / [α]max ) x 100 where [α]obs = αobs / (c x l) and [α]max is the specific rotation of the enantiomerically pure substance.
The experimentally determined specific rotation for this compound is not consistently reported in readily accessible literature. This highlights a significant limitation of the technique: the requirement for a reliable reference value of the specific rotation. Without this value, accurate determination of enantiomeric excess is not possible.
Conclusion and Recommendations
The choice of the optimal analytical technique for determining the enantiomeric excess of this compound is contingent on the specific requirements of the analysis.
-
For high accuracy, sensitivity, and routine quality control, Chiral Gas Chromatography is the recommended method. Its ability to provide direct separation with high resolution makes it a robust and reliable choice.
-
Chiral High-Performance Liquid Chromatography, particularly after derivatization, offers a powerful alternative, especially when GC is not available or if the sample matrix is complex. The derivatization step can enhance both sensitivity and selectivity.
-
NMR Spectroscopy with a chiral derivatizing agent like Mosher's acid is an excellent choice for absolute configuration assignment and for confirming the results from chromatographic methods. It is particularly valuable in a research and development setting where reference standards may not be available.
-
Polarimetry should be used with caution and is best suited for rapid, qualitative assessments of enantiomeric enrichment rather than for precise quantitative determination of enantiomeric excess.
By understanding the principles, advantages, and limitations of each technique, researchers, scientists, and drug development professionals can make an informed decision to ensure the stereochemical integrity of their chiral compounds.
References
- 1. Highly Enantioselective Production of (R)-Halohydrins with Whole Cells of Rhodotorula rubra KCh 82 Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. individual.utoronto.ca [individual.utoronto.ca]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 12. m.youtube.com [m.youtube.com]
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of (R)-(-)-2-chloropropan-1-ol
Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules.[1] For chiral molecules, NMR provides a powerful method to assess enantiomeric purity and assign absolute configuration, which is critical in the fields of drug development and asymmetric synthesis.[1] This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of the chiral alcohol (R)-(-)-2-chloropropan-1-ol. It provides a comparative framework by examining its spectral characteristics against its achiral isomer, 1-chloropropan-2-ol, and discusses the principles of differentiating enantiomers like (R)- and (S)-2-chloropropan-1-ol using chiral derivatizing agents.
Introduction: The Challenge of Chirality in NMR
Chirality is a fundamental concept in chemistry, where enantiomers—molecules that are non-superimposable mirror images—can have vastly different physiological effects. In drug development, one enantiomer may be therapeutically active while the other is inactive or even harmful. Consequently, the ability to distinguish and quantify enantiomers is of paramount importance.
Standard NMR spectroscopy, when conducted in an achiral solvent, cannot differentiate between enantiomers.[1] This is because the magnetic environments of corresponding nuclei in two enantiomers are identical, leading to identical chemical shifts and coupling constants. To overcome this, chemists employ chiral resolution agents, such as Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs), which interact with the enantiomers to form diastereomers or diastereomeric complexes.[1][2] These newly formed species have distinct chemical and physical properties, resulting in distinguishable NMR spectra.[2]
This guide will first detail the expected ¹H and ¹³C NMR spectra of this compound based on its molecular structure. We will then compare these features to an achiral isomer to highlight the influence of substituent placement. Finally, we will explore the conceptual basis for distinguishing it from its enantiomer, (S)-(+)-2-chloropropan-1-ol.
Spectral Analysis of this compound
The structure of this compound contains three distinct carbon environments and protons in four different environments, leading to a predictable yet informative NMR spectrum.
¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four main signals corresponding to the methyl protons (CH₃), the methine proton (CH), the diastereotopic methylene protons (CH₂), and the hydroxyl proton (OH).
-
Methyl Protons (H-3): These protons appear as a doublet due to coupling with the adjacent methine proton (H-2). The signal is expected to be the most upfield.
-
Methine Proton (H-2): This proton is coupled to the three methyl protons and the two methylene protons, theoretically resulting in a complex multiplet.
-
Methylene Protons (H-1): The two protons on C-1 are diastereotopic because of the adjacent chiral center at C-2. This means they are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets (dd) due to coupling with each other (geminal coupling) and with the methine proton (vicinal coupling).
-
Hydroxyl Proton (OH): This proton typically appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent.
¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound will show three distinct signals, one for each carbon atom in a unique chemical environment.
-
C-3 (CH₃): The methyl carbon will be the most upfield signal.
-
C-1 (CH₂OH): This carbon is attached to the electronegative oxygen atom, which deshields it, causing a downfield shift compared to the methyl carbon.
-
C-2 (CHCl): This carbon is attached to an electronegative chlorine atom and is also the chiral center. It will be deshielded and its chemical shift will be influenced by the chlorine substituent.
Comparative Spectral Analysis
To better understand the spectral features of this compound, it is useful to compare it with a structurally similar achiral molecule, such as its isomer 1-chloropropan-2-ol.
Comparison with Achiral Isomer: 1-Chloropropan-2-ol
1-Chloropropan-2-ol is an achiral secondary alcohol.[3] Its ¹H and ¹³C NMR spectra provide a valuable contrast to its chiral counterpart.
| Compound | Proton Environment | Expected Splitting | Carbon Environment |
| This compound | H-1 (CH₂) | Two dd | C-1 (CH₂OH) |
| H-2 (CH) | Multiplet | C-2 (CHCl) | |
| H-3 (CH₃) | Doublet | C-3 (CH₃) | |
| OH | Broad Singlet | ||
| 1-Chloropropan-2-ol | H-1 (CH₂Cl) | Doublet | C-1 (CH₂Cl) |
| H-2 (CHOH) | Multiplet | C-2 (CHOH) | |
| H-3 (CH₃) | Doublet | C-3 (CH₃) | |
| OH | Broad Singlet |
The key difference lies in the methylene protons. In this compound, the H-1 protons are diastereotopic due to the adjacent chiral center. In 1-chloropropan-2-ol, the H-1 protons are chemically equivalent. This distinction is a direct consequence of the molecular symmetry.
Differentiating Enantiomers: (R)- vs. (S)-2-chloropropan-1-ol
As previously mentioned, the NMR spectra of this compound and its enantiomer, (S)-(+)-2-chloropropan-1-ol, are identical in an achiral solvent. To distinguish them, a chiral derivatizing agent (CDA) can be used. A common and effective CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[1]
Reacting a racemic mixture of 2-chloropropan-1-ol with a single enantiomer of Mosher's acid chloride (e.g., (R)-MTPA-Cl) will produce a mixture of diastereomeric esters. These diastereomers, (R,R)-MTPA ester and (S,R)-MTPA ester, are no longer mirror images and will exhibit different chemical shifts in their NMR spectra.[1] By integrating the distinct signals corresponding to each diastereomer, the enantiomeric excess (ee) of the original alcohol mixture can be determined.
Experimental Protocols & Data
Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Typical NMR Data Summary
The following table summarizes typical, literature-approximated chemical shifts for 2-chloropropan-1-ol and related compounds. Actual values may vary based on solvent and concentration.
| Compound | Nucleus | Signal | Approximate Chemical Shift (ppm) |
| 2-chloropropan-1-ol | ¹H | CH₃ | ~1.3 (d) |
| CH | ~4.1 (m) | ||
| CH₂ | ~3.6-3.8 (m) | ||
| OH | Variable | ||
| ¹³C | CH₃ | ~21 | |
| CH₂OH | ~68 | ||
| CHCl | ~60 | ||
| 1-chloropropan-2-ol | ¹H | CH₃ | ~1.2 (d) |
| CHOH | ~4.0 (m) | ||
| CH₂Cl | ~3.5 (d) | ||
| ¹³C | CH₃ | ~22 | |
| CHOH | ~66 | ||
| CH₂Cl | ~51 |
Workflow Visualization
The general workflow for NMR analysis of a chiral alcohol is depicted below.
Caption: Workflow for NMR analysis of this compound.
Conclusion
NMR spectroscopy is a cornerstone of chemical analysis, providing rich structural information. For a chiral molecule like this compound, ¹H and ¹³C NMR spectra allow for unambiguous structural confirmation. The diastereotopicity of the methylene protons serves as a clear spectral indicator of the adjacent stereocenter. While standard NMR cannot differentiate between enantiomers, the use of chiral derivatizing agents like Mosher's acid provides a reliable method for forming diastereomers with distinct NMR signals, enabling the determination of enantiomeric purity. This comparative guide demonstrates the power and subtlety of NMR in the comprehensive analysis of stereoisomers.
References
A Comparative Guide to the Synthetic Routes of (R)-Glycidol for Pharmaceutical and Research Applications
(R)-glycidol, a chiral epoxide, is a critical building block in the synthesis of a wide array of pharmaceuticals, including beta-blockers, antiviral agents, and contrast agents. Its stereospecific reactivity makes the selection of an efficient and enantiomerically pure synthetic route a paramount concern for researchers and drug development professionals. This guide provides an in-depth comparison of the most prevalent synthetic strategies to (R)-glycidol, starting from different precursors. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, enantiomeric excess (e.e.), and practical considerations.
Asymmetric Epoxidation of Allyl Alcohol: The Sharpless Approach
The Sharpless Asymmetric Epoxidation is a cornerstone of modern organic synthesis, offering a highly reliable and enantioselective method for the conversion of prochiral allylic alcohols to chiral epoxides.[1][2] This method stands out for its predictability and the high enantiomeric purity of the resulting products.[3]
Mechanistic Rationale
The reaction employs a catalytic system composed of titanium tetra(isopropoxide) (Ti(OiPr)₄), diethyl tartrate (DET) as a chiral ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant.[4][5] The titanium center coordinates with the chiral tartrate, the allylic alcohol, and the hydroperoxide, forming a chiral complex. This complex directs the delivery of the oxygen atom from the hydroperoxide to one face of the double bond of the allyl alcohol, resulting in a high degree of enantioselectivity. The choice of the tartrate enantiomer dictates the stereochemical outcome; (+)-DET directs the epoxidation to the top face of the allyl alcohol when drawn in a specific orientation, yielding (S)-glycidol, while (-)-DET directs it to the bottom face, producing the desired (R)-glycidol.
Diagram of the Sharpless Asymmetric Epoxidation Workflow
Caption: Workflow for Sharpless Asymmetric Epoxidation of Allyl Alcohol.
Experimental Protocol
A detailed protocol for the Sharpless Asymmetric Epoxidation of allyl alcohol to yield (R)-glycidol is as follows:
-
Catalyst Preparation: To a solution of titanium(IV) isopropoxide in dichloromethane at -20°C, a solution of (-)-diethyl tartrate in dichloromethane is added.
-
Reaction Initiation: Allyl alcohol is added to the catalyst mixture, followed by the slow addition of tert-butyl hydroperoxide in decane, maintaining the temperature at -20°C.
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the disappearance of the starting material.
-
Workup: Upon completion, the reaction is quenched by the addition of water. The mixture is stirred at room temperature, and the resulting emulsion is filtered. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation to afford (R)-glycidol.
This method typically yields (R)-glycidol with an enantiomeric excess greater than 90%.[1]
Dehydrohalogenation of (R)-3-Chloro-1,2-propanediol
This approach utilizes a readily available chiral precursor, (R)-3-chloro-1,2-propanediol, and converts it to (R)-glycidol through an intramolecular Williamson ether synthesis (dehydrohalogenation). This method is attractive due to the direct transfer of chirality from the starting material to the product.
Mechanistic Rationale
The reaction proceeds via the deprotonation of the hydroxyl group of (R)-3-chloro-1,2-propanediol by a base, forming an alkoxide intermediate. This is followed by an intramolecular Sₙ2 reaction, where the alkoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion and forming the epoxide ring. The use of a phosphate salt has been reported to be more efficient than carbonate salts for this transformation.[6]
Diagram of the Dehydrohalogenation Workflow
Caption: Workflow for the Dehydrohalogenation of (R)-3-Chloro-1,2-propanediol.
Experimental Protocol
A representative experimental procedure for the synthesis of (R)-glycidol from (R)-3-chloro-1,2-propanediol is as follows:
-
Reaction Setup: To a solution of (R)-3-chloro-1,2-propanediol in a suitable organic solvent such as dichloromethane, a base like potassium phosphate tribasic or potassium hydroxide is added.[6][7]
-
Reaction Conditions: The mixture is stirred at a specified temperature (e.g., reflux) for a period sufficient to ensure complete conversion, which can be monitored by TLC or GC.[6]
-
Workup: After cooling, the reaction mixture is washed with water to remove the inorganic salts. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The solvent is removed under reduced pressure, and the resulting crude (R)-glycidol is purified by vacuum distillation.
This route can provide (R)-glycidol in high yield and with the preservation of the enantiomeric purity of the starting material. One patent describes a process for preparing glycidyl derivatives from (R)-3-chloro-1,2-propanediol with a yield of over 80%.[6]
Kinetic Resolution of Racemic Epichlorohydrin: The Jacobsen Approach
The Jacobsen Hydrolytic Kinetic Resolution (HKR) is a powerful method for resolving racemic terminal epoxides, including epichlorohydrin.[8][9][10] This technique allows for the isolation of highly enantioenriched epoxides.[11] The resulting (R)-epichlorohydrin can then be readily converted to (R)-glycidol.
Mechanistic Rationale
The HKR of racemic epichlorohydrin employs a chiral (salen)Co(III) complex as a catalyst.[12] In the presence of water, the catalyst selectively hydrolyzes one enantiomer of the epoxide (in this case, the (S)-enantiomer) to the corresponding diol at a much faster rate than the other. This leaves the unreacted (R)-epichlorohydrin in high enantiomeric excess. The subsequent conversion of (R)-epichlorohydrin to (R)-glycidol is typically achieved by hydrolysis under basic conditions.
Diagram of the Jacobsen HKR and Subsequent Conversion Workflow
Caption: Workflow for Jacobsen HKR of Epichlorohydrin and Conversion to (R)-Glycidol.
Experimental Protocol
A typical two-step procedure is as follows:
Step 1: Hydrolytic Kinetic Resolution of Racemic Epichlorohydrin
-
Reaction Setup: Racemic epichlorohydrin is mixed with the chiral (salen)Co(III)OAc catalyst (typically 0.1-2 mol%).[12]
-
Reaction: Water (approximately 0.5-0.6 equivalents relative to the epoxide) is added, and the mixture is stirred at room temperature.[12]
-
Monitoring and Workup: The reaction is monitored for the desired conversion (typically around 50%). Upon completion, the catalyst is removed, and the mixture of unreacted (R)-epichlorohydrin and the diol product is separated.
-
Purification: The enantioenriched (R)-epichlorohydrin is isolated by vacuum distillation. A reported procedure gives (R)-epichlorohydrin with 98% e.e. and a 44% yield.[12]
Step 2: Conversion of (R)-Epichlorohydrin to (R)-Glycidol
-
Reaction: The purified (R)-epichlorohydrin is treated with a base, such as sodium hydroxide, in a suitable solvent system to effect hydrolysis and ring-closure.
-
Workup and Purification: The reaction mixture is worked up to remove salts, and the resulting (R)-glycidol is purified by distillation.
Biocatalytic Resolution of Racemic Glycidyl Esters
Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral compounds. The kinetic resolution of racemic glycidyl esters, such as glycidyl butyrate, using lipases is a well-established method for producing (R)-glycidol.
Mechanistic Rationale
This method relies on the enantioselective hydrolysis of a racemic glycidyl ester by a lipase. Most lipases preferentially hydrolyze the (S)-enantiomer of the ester, leaving the (R)-enantiomer unreacted.[13] The unreacted (R)-glycidyl ester can then be isolated in high enantiomeric purity and subsequently hydrolyzed to (R)-glycidol. Some lipases, however, show a preference for the (R)-isomer.[13]
Diagram of the Enzymatic Resolution Workflow
Caption: Workflow for Enzymatic Resolution of Glycidyl Butyrate and Conversion to (R)-Glycidol.
Experimental Protocol
A two-step experimental procedure is outlined below:
Step 1: Enzymatic Resolution of Racemic Glycidyl Butyrate
-
Reaction Setup: Racemic glycidyl butyrate is suspended in a buffered aqueous solution. The lipase (e.g., from Bacillus subtilis or porcine pancreas) is added.[13][14]
-
Reaction Conditions: The pH of the mixture is maintained at a constant value (e.g., 7.0) by the controlled addition of a base (e.g., NaOH). The reaction is allowed to proceed at a specific temperature (e.g., 25-30°C) until approximately 50% conversion is reached.[14]
-
Workup and Separation: The reaction is quenched, and the unreacted (R)-glycidyl butyrate is extracted with an organic solvent. The aqueous layer contains the (S)-glycidol.
-
Purification: The extracted (R)-glycidyl butyrate is purified, for example, by chromatography. This method can yield (R)-glycidyl butyrate with an enantiomeric excess of over 98%.[13]
Step 2: Hydrolysis of (R)-Glycidyl Butyrate to (R)-Glycidol
-
Reaction: The purified (R)-glycidyl butyrate is subjected to hydrolysis, typically under basic conditions (e.g., using sodium hydroxide) or acidic conditions, to cleave the ester bond.
-
Workup and Purification: The reaction mixture is neutralized, and the (R)-glycidol is extracted and purified by distillation.
Synthesis from Glycerol: A Bio-renewable Approach
The synthesis of glycidol from glycerol, a readily available and bio-renewable feedstock, is an economically and environmentally attractive route. While many methods produce racemic glycidol, research into enantioselective pathways is ongoing.[15][16] A common strategy involves a two-step process via glycerol carbonate.[15]
Mechanistic Rationale
The first step involves the reaction of glycerol with a carbonate source, such as dimethyl carbonate (DMC), to form glycerol carbonate. This is typically catalyzed by a base. The subsequent step is the decarboxylation of glycerol carbonate to glycidol, which can also be base-catalyzed. Achieving high enantioselectivity in a one-pot synthesis from glycerol remains a challenge, and often this route yields racemic glycidol. For the purpose of this comparison, we will focus on the more established racemic synthesis, noting that the development of an efficient enantioselective variant would be a significant advancement.
Diagram of the Synthesis from Glycerol Workflow
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Sharpless Epoxidation [organic-chemistry.org]
- 6. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 7. A simplified early stage assessment of process intensification: glycidol as a value-added product from epichlorohydrin industry wastes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Jacobsen Group [jacobsengroup.sites.fas.harvard.edu]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. datapdf.com [datapdf.com]
- 12. CN1876640A - Method for preparing chiral epichlorohydrin - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. jxnutaolab.com [jxnutaolab.com]
- 16. CN103214402A - Method for directly preparing glycidol from glycerol - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Catalytic Systems for the Synthesis of (R)-(-)-2-chloropropan-1-ol
Introduction: (R)-(-)-2-chloropropan-1-ol is a high-value chiral building block, indispensable in the pharmaceutical industry for the synthesis of more complex, stereochemically defined active pharmaceutical ingredients (APIs).[1][2] Its precise three-dimensional structure is critical for biological activity, making enantiomerically pure synthesis a key challenge. This guide provides a comparative analysis of the primary catalytic strategies employed to produce this intermediate, focusing on biocatalytic and chemo-catalytic methods. We will delve into the mechanistic underpinnings of these systems, present comparative performance data, and provide actionable experimental protocols for researchers and process chemists.
Part 1: Principal Synthetic Strategies: A Fundamental Choice
The synthesis of enantiopure this compound from achiral or racemic precursors is dominated by two strategic approaches: the Asymmetric Reduction of a prochiral ketone and the Kinetic Resolution of a racemic alcohol. The choice between these pathways is a critical decision dictated by factors such as theoretical maximum yield, catalyst cost, substrate availability, and process complexity.
The Asymmetric Reduction pathway aims for a theoretical 100% conversion of the prochiral substrate, 2-chloro-1-propanone, directly into the desired (R)-enantiomer. In contrast, Kinetic Resolution starts with a 50:50 mixture of (R)- and (S)-2-chloropropan-1-ol and selectively transforms one enantiomer (typically the undesired S-form), allowing for the isolation of the unreacted, enantiopure (R)-alcohol. This inherently limits the theoretical maximum yield to 50%.
Caption: Core strategies for synthesizing this compound.
Part 2: A Deep Dive into Biocatalytic Approaches
Biocatalysis has emerged as a powerful, green, and highly efficient tool for producing chiral molecules.[3][4] Enzymes offer exceptional selectivity under mild reaction conditions, making them ideal for industrial applications.[5]
Asymmetric Reduction with Ketoreductases (KREDs)
The most direct route to this compound is the asymmetric reduction of 2-chloro-1-propanone, catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs).
Mechanism & Causality: KREDs are enzymes that facilitate the transfer of a hydride from a cofactor, typically NADPH or NADH, to the carbonyl carbon of the ketone. The enzyme's chiral active site precisely orients the ketone, ensuring the hydride is delivered to only one face of the carbonyl, leading to the formation of a single alcohol enantiomer. The primary experimental challenge is the cost of the cofactor. This is overcome by employing a cofactor regeneration system, where a cheap sacrificial molecule (e.g., isopropanol or glucose) is used by a second enzyme (e.g., another dehydrogenase) to continuously regenerate the expensive cofactor in its active form. This design choice makes the entire process catalytic in the cofactor, drastically reducing costs.
Performance Insights:
-
Selectivity: KREDs are renowned for their near-perfect enantioselectivity, often achieving >99% enantiomeric excess (e.e.).
-
Yield: As a direct reduction, this pathway can achieve high theoretical and practical yields, often exceeding 90%.
-
Catalysts: A wide range of commercially available KREDs exist. For instance, a ketoreductase from Scheffersomyces stipitis has been effectively used to reduce similar chloro-ketone intermediates, demonstrating the viability of this enzyme class.[6] Whole-cell systems, such as Candida utilis, can also be employed, providing the KREDs and cofactor regeneration machinery in a natural, self-contained system.[7]
Enzymatic Kinetic Resolution (EKR) with Lipases
Kinetic resolution is a robust and widely implemented industrial strategy for separating enantiomers.[8] For alcohols, lipase-catalyzed transesterification is the method of choice.
Mechanism & Causality: Lipases are hydrolytic enzymes that can function in reverse in non-aqueous media to catalyze esterification. In a kinetic resolution, a racemic alcohol is exposed to a lipase and an acyl donor (e.g., vinyl acetate). The enzyme's active site is chiral and will preferentially acylate one enantiomer of the alcohol over the other. For the synthesis of this compound, a lipase is chosen that selectively acylates the (S)-enantiomer. The reaction is stopped at or near 50% conversion. At this point, the reaction mixture contains the desired, unreacted (R)-alcohol and the newly formed (S)-ester. These two compounds have significantly different physical properties (polarity, boiling point) and can be easily separated by standard methods like column chromatography or distillation. The choice of an irreversible acyl donor like vinyl acetate is deliberate; it prevents the reverse reaction and ensures the resolution proceeds efficiently.
Performance Insights:
-
Selectivity: Lipases such as those from Candida antarctica (Lipase B) or porcine pancreas are known for their high enantioselectivity (E > 100), resulting in >99% e.e. for the remaining (R)-alcohol.[1][9]
-
Yield: The fundamental limitation is the 50% theoretical maximum yield for the desired enantiomer.
-
Process: The operational simplicity is a major advantage. Lipases are often immobilized, allowing for easy recovery and reuse. The reaction monitoring is straightforward, typically done by chiral GC or HPLC to track the conversion and enantiomeric excess of the substrate and product.[1]
Part 3: Chemo-Catalytic Alternatives
While biocatalysis is often preferred, chemo-catalytic methods remain important and offer distinct advantages in certain contexts.
Asymmetric Reduction via Oxazaborolidine (CBS) Catalysts
The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of prochiral ketones.[10][11]
Mechanism & Causality: This method uses a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source (e.g., BH₃·THF). The ketone coordinates to the Lewis acidic boron of the catalyst, which pre-organizes it within the chiral environment. The borane then delivers a hydride to the activated carbonyl group from the less sterically hindered face, leading to the formation of the chiral alcohol with predictable stereochemistry.
Performance Insights: While specific data for 2-chloro-1-propanone is sparse in readily available literature, the CBS reduction is highly effective for a range of aryl methyl and chloromethyl ketones, affording excellent enantioselectivities, often in the 91–98% e.e. range.[10] The main drawbacks are the requirement for stoichiometric amounts of moisture-sensitive and pyrophoric borane reagents and the need for strictly anhydrous reaction conditions.
Part 4: Comparative Performance Data
The following table summarizes the key performance indicators for the discussed catalytic systems, providing a basis for objective comparison.
| Catalyst System | Strategy | Substrate | Typical Yield | Typical e.e. (%) | Key Advantages | Key Disadvantages |
| Ketoreductase (KRED) | Asymmetric Reduction | 2-chloro-1-propanone | >90% | >99% | High theoretical yield, high selectivity, green solvent (water) | Requires expensive cofactor & regeneration system, potential for substrate/product inhibition |
| Lipase (e.g., CAL-B) | Kinetic Resolution | (±)-2-chloropropan-1-ol | ~45% (Theor. max 50%) | >99% | High selectivity, operational simplicity, robust & reusable catalysts | Inherently limited to 50% max yield, requires separation of product from acylated enantiomer |
| CBS Catalyst | Asymmetric Reduction | 2-chloro-1-propanone | Good to Excellent | 91-98% (on similar substrates)[10] | Broad substrate scope, predictable stereochemistry | Requires stoichiometric, hazardous borane reagents; strict anhydrous conditions needed |
Part 5: Validated Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for reaction monitoring and workup to ensure success.
Protocol 1: Lipase-Catalyzed Enzymatic Kinetic Resolution (EKR)
This protocol describes the resolution of racemic 2-chloropropan-1-ol using an immobilized lipase.
Methodology:
-
Reaction Setup: To a 100 mL flask, add toluene (50 mL), racemic 2-chloropropan-1-ol (1.0 equiv, e.g., 5 mmol, 473 mg), and vinyl acetate (0.6 equiv, 3 mmol, 258 mg).
-
Catalyst Addition: Add immobilized Candida antarctica Lipase B (CAL-B) (typically 20-50 mg per mmol of substrate).
-
Incubation: Seal the flask and place it in an orbital shaker set to 200 rpm and a controlled temperature of 35 °C.
-
Monitoring: At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw a small aliquot (~50 µL), filter off the enzyme, and dilute with ethyl acetate. Analyze the sample by chiral Gas Chromatography (GC) to determine the conversion percentage and the enantiomeric excess of the remaining alcohol (eeₛ) and the formed ester (eeₚ).
-
Workup: When the conversion reaches ~50% (indicating that most of the (S)-enantiomer has reacted), stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with fresh solvent and dried for reuse.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of this compound and (S)-2-chloro-1-propyl acetate can be separated by silica gel column chromatography to yield the pure (R)-alcohol.[1]
Protocol 2: KRED-Catalyzed Asymmetric Reduction
This protocol outlines the reduction of 2-chloro-1-propanone using a KRED with a cofactor regeneration system.
Caption: Experimental workflow for KRED-catalyzed asymmetric reduction.
Methodology:
-
Buffer Preparation: In a temperature-controlled reactor, prepare a 100 mM potassium phosphate buffer (pH 7.0).
-
Reagent Addition: To the buffer, add NADP⁺ (0.1 mol%), D-glucose (1.1 equiv), the selected Ketoreductase (as per manufacturer's activity units), and a glucose dehydrogenase (GDH) for cofactor regeneration.
-
Substrate Feed: Begin slow, dropwise addition of 2-chloro-1-propanone (1.0 equiv) to the reaction mixture. A slow feed rate is crucial to avoid high substrate concentrations that could inhibit or deactivate the enzymes.
-
Reaction Control: Maintain the temperature at 30 °C and stir gently. Monitor the pH and adjust with dilute NaOH if necessary, as the oxidation of glucose can cause a drop in pH. Track the disappearance of the ketone substrate via HPLC or GC.
-
Workup: Once the reaction is complete (typically >95% conversion), quench by adding a water-miscible organic solvent or by centrifugation to remove enzyme biomass.
-
Extraction & Purification: Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound, which can be further purified.
Conclusion and Recommendations
For the synthesis of this compound, both biocatalytic asymmetric reduction and enzymatic kinetic resolution represent highly mature, selective, and scalable strategies.
-
Recommendation for Maximum Yield and Atom Economy: Asymmetric reduction using a Ketoreductase (KRED) is the superior choice. It offers a theoretical yield of 100% and avoids the need to separate enantiomers post-reaction. This is often the preferred route for large-scale industrial manufacturing where atom economy is paramount.
-
Recommendation for Simplicity and Robustness: Enzymatic kinetic resolution using a Lipase is an exceptionally practical and robust method. While limited to a 50% theoretical yield, the operational simplicity, stability of the catalyst (especially when immobilized), and straightforward workup make it highly attractive, particularly for lab-scale synthesis or when the racemic starting material is inexpensive and readily available.
The choice between these powerful catalytic systems will ultimately depend on the specific economic and strategic goals of the project, including scale, cost of goods, and available equipment and expertise.
References
- 1. benchchem.com [benchchem.com]
- 2. 37493-14-4|(R)-2-Chloropropan-1-ol|BLD Pharm [bldpharm.com]
- 3. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric reduction of (S)-3-chloro-1-phenylpropanol from 3-chloropropiophenone by preheated immobilized Candida utilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 9. CN1868997A - Method of preparing (S)-(-)-2-chloropropionate and (R)-(+)-2-chloro propionic acid - Google Patents [patents.google.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 11. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of (R)-(-)-2-chloropropan-1-ol Derivatives: A Modern Biocatalytic Approach vs. Traditional Methodologies
Introduction: The Significance of Chiral Halohydrins
(R)-(-)-2-chloropropan-1-ol and its derivatives are pivotal chiral building blocks in the pharmaceutical industry. Their stereochemically defined structure is crucial for the synthesis of a wide array of active pharmaceutical ingredients (APIs), where the specific enantiomer determines biological activity and therapeutic efficacy. The precise installation of the chiral hydroxyl and chloro- moieties is a recurring challenge in medicinal chemistry. This guide provides an in-depth comparison of a novel biocatalytic synthesis route against established chemical methods, offering researchers and process chemists the data and insights needed to select the optimal strategy for their drug development pipeline.
Part 1: A New Paradigm - Biocatalytic Asymmetric Reduction
The emergent strategy in modern synthesis is the use of enzymes, which offer unparalleled selectivity under mild, environmentally benign conditions.[1] For the synthesis of this compound, a ketoreductase (KRED) enzyme provides a direct and highly efficient route via the asymmetric reduction of the prochiral ketone, 1-chloro-2-propanone.
Expertise & Rationale: This method leverages the inherent stereoselectivity of an engineered KRED. The enzyme's active site creates a chiral environment that preferentially binds the ketone in an orientation leading to the (R)-alcohol upon hydride transfer from a cofactor, typically NADPH.[2] A cofactor regeneration system, such as one using glucose dehydrogenase (GDH) and glucose, is run in tandem, making the process economically viable by using only a catalytic amount of the expensive NADPH cofactor.[3] This approach is superior to classical resolution as it theoretically allows for a 100% yield of the desired enantiomer, rather than a maximum of 50%.
Workflow: Biocatalytic Asymmetric Reduction
Caption: Workflow for the biocatalytic synthesis of this compound.
Experimental Protocol: Biocatalytic Reduction
-
Biocatalyst Preparation: To a jacketed reactor containing 1 L of potassium phosphate buffer (100 mM, pH 7.0), add D-glucose (20 g), NADP+ (100 mg), glucose dehydrogenase (5000 units), and a commercially available (R)-selective ketoreductase (5000 units).
-
Reaction Initiation: Stir the mixture at 30°C until all solids dissolve. Begin bubbling nitrogen through the solution to create an inert atmosphere.
-
Substrate Addition: Add 1-chloro-2-propanone (10 g, 108 mmol) to the reactor. The choice of substrate concentration is critical; higher concentrations can lead to enzyme inhibition.[2]
-
Monitoring: Monitor the reaction progress by taking aliquots every hour and analyzing them via chiral GC or HPLC. The disappearance of the ketone and the appearance of the alcohol product are tracked. Enantiomeric excess (e.e.) should also be monitored.
-
Work-up: Once the conversion exceeds 99%, terminate the reaction by adding an equal volume of ethyl acetate. Stir vigorously for 15 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel to yield the pure this compound.[4]
Part 2: Comparative Analysis with Alternative Methods
To validate the new biocatalytic method, we compare it against two widely used synthetic strategies: chemical asymmetric reduction and enzymatic kinetic resolution.
Alternative Method 1: Chemical Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)
The CBS reduction is a classic, reliable method for the enantioselective reduction of prochiral ketones.[5] It employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source.
Expertise & Rationale: The catalyst forms a complex with borane, activating it and creating a chiral pocket. The ketone coordinates to the boron atom in a sterically preferred manner, exposing one of its prochiral faces to an intramolecular hydride delivery, thus ensuring high enantioselectivity.[6] This method requires strictly anhydrous conditions and cryogenic temperatures to achieve optimal selectivity, which can be a significant drawback in large-scale production.
Workflow: CBS Asymmetric Reduction
Caption: Workflow for the chemical asymmetric CBS reduction.
Experimental Protocol: CBS Reduction
-
Setup: Under an argon atmosphere, charge a flame-dried, three-neck flask with (R)-CBS catalyst (10 mol%) and anhydrous tetrahydrofuran (THF).
-
Cooling & Reagent Addition: Cool the solution to -20°C. Slowly add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 equivalents) dropwise, maintaining the internal temperature below -15°C.
-
Substrate Addition: Add a solution of 1-chloro-2-propanone (1.0 equivalent) in anhydrous THF dropwise over 30 minutes.
-
Reaction: Stir the mixture at -20°C for 2-4 hours, monitoring by TLC.
-
Quenching: Upon completion, slowly quench the reaction by the dropwise addition of methanol at -20°C.
-
Work-up & Purification: Allow the mixture to warm to room temperature. Remove the solvent under reduced pressure. Add deionized water and extract the product with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. Purify by vacuum distillation or chromatography.[4]
Alternative Method 2: Enzymatic Kinetic Resolution
This classic chemoenzymatic method starts with a racemic mixture of (±)-2-chloropropan-1-ol. A lipase enzyme is used to selectively acylate one enantiomer, typically the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.[7]
Expertise & Rationale: Lipases, such as Candida antarctica lipase B (CALB), are highly effective at differentiating between enantiomers of a secondary alcohol. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will catalyze the esterification of the (S)-alcohol at a much faster rate than the (R)-alcohol. The primary limitation is the theoretical maximum yield of 50% for the desired alcohol. The process also requires an efficient separation of the resulting ester from the unreacted alcohol.
Workflow: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of (±)-2-chloropropan-1-ol.
Part 3: Head-to-Head Performance Comparison
The choice of synthetic route is ultimately dictated by performance metrics. The following table summarizes typical experimental data for the three methods described.
| Parameter | Biocatalytic Asymmetric Reduction | Chemical (CBS) Asymmetric Reduction | Enzymatic Kinetic Resolution |
| Starting Material | 1-Chloro-2-propanone | 1-Chloro-2-propanone | (±)-2-chloropropan-1-ol |
| Theoretical Max. Yield | 100% | 100% | 50% |
| Typical Isolated Yield | >90% | 85-95% | 40-45% (of the R-enantiomer) |
| Enantiomeric Excess (e.e.) | >99% | 90-98% | >99% |
| Reaction Temperature | 25-35°C | -20°C to 0°C | Room Temperature |
| Solvent System | Aqueous Buffer | Anhydrous Organic (THF) | Anhydrous Organic (Toluene) |
| Key Reagents | KRED, GDH, NADPH, Glucose | CBS Catalyst, Borane | Lipase, Acyl Donor |
| Process Safety | Generally safe, aqueous media | Flammable solvents, pyrophoric borane | Flammable solvents |
| Environmental Impact | Low (water-based, biodegradable) | High (solvent waste, boron waste) | Moderate (solvent waste) |
| Scalability | Highly scalable | Challenging due to cryogenics | Scalable, but yield-limited |
Conclusion and Recommendation
The biocatalytic asymmetric reduction emerges as a superior method for the synthesis of this compound. Its primary advantages are the exceptional enantioselectivity (>99% e.e.), high potential yield approaching 100%, and operation under mild, environmentally friendly aqueous conditions.[3] This aligns with the principles of green chemistry and offers significant advantages in terms of process safety and waste reduction.
The CBS reduction , while effective, is hampered by the need for cryogenic temperatures, stoichiometric borane reagents, and strictly anhydrous conditions, which complicate scale-up and increase costs and safety concerns.[5]
The enzymatic kinetic resolution is a robust technique that provides high enantiopurity but is fundamentally limited by a 50% theoretical maximum yield.[7] This makes it inherently less atom-economical and requires an additional, often challenging, separation step to isolate the product from the acylated byproduct.
For researchers and drug development professionals aiming for an efficient, scalable, and sustainable synthesis, the investment in developing a biocatalytic route is highly recommended. The availability of commercial ketoreductase screening kits allows for the rapid identification of a suitable enzyme, making this modern approach more accessible than ever.
References
- 1. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs - Verma - Current Pharmaceutical Biotechnology [snv63.ru]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloropropanal (CAS 683-50-1)|High-Purity Reference Standard [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 7. scielo.br [scielo.br]
The Analytical Imperative: Why Chiral Separation of 2-Chloropropan-1-ol Matters
An In-Depth Technical Guide to Chiral HPLC Methods for the Analysis of (R)-(-)-2-Chloropropan-1-ol
This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric purity analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the strategic choices behind method development, offers detailed experimental protocols, and compares HPLC with alternative analytical platforms, grounding all recommendations in robust scientific principles.
This compound is a valuable chiral building block in asymmetric synthesis. The stereochemistry of this intermediate dictates the stereochemistry of the final active pharmaceutical ingredient (API), directly impacting its pharmacological activity and safety profile. Consequently, the accurate determination of its enantiomeric purity is a critical quality control step.
However, the direct analysis of 2-chloropropan-1-ol by chiral HPLC presents significant challenges:
-
Lack of a Chromophore: The molecule does not possess a UV-absorbing moiety, making detection by standard UV-Vis detectors highly insensitive.
-
Weak Intermolecular Interactions: As a small, polar alcohol, it forms only weak and often non-selective interactions (primarily hydrogen bonds) with most common chiral stationary phases (CSPs), leading to poor or non-existent enantiomeric resolution.
To overcome these limitations, an indirect analytical approach is the most reliable and widely adopted strategy. This involves a pre-column derivatization step to introduce a suitable chromophore and enhance the structural features required for chiral recognition.[1][2]
The Indirect Approach: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC)
The hydroxyl group of 2-chloropropan-1-ol is an ideal target for derivatization. The reagent of choice for this application is 3,5-Dinitrobenzoyl Chloride (DNBC) .
Causality of Choice:
-
Enhanced Detection: The 3,5-dinitrobenzoyl group is a powerful chromophore, allowing for sensitive UV detection at wavelengths around 254 nm.
-
Facilitated Chiral Recognition: The derivatization introduces several key structural elements—a rigid aromatic ring, electron-withdrawing nitro groups (π-acidic), and an amide linkage—that significantly increase the potential for stereoselective interactions with a chiral stationary phase. These interactions can include π-π stacking, hydrogen bonding, and dipole-dipole interactions.[3][4]
The reaction transforms the enantiomers into a pair of diastereomeric esters, which, while not directly separated, have profoundly different interaction profiles with a chiral environment compared to the underivatized alcohol.
Comparison of Chiral HPLC Methodologies for DNBC-Derivatized 2-Chloropropan-1-ol
Once derivatized, the resulting 3,5-dinitrobenzoate of 2-chloropropan-1-ol can be effectively resolved on several classes of Chiral Stationary Phases (CSPs). The choice of CSP is the most critical factor in achieving baseline separation. The most successful separations are typically achieved under normal-phase conditions.
| CSP Class | Chiral Selector Example | Primary Interaction Mechanism | Advantages | Considerations |
| Pirkle-Type (π-acidic) | N-(3,5-Dinitrobenzoyl)-phenylglycine | π-π Interactions: Strong charge-transfer interactions between the π-acidic CSP and the π-basic aromatic rings of the analyte derivative. Hydrogen bonding and dipole stacking also contribute.[5] | Excellent and predictable selectivity for analytes with π-basic aromatic systems. Robust and stable covalently bonded phases. | Less versatile for compounds lacking aromatic groups. Elution order can be inverted by using the opposite enantiomer of the CSP.[5] |
| Polysaccharide-Based | Amylose or Cellulose tris(3,5-dimethylphenylcarbamate) | Inclusion & Steric Fit: The primary mechanism involves the analyte fitting into chiral grooves or cavities on the polysaccharide backbone. Hydrogen bonding and dipole interactions with the carbamate derivatives play a crucial role.[6][7] | Extremely broad applicability across a vast range of chemical structures.[8] Available in both coated and more solvent-robust immobilized versions. | Mechanism is complex, making elution order less predictable. Coated phases have solvent restrictions. |
| Cyclodextrin-Based | Beta-Cyclodextrin | Inclusion Complexation: The analyte's aromatic portion fits into the hydrophobic cavity of the cyclodextrin. Chiral recognition occurs via interactions with the hydroxyl groups at the rim of the cavity.[9] | Excellent for separating positional isomers and compounds that fit well within the cavity. Often used in reversed-phase mode. | Requires a good geometric fit between the analyte and the cavity, which can be limiting. |
For the DNBC derivative of 2-chloropropan-1-ol, both Pirkle-type and Polysaccharide-based CSPs are excellent candidates, with Pirkle-type phases often providing a more mechanistically targeted separation due to the complementary π-acidic/π-basic nature of the CSP and the derivatized analyte.
Detailed Experimental Protocol: Analysis via DNBC Derivatization and Chiral HPLC
This protocol describes a robust and validated method for determining the enantiomeric purity of this compound.
Part 1: Derivatization Procedure
Reagents and Materials:
-
This compound sample and its racemic standard
-
3,5-Dinitrobenzoyl chloride (DNBC), derivatization grade
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), HPLC grade
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
HPLC grade hexane and isopropanol
Step-by-Step Protocol:
-
Sample Preparation: Dissolve ~10 mg of the 2-chloropropan-1-ol sample (or racemic standard) in 1 mL of anhydrous DCM in a clean, dry vial.
-
Addition of Reagents: Add 0.2 mL of anhydrous pyridine (acts as a catalyst and acid scavenger). In a separate vial, dissolve ~30 mg of DNBC in 1 mL of anhydrous DCM.
-
Reaction: Slowly add the DNBC solution to the alcohol solution while stirring. Seal the vial and allow the reaction to proceed at room temperature for 2 hours, or until TLC/UPLC analysis shows complete consumption of the starting alcohol.
-
Work-up: Quench the reaction by adding 2 mL of 1 M HCl and shaking vigorously. Separate the organic (DCM) layer.
-
Washing: Wash the organic layer sequentially with 2 mL of 1 M HCl, 2 mL of saturated sodium bicarbonate solution, and 2 mL of brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under a gentle stream of nitrogen to yield the derivatized product.
-
Final Sample Preparation: Reconstitute the dried residue in the HPLC mobile phase (e.g., Hexane/Isopropanol) to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Part 2: Chiral HPLC Analysis
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Pirkle-type, e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). This ratio should be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
System Suitability:
-
Inject the derivatized racemic standard.
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for Chiral Analysis of 2-Chloropropan-1-ol.
Alternative Platform Comparison: Chiral HPLC vs. Chiral GC
For a small, volatile molecule like 2-chloropropan-1-ol, Chiral Gas Chromatography (GC) is a powerful alternative to HPLC.[10][11] The choice between the two techniques depends on available instrumentation, sample throughput needs, and specific method requirements.
| Parameter | Chiral HPLC (Indirect Method) | Chiral GC |
| Principle | Liquid-solid phase partitioning with a chiral stationary phase. | Gas-solid phase partitioning with a chiral stationary phase. |
| Derivatization | Mandatory for UV detection and to enhance chiral recognition (e.g., with DNBC). | Often not required. The native alcohol can frequently be resolved directly. Derivatization may be used to improve peak shape or thermal stability. |
| Typical Stationary Phase | Polysaccharide or Pirkle-type CSPs. | Cyclodextrin derivatives coated on a fused silica capillary column.[10] |
| Speed | Typically longer run times (10-30 min). | Generally faster run times (5-15 min). |
| Sensitivity | High sensitivity due to chromophore introduction. | High sensitivity with Flame Ionization Detector (FID), which is a universal detector for organic compounds. |
| Instrumentation | HPLC with UV Detector. | Gas Chromatograph with FID. |
| Mobile/Carrier Phase | Liquid solvents (Hexane, IPA), requires significant solvent purchase and disposal. | Inert gas (Helium, Hydrogen, Nitrogen), more cost-effective and environmentally friendly. |
| Key Advantage | High versatility of CSPs and mobile phases provides many options for method development. | Higher efficiency and speed; avoids wet chemistry of derivatization. |
| Key Disadvantage | Derivatization step adds time, complexity, and potential for error. | Limited to thermally stable and volatile compounds. |
Conclusion and Recommendations
For the robust and reliable analysis of this compound, an indirect chiral HPLC method following derivatization with 3,5-dinitrobenzoyl chloride is a scientifically sound and validated approach. This strategy effectively overcomes the inherent challenges of detectability and weak chiral interaction associated with the underivatized molecule.
-
For HPLC-based labs: The use of a Pirkle-type CSP is highly recommended as it offers a mechanistically complementary interaction with the DNBC-derivatized analyte, often leading to excellent and predictable enantioselectivity. Polysaccharide-based columns remain a versatile and powerful second choice.
-
For labs equipped with GC: Chiral GC should be considered the preferred method due to its speed, high efficiency, and the ability to often analyze the enantiomers directly without a cumbersome derivatization step.
Ultimately, the choice of method should be guided by a laboratory's existing instrumentation, expertise, and the specific requirements of the analysis, such as throughput and required sensitivity. Both validated HPLC and GC methods can provide the accurate enantiomeric purity data essential for quality control in pharmaceutical development.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of N-3,5-dinitrobenzoyl and C3 symmetric diastereomeric chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bujnochem.com [bujnochem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to Chiral Synthons: A Cost-Benefit Analysis of (R)-(-)-2-Chloropropan-1-ol for Large-Scale Synthesis
Abstract
The economic and scientific viability of large-scale pharmaceutical synthesis hinges on the judicious selection of chiral building blocks. (R)-(-)-2-chloropropan-1-ol is a pivotal C3 synthon, instrumental in constructing the chiral side-chains of numerous blockbuster drugs, particularly β-adrenergic blockers. This guide provides an in-depth cost-benefit analysis of utilizing this compound, comparing it directly with its primary synthetic alternative, (R)-(+)-propylene oxide. We will dissect the financial implications, reaction efficiencies, safety profiles, and downstream processing considerations for each. This analysis is supported by comparative data, detailed experimental protocols, and decision-making frameworks to empower researchers, process chemists, and drug development professionals in optimizing their synthetic strategies for scalability and cost-effectiveness.
Introduction: The Strategic Importance of C3 Chiral Synthons
In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the introduction of a specific stereocenter is a critical, often cost-defining, step. Many widely used pharmaceuticals, including β-blockers like propranolol and atenolol, share a common structural motif: a chiral (S)-aryloxypropanolamine side-chain.[1] The stereochemistry of this side-chain is paramount; for instance, the (S)-enantiomer of propranolol is responsible for its β-blocking activity, while the (R)-enantiomer is inactive.[2]
Achieving this stereochemical outcome on an industrial scale requires a robust and economical source of chirality. Two building blocks have emerged as industry workhorses for this purpose: this compound (hereafter R-CP-ol ) and its corresponding epoxide, (R)-(+)-propylene oxide (hereafter R-PO ). The choice between these two synthons is not trivial and has significant ramifications for the entire manufacturing process, from raw material sourcing to final product purification. This guide aims to illuminate the key variables that influence this critical decision.
The Core Chemistry: From Synthon to Product
The primary utility of both R-CP-ol and R-PO is their reaction with a nucleophile (typically a phenoxide) to forge the key ether linkage, followed by the introduction of an amine. While R-PO undergoes a direct SN2 ring-opening, R-CP-ol requires an initial in situ cyclization to the epoxide, which then reacts. This seemingly minor difference is the source of many of the cost and process distinctions.
The key transformation is the base-mediated intramolecular SN2 reaction (a Williamson ether synthesis) of the chlorohydrin to form the epoxide.
Caption: Core reaction pathway using (R)-CP-ol.
Head-to-Head Comparison: (R)-CP-ol vs. (R)-PO
The decision to use R-CP-ol or R-PO is a multi-faceted cost-benefit analysis. We will break this down by key manufacturing and process chemistry considerations.
Cost, Availability, and Stability
| Parameter | This compound (R-CP-ol) | (R)-(+)-Propylene Oxide (R-PO) | Analysis & Causality |
| Relative Cost | Lower | Higher | R-PO is typically synthesized from chlorohydrins or via asymmetric epoxidation, adding process steps and cost. The chlorohydrin process itself generates significant salt waste, increasing the environmental and financial cost of production.[3] |
| Boiling Point | 133-135 °C | 34 °C | The high volatility of R-PO necessitates specialized handling infrastructure, such as pressurized reactors and cryogenic storage, significantly increasing capital expenditure (CapEx). R-CP-ol is a less volatile liquid, simplifying handling. |
| Stability | More stable, longer shelf-life. | Prone to polymerization. Requires careful storage and handling. | The strained epoxide ring of R-PO is highly reactive and can undergo acid- or base-catalyzed polymerization. This necessitates stricter inventory control and adds to operational complexity. |
Insight: From a procurement and logistics standpoint, R-CP-ol presents a clear advantage due to its lower upfront cost, higher boiling point, and greater stability. The capital investment required to safely handle large quantities of volatile R-PO can be a significant barrier for many facilities.
Process Efficiency and Reaction Control
While R-CP-ol is cheaper to procure, its use introduces an extra chemical step (in situ cyclization), which can impact overall process efficiency.
| Parameter | This compound (R-CP-ol) | (R)-(+)-Propylene Oxide (R-PO) | Analysis & Causality |
| Reaction Stoichiometry | Requires at least 2 equivalents of base (1 for deprotonation, 1 for HCl neutralization). | Requires only a catalytic amount of base to deprotonate the nucleophile. | The in situ formation of the epoxide from R-CP-ol generates one equivalent of HCl, which must be neutralized, leading to the formation of a salt byproduct (e.g., NaCl). This increases raw material consumption and creates a waste stream. |
| Side Reactions | Potential for direct SN2 attack on the primary chloride, leading to a regioisomeric impurity. | Ring-opening is generally regioselective at the less-hindered carbon, but dimerization/polymerization is a risk. | With R-CP-ol , a strong nucleophile can potentially attack the primary carbon bearing the chlorine directly, forming Ar-O-CH(CH₃)-CH₂OH. While often a minor pathway, this impurity can complicate downstream purification. |
| Process Control | The reaction is often more exothermic due to the combined heat of deprotonation, cyclization, and ring-opening. | The reaction exotherm is more predictable, stemming only from the ring-opening. | Controlling the temperature of highly exothermic reactions on a large scale is critical for safety and selectivity. The single-step nature of the R-PO reaction can offer simpler process control. |
Insight: R-PO often provides a cleaner, more direct reaction pathway with a lower raw material burden (less base) and no salt byproduct formation. However, achieving high conversion and selectivity requires precise control over temperature and reactant addition to prevent polymerization.[4]
Safety & Environmental Profile
| Parameter | This compound (R-CP-ol) | (R)-(+)-Propylene Oxide (R-PO) |
| GHS Hazards | Harmful if swallowed, in contact with skin, or if inhaled.[5] | Highly flammable liquid and vapor. Suspected of causing genetic defects and cancer. |
| Handling Precautions | Standard PPE (gloves, goggles, lab coat). Work in a well-ventilated fume hood. | Requires explosion-proof equipment, grounding to prevent static discharge, and potentially inert atmosphere operations.[6] |
| Waste Stream | Generates an aqueous salt stream (e.g., NaCl brine) from the neutralization of HCl. | Primarily organic solvent waste. Potential for unreacted, hazardous R-PO in the waste stream. |
Insight: The safety profiles present a trade-off. R-CP-ol is toxic but manageable with standard chemical handling procedures.[5] R-PO is a highly flammable suspected carcinogen, demanding a higher level of engineering controls and safety infrastructure. Environmentally, the salt waste from the R-CP-ol route requires disposal or treatment, whereas the primary concern with R-PO is managing volatile organic compounds (VOCs).
Experimental Protocols & Self-Validation
To provide a tangible comparison, we present standardized protocols for the synthesis of a key β-blocker intermediate, (S)-1-(naphthalen-1-yloxy)-2,3-epoxypropane, a precursor to Propranolol.
Protocol 1: Synthesis using this compound
-
Objective: To synthesize the target epoxide via in situ cyclization and nucleophilic attack.
-
Methodology:
-
To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., Toluene, 5 vol) at room temperature, add powdered sodium hydroxide (2.2 eq).
-
Heat the mixture to 60 °C and stir for 1 hour to ensure complete formation of the sodium naphthoxide.
-
Slowly add R-CP-ol (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 70 °C. An exotherm is expected.
-
After the addition is complete, maintain the reaction at 70 °C for 4-6 hours, monitoring for completion by HPLC.
-
Cool the reaction to room temperature and add water (5 vol). Stir for 15 minutes.
-
Separate the organic layer. Wash with 1M NaOH (2 vol) and then with brine (2 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Self-Validation:
-
Expected Yield: 85-92%.
-
Quality Control: The primary impurity to monitor via HPLC is the regioisomer from direct attack on the chloride.
-
Process Check: The formation of a thick slurry upon NaOH addition is expected. The exotherm during R-CP-ol addition should be controlled with appropriate cooling.
-
Protocol 2: Synthesis using (R)-(+)-Propylene Oxide
-
Objective: To synthesize the target intermediate via direct epoxide ring-opening.
-
Methodology:
-
To a stirred solution of 1-naphthol (1.0 eq) in a suitable solvent (e.g., Toluene, 5 vol), add a catalytic amount of a strong base (e.g., Sodium tert-butoxide, 0.1 eq).
-
Heat the mixture to 80 °C.
-
In a separate, cooled vessel, dissolve R-PO (1.2 eq) in Toluene (1 vol).
-
Add the R-PO solution to the reaction mixture dropwise via a syringe pump over 2 hours.
-
Maintain the reaction at 80 °C for an additional 2-4 hours, monitoring for completion by HPLC.
-
Cool the reaction to room temperature and quench with a mild acid (e.g., saturated ammonium chloride solution, 3 vol).
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
-
Self-Validation:
-
Expected Yield: 90-97%.
-
Quality Control: Monitor for the formation of diol impurities resulting from reaction with any residual water. Chiral HPLC is essential to confirm retention of stereochemical purity.
-
Process Check: Ensure the R-PO addition is slow and steady to control the exotherm and prevent localized high concentrations that could lead to polymerization.
-
Analytical Validation: Ensuring Enantiomeric Purity
Regardless of the chosen synthon, verifying the enantiomeric excess (ee) of the final product is a non-negotiable quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method.
-
Protocol: Chiral HPLC for Propranolol Enantiomers
-
Column: Chiral stationary phase, e.g., Chiralcel OD® or ChiralPak® IA.[2][7]
-
Mobile Phase: A mixture of n-heptane or hexane and an alcohol modifier like ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. A typical starting point is n-heptane/ethanol/diethylamine (80/20/0.1 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 290 nm.
-
Sample Prep: Dissolve a small amount of the final API in the mobile phase.
-
Validation: Inject a racemic standard to determine the retention times of both the (S) and (R) enantiomers. The (S)-isomer typically elutes first.[2] Calculate the ee% using the peak areas of the two enantiomers.
-
Decision-Making Framework
The optimal choice depends on the specific priorities of the project. This decision tree, rendered in DOT language, provides a logical framework for process chemists.
Caption: Decision framework for chiral synthon selection.
Conclusion and Future Outlook
The cost-benefit analysis of This compound versus (R)-(+)-propylene oxide reveals a classic process chemistry trade-off between upstream costs and downstream efficiency.
-
This compound is the economically compelling choice when minimizing upfront raw material and capital expenditure is the primary driver. Its stability and ease of handling make it accessible for facilities without specialized infrastructure for volatile substances. The main drawbacks are the generation of a salt waste stream and a slightly more complex reaction profile that may lead to lower yields or regioisomeric impurities.
-
(R)-(+)-Propylene Oxide is the preferred synthon when maximizing yield, purity, and process atom economy is paramount, and the necessary capital investment for safe handling is available. It offers a cleaner, more direct synthetic route but at a higher purchase price and with significantly more stringent safety requirements.
Looking ahead, the development of novel catalytic systems, including biocatalysis and continuous flow reactors, may shift this economic balance.[4] For instance, improved catalysts could enable the direct, asymmetric synthesis of chiral epoxides from alkenes with higher efficiency and lower cost, potentially diminishing the cost advantage of the chlorohydrin route in the long term. However, for the foreseeable future, the careful, case-by-case analysis presented in this guide will remain a critical exercise for process development professionals aiming to bring chiral pharmaceuticals to market efficiently and economically.
References
- 1. jmedchem.com [jmedchem.com]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. fishersci.com [fishersci.com]
- 7. tandfonline.com [tandfonline.com]
Mechanistic Insights and Comparative Analysis of Reactions Involving (R)-(-)-2-Chloropropan-1-ol: A Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the strategic selection of chiral building blocks and synthetic methodologies is paramount to achieving efficient and stereocontrolled synthesis of target molecules. (R)-(-)-2-chloropropan-1-ol stands as a versatile C3 chiral synthon, offering a gateway to a variety of functionalized, enantiomerically enriched compounds. This guide provides an in-depth mechanistic exploration of key reactions involving this chlorohydrin and presents a comparative analysis with alternative synthetic strategies, supported by experimental data and detailed protocols. Our objective is to furnish the scientific community with the critical information necessary to make informed decisions in the design and execution of complex synthetic routes.
Mechanistic Framework: Reactions at the Chiral Center of this compound
The reactivity of this compound is primarily dictated by the presence of two key functional groups: a secondary chloride and a primary alcohol. This arrangement allows for a range of transformations, most notably intramolecular cyclization to form (R)-propylene oxide and intermolecular nucleophilic substitution reactions.
Intramolecular Cyclization: The Gateway to (R)-Propylene Oxide
The conversion of this compound to (R)-propylene oxide is a classic example of an intramolecular Williamson ether synthesis.[1][2] The reaction proceeds via a stereospecific S(_N)2 mechanism, ensuring the retention of stereochemical integrity from the starting material to the epoxide product.
The process is initiated by the deprotonation of the primary alcohol with a base, typically a hydroxide, to form an alkoxide. This intramolecular nucleophile then attacks the adjacent carbon atom bearing the chlorine, displacing the chloride ion in a concerted fashion. For this backside attack to occur, the molecule must adopt a conformation where the attacking alkoxide and the leaving group are anti-periplanar.[3] This mechanistic constraint dictates that the stereochemistry at the chiral center is inverted during the ring-closing step, resulting in the formation of (R)-propylene oxide with a high degree of enantiomeric purity.
Caption: Intramolecular S(_N)2 cyclization of this compound.
Intermolecular Nucleophilic Substitution
This compound can also undergo intermolecular nucleophilic substitution at the secondary carbon.[4][5] These reactions typically proceed via an S(_N)2 mechanism, leading to an inversion of configuration at the stereocenter. The success of these reactions is contingent on the nucleophilicity of the incoming group and the reaction conditions, which must be carefully controlled to minimize competing elimination reactions and the intramolecular cyclization.
Common nucleophiles employed include azide (N₃⁻), cyanide (CN⁻), and various alkoxides and phenoxides in Williamson ether syntheses.[1][6][7] The activation of the hydroxyl group, for instance by conversion to a sulfonate ester, can facilitate these substitution reactions by introducing a better leaving group than chloride.[8]
Comparative Analysis: this compound in Asymmetric Epoxidation
The synthesis of chiral epoxides is a cornerstone of modern organic synthesis. While the intramolecular cyclization of this compound provides a direct route to (R)-propylene oxide, several other powerful methods for asymmetric epoxidation have been developed. This section compares the chlorohydrin-based approach with leading alternatives.
| Method | Substrate Scope | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Intramolecular Cyclization of this compound | Pre-functionalized chlorohydrin | >90 | >98 | High enantiopurity, simple procedure. | Requires enantiopure starting material. |
| Sharpless Asymmetric Epoxidation | Allylic alcohols | 70-95[9][10] | >90[9][10] | High enantioselectivity, predictable stereochemistry. | Limited to allylic alcohols.[4] |
| Jacobsen-Katsuki Epoxidation | Unfunctionalized cis-alkenes | 85-95[7][11] | >90[7][11] | Broad substrate scope, including unfunctionalized alkenes. | Catalyst can be complex to synthesize. |
| Chemoenzymatic Epoxidation | Wide range of alkenes | 75-99[12] | Variable, can be >98[13][14] | "Green" reaction conditions, high selectivity. | Longer reaction times, enzyme stability can be an issue.[15][16] |
Experimental Protocols
Synthesis of (R)-Propylene Oxide from this compound
Objective: To demonstrate the stereospecific intramolecular cyclization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as a mixture of water and diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.1 equivalents) in water dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Carefully remove the solvent by distillation to obtain (R)-propylene oxide.
Alternative Protocol: Sharpless Asymmetric Epoxidation of Geraniol
Objective: To illustrate a leading alternative method for asymmetric epoxidation.[10][17]
Materials:
-
Geraniol
-
Titanium(IV) isopropoxide (Ti(O(_i)Pr)₄)
-
D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Powdered 4Å molecular sieves
-
Anhydrous dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.
-
Add anhydrous dichloromethane and cool the suspension to -20 °C.
-
Sequentially add D-(-)-DET and Ti(O(_i)Pr)₄ via syringe. Stir for 30 minutes at -20 °C.
-
Add geraniol to the reaction mixture.
-
Slowly add the solution of TBHP dropwise over 10-15 minutes, maintaining the internal temperature below -15 °C.
-
Stir the reaction at -20 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Synthetic transformations of this compound.
Conclusion and Future Perspectives
This compound is a valuable and cost-effective chiral building block that provides straightforward access to (R)-propylene oxide and other enantiomerically enriched compounds through well-understood S(_N)2-type reactions. The intramolecular cyclization to the epoxide is particularly efficient and stereospecific.
However, for the asymmetric synthesis of more complex epoxides, particularly those derived from unfunctionalized or more substituted alkenes, alternative methods such as the Sharpless and Jacobsen-Katsuki epoxidations offer broader applicability and high enantioselectivity. Furthermore, the rise of biocatalysis presents a green and highly selective alternative, although often at the cost of longer reaction times.
The choice of synthetic strategy will ultimately depend on the specific target molecule, substrate availability, and desired scale of the reaction. A thorough understanding of the mechanistic underpinnings of each approach, as detailed in this guide, is crucial for the rational design of efficient and stereocontrolled synthetic routes in modern organic chemistry.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]
- 3. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 8. digscholarship.unco.edu [digscholarship.unco.edu]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
- 11. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 12. Chemo-enzymatic epoxidation of 1-nonene, 1-heptene and styrene - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. PROPRANOLOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 17. odinity.com [odinity.com]
A Comparative Guide to (R)-(-)-2-Chloropropan-1-ol and its (S)-Enantiomer in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the precise control of stereochemistry is paramount. Chiral building blocks are fundamental to this endeavor, serving as the foundation for enantiomerically pure catalysts, auxiliaries, and, ultimately, therapeutic agents. This guide provides an in-depth technical comparison of (R)-(-)-2-chloropropan-1-ol and its (S)-enantiomer, focusing on their roles as precursors in asymmetric catalysis. While not typically employed as direct catalysts themselves, their stereochemical integrity is crucial for the efficacy of the catalytic systems derived from them. We will explore their applications, the mechanistic basis of their stereochemical influence, and provide practical experimental protocols.
Physicochemical Properties: A Tale of Two Enantiomers
Enantiomers possess identical physical properties in an achiral environment, with the notable exception of their interaction with plane-polarized light. The table below summarizes the key physicochemical properties of this compound and (S)-(+)-2-chloropropan-1-ol.
| Property | This compound | (S)-(+)-2-chloropropan-1-ol |
| CAS Number | 60827-45-4 | 63665-63-4 |
| Molecular Formula | C₃H₇ClO | C₃H₇ClO |
| Molecular Weight | 94.54 g/mol | 94.54 g/mol |
| Appearance | Colorless liquid | Colorless liquid |
| Boiling Point | 133-134 °C | 133-134 °C |
| Density | 1.111 g/mL at 25 °C | 1.111 g/mL at 25 °C |
| Specific Optical Rotation ([α]/D) | - (levorotatory) | + (dextrorotatory) |
Role as Chiral Building Blocks in Asymmetric Synthesis
The primary application of (R)- and (S)-2-chloropropan-1-ol in the context of asymmetric catalysis is as chiral precursors for the synthesis of more complex chiral molecules, such as chiral epoxides, which are then utilized in the synthesis of high-value products like beta-blockers.
A prominent example is the synthesis of the beta-blocker propranolol. The therapeutic efficacy of propranolol resides almost exclusively in its (S)-enantiomer. The synthesis of (S)-propranolol can be achieved from either (R)- or (S)-epichlorohydrin, which in turn can be synthesized from the corresponding 2-chloropropan-1-ol enantiomers.
Synthesis of (S)-Propranolol: A Case Study
The synthesis of (S)-propranolol highlights the critical role of the stereochemistry of the starting chlorohydrin. A common strategy involves the reaction of 1-naphthol with an enantiomerically pure epichlorohydrin.
-
Using (S)-epichlorohydrin: Direct reaction of 1-naphthol with (S)-epichlorohydrin, followed by reaction with isopropylamine, yields (S)-propranolol. (S)-epichlorohydrin can be prepared from (S)-2-chloropropan-1-ol.
-
Using (R)-epichlorohydrin: Alternatively, (S)-propranolol can be synthesized from (R)-epichlorohydrin. This involves a nucleophilic substitution with inversion of stereochemistry (a Walden inversion). (R)-epichlorohydrin is accessible from (R)-2-chloropropan-1-ol.
This illustrates a fundamental principle in asymmetric synthesis: the choice of the starting enantiomer directly dictates the stereochemical outcome of the final product.
Mechanistic Insights: The Transfer of Chirality
While not directly catalytic, the stereocenter in 2-chloropropan-1-ol is the source of chirality that is transferred through a series of reactions to the final product. In the synthesis of (S)-propranolol from (R)-epichlorohydrin, the key stereochemical step is the ring-opening of the epoxide by the nucleophile (1-naphthoxide). This proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the chiral center.
Caption: Stereochemical pathway from (R)-2-chloropropan-1-ol to (S)-propranolol.
Experimental Protocols
The following is a representative, generalized protocol for the synthesis of a chiral epoxide from a chiral chlorohydrin, a key step in many asymmetric syntheses.
Synthesis of (R)-Epichlorohydrin from this compound
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of this compound in diethyl ether in a round-bottom flask, add a solution of sodium hydroxide in water dropwise with stirring at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain crude (R)-epichlorohydrin.
-
Purify the product by distillation under reduced pressure.
Characterization:
-
The enantiomeric excess (e.e.) of the product should be determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The structure should be confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Conclusion
This compound and its (S)-enantiomer are not typically used as direct catalysts in asymmetric reactions. However, they are indispensable chiral building blocks for the synthesis of enantiomerically pure catalysts, ligands, and, most notably, active pharmaceutical ingredients. The choice between the (R)- and (S)-enantiomer is a critical decision in the design of a synthetic route, as it directly determines the stereochemistry of the final product. Understanding the principles of chirality transfer and having access to reliable experimental protocols are essential for leveraging these valuable chiral molecules in asymmetric synthesis and drug development.
Safety Operating Guide
Navigating the Disposal of (R)-(-)-2-Chloropropan-1-ol: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the integrity of your work depends not only on groundbreaking discoveries but also on the meticulous management of every compound in your laboratory, from synthesis to disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (R)-(-)-2-Chloropropan-1-ol, ensuring the safety of your team, compliance with regulations, and the protection of our environment.
Understanding the Compound: Why Proper Disposal is Critical
This compound is a halogenated organic compound. Its chemical structure, containing a carbon-halogen bond, classifies it as a hazardous substance requiring special disposal considerations.[1][2] Improper disposal, such as drain disposal or evaporation, is strictly prohibited and can lead to environmental contamination and significant legal repercussions.[3][4][5][6] This compound is also harmful if swallowed, in contact with skin, or if inhaled, necessitating careful handling throughout its lifecycle.[7][8]
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol for this compound rests on three pillars: segregation, proper containment, and certified disposal. Adherence to these principles ensures a self-validating system that minimizes risk at every stage.
| Parameter | Specification | Rationale |
| Waste Classification | Halogenated Organic Waste | Prevents mixing with non-halogenated solvents, which would classify the entire mixture as the more stringently regulated and costly halogenated waste.[9] |
| Container Type | Sturdy, chemically resistant, with a tight-sealing cap. | To prevent leaks, spills, and the release of harmful vapors.[5][10] |
| Labeling | "Hazardous Waste," "Halogenated Organic Solvents," and the full chemical name: this compound. | Ensures clear identification and proper handling by all personnel and waste management professionals.[5] |
| Storage | In a designated, well-ventilated, and cool area, away from heat and ignition sources.[11][12][13] | This compound is flammable and its vapors can form explosive mixtures with air.[11] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound from the laboratory bench to its final disposition.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to wear the appropriate PPE to prevent exposure.[14]
-
Eye Protection: Use splash-proof safety goggles or a face shield.[11][15]
-
Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[16]
-
Respiratory Protection: If there is a risk of inhalation, especially in poorly ventilated areas, use a NIOSH-approved respirator.[11][15]
Waste Segregation and Collection
Proper segregation is the cornerstone of safe and cost-effective hazardous waste management.
-
Designated Waste Container: Use a dedicated and clearly labeled container for halogenated organic waste. Never mix this compound with non-halogenated solvents or other incompatible waste streams.[9][10]
-
Container Filling: Do not overfill the waste container. A general rule is to fill to no more than 90% of its capacity to allow for vapor expansion.[10]
-
Secure Closure: Keep the waste container tightly closed at all times, except when adding waste.[3][5]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[16]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[16][17]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container for disposal.[17]
-
Decontamination: Clean the spill area thoroughly.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that has held an acute hazardous waste must be triple rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[3][5]
-
Defacing Labels: After decontamination, deface or remove all hazardous labels from the container before disposing of it as regular trash.[3]
Final Disposal
The final step is to transfer the collected waste to a certified hazardous waste disposal facility.
-
Engage a Certified Vendor: Your institution's Environmental Health and Safety (EHS) office will have a contract with a licensed hazardous waste disposal company.
-
Documentation: Ensure all necessary paperwork, including a hazardous waste manifest, is completed accurately.
-
Scheduled Pickup: Arrange for a scheduled pickup of the waste from your laboratory's designated accumulation area.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, you can confidently manage the disposal of this compound, upholding the highest standards of laboratory safety and environmental responsibility. This commitment to meticulous chemical handling not only protects your team and institution but also reinforces the integrity and trustworthiness of your scientific endeavors.
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. View Document - California Code of Regulations [govt.westlaw.com]
- 3. vumc.org [vumc.org]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. fishersci.com [fishersci.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. ethz.ch [ethz.ch]
- 11. airgas.com [airgas.com]
- 12. chemos.de [chemos.de]
- 13. echemi.com [echemi.com]
- 14. OSHA Technical Manual (OTM) - Section II: Chapter 2 | Occupational Safety and Health Administration [osha.gov]
- 15. 2-CHLORO-1-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling (R)-(-)-2-Chloropropan-1-ol
An Essential Guide to the Safe Handling of (R)-(-)-2-Chloropropan-1-ol
As a chiral building block crucial in modern synthetic chemistry, this compound (CAS No. 37493-14-4) is a reagent that enables significant molecular advancements. However, its utility is matched by a hazardous profile that demands rigorous safety protocols. This guide serves as an essential operational directive for researchers, scientists, and drug development professionals, providing a framework for handling this chemical with the highest degree of safety and precision. We will move beyond simple checklists to instill a deep, causal understanding of the necessary precautions, ensuring every action in the laboratory is grounded in safety and scientific integrity.
Hazard Profile: Understanding the Intrinsic Risks
A thorough understanding of a chemical's hazard profile is the bedrock of safe laboratory practice. This compound is classified as a hazardous substance with multiple routes of potential exposure.
-
Flammability: The compound is a highly flammable liquid and vapor.[1] Vapors can travel a considerable distance to an ignition source and flash back, and containers may rupture violently if heated.[2][3] Therefore, all work must be conducted away from open flames, sparks, and hot surfaces.[2]
-
Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[4][1][2][3][5][6] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4][3][7] High concentrations of vapor may cause central nervous system effects, including dizziness and nausea.[6][7]
-
Eye Damage: The chemical is classified as causing serious eye irritation.[1][8]
Given these risks, the primary safety objective is to engineer a workflow that eliminates or minimizes the potential for contact, inhalation, and accidental ignition.
Personal Protective Equipment (PPE): An Integrated Safety System
The selection of PPE is not a passive step but an active strategy to mitigate the specific hazards identified. The following table outlines the mandatory PPE for handling this compound, explaining the rationale behind each choice.
| Protection Area | Required PPE | Specifications & Rationale |
| Respiratory | Chemical Fume Hood | Rationale: This is the primary engineering control to prevent inhalation of harmful and flammable vapors.[5] All transfers, reactions, and workups must be performed within a properly functioning and certified chemical fume hood.[2][5] |
| Respirator (for emergencies) | Rationale: In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary for emergency response.[9][10] | |
| Hands | Chemical-Resistant Gloves | Rationale: Protects against skin absorption, which is a key exposure route.[5][11] Nitrile or neoprene gloves are recommended. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. For extended operations, consider double-gloving. |
| Eyes & Face | Chemical Splash Goggles & Face Shield | Rationale: Protects against splashes that can cause serious eye irritation.[2][5] Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face, which is critical when handling larger quantities or during vigorous reactions. |
| Body | Flame-Retardant Laboratory Coat & Closed-Toe Shoes | Rationale: A fully fastened, flame-retardant lab coat protects the skin and personal clothing from incidental contact and splashes.[2] Impervious clothing may be required for larger-scale work.[4][12] Closed-toe shoes are mandatory to protect against spills. |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
A comprehensive plan that covers the entire lifecycle of the chemical in the laboratory—from receiving to disposal—is non-negotiable.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage. The chemical should be logged into your inventory and stored in a cool, dry, well-ventilated area designated for flammable liquids.[2][8][5][12] It must be kept away from heat, ignition sources, and incompatible materials such as strong oxidizing agents.[2][5][7] The storage cabinet should be properly grounded to prevent static discharge.
Experimental Procedure
The following diagram outlines the logical flow for safely conducting experiments with this compound.
Caption: Safe Handling Workflow for this compound.
Spill Response Protocol
In the event of a spill, a calm and methodical response is crucial.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Isolate: Secure the area and prevent entry. Remove all ignition sources.[2]
-
Ventilate: Ensure the fume hood is operating to ventilate the vapors.
-
Protect: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is inadequate.[2]
-
Contain: Use an inert absorbent material like vermiculite, sand, or earth to absorb the spill.[2][3] Do not use combustible materials.
-
Collect: Using spark-proof tools, carefully collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste.[2][3]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your institution's safety officer.
Waste Disposal
All materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, are considered hazardous waste.[4] These materials must be collected in designated, sealed, and clearly labeled hazardous waste containers. Never dispose of this chemical or its waste down the drain.[5][7] Follow all local, state, and federal regulations for the final disposal by a licensed professional waste disposal service.[4][5][7]
By integrating this comprehensive safety framework into every aspect of your work with this compound, you ensure the protection of yourself and your colleagues, while upholding the integrity and success of your scientific research.
References
- 1. labsolu.ca [labsolu.ca]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. fishersci.com [fishersci.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. dept.harpercollege.edu [dept.harpercollege.edu]
- 6. 2-Chloropropane Safety, Handling & Storage Guide | Aure Chemical [aurechem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. airgas.com [airgas.com]
- 9. Propylene Chlorohydrin | C3H7ClO | CID 6566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Chloro-2-propanol | C3H7ClO | CID 31370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. hpc-standards.com [hpc-standards.com]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
